Niclosamide
説明
特性
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUSRYZPJIFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1420-04-8 (2-aminoethanol (1:1)) | |
| Record name | Niclosamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040362 | |
| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Niclosamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL, SOL IN ACETONE, Sol at 20 °C in 150 parts of alcohol, In water = 5-8 mg/L at 20 °C, For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page. | |
| Record name | Niclosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NICLOSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<9.87X10-9 mm Hg at 20 °C | |
| Record name | NICLOSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE, YELLOW CRYSTALS, ALMOST COLORLESS CRYSTALS, A cream-colored or yellowish-white powder, Bright yellow crystalline solid | |
CAS No. |
50-65-7 | |
| Record name | Niclosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclosamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niclosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niclosamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | niclosamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niclosamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KK8CQ2K8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICLOSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Niclosamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225-230 °C | |
| Record name | Niclosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NICLOSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Action of Niclosamide in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising multi-targeted agent in oncology.[1] Its ability to simultaneously modulate several critical signaling pathways, induce mitochondrial dysfunction, and promote cell death underscores its potential as a repurposed therapeutic for a variety of cancers.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on key signaling pathways, mitochondrial effects, and the induction of apoptosis and autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
The search for effective and safe anti-cancer therapies has led to the exploration of repurposing existing drugs with known safety profiles.[3] this compound, a salicylanilide derivative, has been used for decades to treat tapeworm infections and has an excellent safety profile.[1][4] Over the past several years, numerous preclinical studies have demonstrated its potent anticancer activity against a wide range of malignancies, including colorectal, breast, prostate, ovarian, lung, and hematological cancers.[2][5][6] The multifaceted mechanism of action of this compound, targeting several key vulnerabilities of cancer cells, makes it an attractive candidate for further development.[1][2] This guide delves into the intricate molecular mechanisms through which this compound exerts its anti-neoplastic effects.
Inhibition of Key Oncogenic Signaling Pathways
This compound's broad-spectrum anticancer activity stems from its ability to concurrently inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][4]
Wnt/β-catenin Signaling Pathway
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[11] this compound has been shown to inhibit mTORC1 signaling.[1][11] One proposed mechanism involves its activity as a protonophore, leading to the dissipation of the proton gradient across lysosomal membranes.[12] This acidification of the cytoplasm inhibits mTORC1 activity.[12] Additionally, as a mitochondrial uncoupler, this compound can increase the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.[4]
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and promotes tumor cell survival, proliferation, and angiogenesis.[13][14] this compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[14][15] It inhibits the phosphorylation of STAT3 at tyrosine 705, which is critical for its activation and nuclear translocation.[3][15] By blocking STAT3 activation, this compound downregulates the expression of its target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, as well as survivin and cyclin D1.[13][16]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancer types, where it promotes cell survival and proliferation by upregulating anti-apoptotic genes.[17] this compound has been shown to suppress NF-κB signaling.[2][17] It inhibits the TNFα-induced phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[4] This prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transactivation of its target genes.[4][17]
Mitochondrial Dysfunction and Oxidative Stress
This compound's primary mechanism of action as an anthelmintic is the uncoupling of oxidative phosphorylation in mitochondria.[1][18] This property is also central to its anticancer effects.[18]
Mitochondrial Uncoupling
As a protonophore, this compound dissipates the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis.[18][19] This leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio, which, as mentioned earlier, activates AMPK.[4] The disruption of the mitochondrial membrane potential is a key event that can trigger the intrinsic pathway of apoptosis.[3][20]
Generation of Reactive Oxygen Species (ROS)
The disruption of the electron transport chain by this compound can lead to an increase in the production of reactive oxygen species (ROS).[5][21] While moderate levels of ROS can promote cancer cell survival, excessive ROS generation induces oxidative stress, leading to cellular damage and apoptosis.[5] this compound-induced ROS generation has been shown to contribute to its cytotoxic effects in various cancer cells.[5][21]
Induction of Apoptosis and Autophagy
The culmination of this compound's effects on signaling pathways and mitochondria is the induction of programmed cell death.
Apoptosis
This compound induces apoptosis in a variety of cancer cell lines.[8][22] The intrinsic apoptotic pathway is activated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[3][22] The downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 through the inhibition of STAT3 and NF-κB signaling further sensitizes cancer cells to apoptosis.[13][17]
Autophagy
The role of autophagy in this compound's anticancer activity is complex and appears to be context-dependent.[23][24] In some cancer cells, this compound induces autophagy, which can contribute to its cytotoxic effects by promoting the degradation of key signaling proteins like Frizzled-1 and β-catenin.[8][24] However, in other contexts, autophagy may act as a survival mechanism, and its inhibition can enhance this compound-induced apoptosis.[23]
Quantitative Data on this compound's Efficacy
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Breast Cancer | MDA-MB-231 | 0.95 | 72h | [22] |
| MCF-7 | 1.05 | 72h | [22] | |
| MDA-MB-468 | 1.88 | 72h | [22] | |
| 2LMP (Basal-like) | 0.44 (adherent), 0.29 (NAAE) | 48h | [10] | |
| SUM159 (Basal-like) | 0.17 (NAAE) | 48h | [10] | |
| HCC1187 (Basal-like) | 0.23 (NAAE) | 48h | [10] | |
| HCC1143 (Basal-like) | 0.21 (NAAE) | 48h | [10] | |
| Prostate Cancer | PC-3 | < 1.0 | 72h | [8] |
| DU145 | < 1.0 | 72h | [8] | |
| Ovarian Cancer | A2780ip2 | 0.41 - 1.86 | 48h | [1] |
| A2780cp20 (chemoresistant) | 0.41 - 1.86 | 48h | [1] | |
| SKOV3ip1 | 0.41 - 1.86 | 48h | [1] | |
| SKOV3Trip2 (chemoresistant) | 0.41 - 1.86 | 48h | [1] | |
| Colorectal Cancer | HCT116 | 0.85 | 72h | [7] |
| Lung Cancer | A549 | 2.60 | 24h | [25] |
| A549/DDP (cisplatin-resistant) | 1.15 | 24h | [25] | |
| Hepatocellular Carcinoma | HepG2 | 31.91 | 48h | [17] |
| QGY-7703 | 10.24 | 48h | [17] | |
| SMMC-7721 | 13.46 | 48h | [17] | |
| Head and Neck Cancer | FaDu | 0.40 | 48h | [6] |
| BICR6 | - | 48h | [6] | |
| H314 | 0.94 | 48h | [6] | |
| Adrenocortical Carcinoma | SW-13 | - | - | [26] |
| NCI-H295R | - | - | [26] | |
| BD140A | - | - | [26] |
*NAAE: Non-adherent ALDH-expressing cells (cancer stem cell-enriched population)
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Reference |
| 4T1 (mouse breast cancer) | 1.25 | 24h | 13.7 | [22] |
| 2.5 | 24h | 19.0 | [22] | |
| 5.0 | 24h | 25.5 | [22] | |
| 10.0 | 24h | 31.3 | [22] | |
| MDA-MB-468 (human breast cancer) | 0.125 | - | 10.94 | [27] |
| 0.250 | - | 14.50 | [27] | |
| 0.500 | - | 52.1 (late apoptosis) | [27] | |
| 1.000 | - | 85.8 (late apoptosis) | [27] | |
| MCF-7 (human breast cancer) | 0.125 | - | 15.17 | [27] |
| 0.250 | - | 15.64 | [27] | |
| 0.500 | - | 67.9 (late apoptosis) | [27] | |
| 1.000 | - | 84.7 (late apoptosis) | [27] |
Detailed Experimental Protocols
Wnt/β-catenin Signaling Activity (TOPflash/FOPflash Luciferase Reporter Assay)
This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
Materials:
-
Cancer cell line of interest
-
24-well cell culture plates
-
TOPflash and FOPflash reporter plasmids (contain TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed 3 x 10^4 cells per well in a 24-well plate and incubate overnight.[11]
-
Co-transfect the cells with 0.1 µg of either TOPflash or FOPflash plasmid and 5 ng of the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[11]
-
After 24 hours of transfection, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µmol/L) or vehicle control.[2]
-
Incubate the cells for another 24 hours.[2]
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The activity of the Wnt/β-catenin signaling pathway is expressed as the relative firefly luciferase activity units (RLU).[2]
STAT3 Phosphorylation (Western Blot Analysis)
This method is used to detect the levels of phosphorylated STAT3 (p-STAT3), indicating its activation status.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Erlotinib (optional, as a positive control for STAT3 inhibition)
-
Ice-cold PBS
-
Lysis buffer (e.g., EBC buffer: 0.5% Nonidet P-40, 50 mM Tris pH 7.6, 120 mM NaCl, 1 mM EDTA, 1 mM β-mercaptoethanol) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 12 or 24 hours).[3]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[28]
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Mitochondrial Membrane Potential (JC-1 Staining)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
Cancer cell line of interest
-
96-well black, clear-bottom plates or glass coverslips
-
JC-1 staining solution
-
Cell culture medium
-
Assay buffer (e.g., DPBS)
-
CCCP (a mitochondrial uncoupler, as a positive control for depolarization)
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black plate or on coverslips and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).[21]
-
Prepare the JC-1 staining solution (e.g., 2 µM final concentration) in cell culture medium.[21]
-
Remove the treatment medium and wash the cells once with warm assay buffer.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[12]
-
Wash the cells twice with assay buffer.
-
Add fresh assay buffer to the cells.
-
Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader.
-
Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) wavelengths. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Intracellular ROS Measurement (DCFDA Assay)
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
96-well black, clear-bottom plates
-
DCFDA (H2DCFDA) stock solution
-
Cell culture medium (phenol red-free for fluorescence measurements)
-
Assay buffer (e.g., PBS)
-
N-acetylcysteine (NAC) (an antioxidant, as a negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[29]
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with DCFDA working solution (e.g., 20 µM in serum-free medium or assay buffer) and incubate for 30-45 minutes at 37°C in the dark.[29][30]
-
Remove the DCFDA solution and wash the cells with assay buffer.
-
Add fresh phenol red-free medium containing various concentrations of this compound. For a negative control, pre-treat some cells with NAC before adding this compound.
-
Incubate for the desired time (e.g., 3 hours).[21]
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[31]
Clinical Perspective and Future Directions
Several clinical trials are underway to evaluate the safety and efficacy of this compound in cancer patients.[18] A phase II trial (NIKOLO) investigated the use of oral this compound in patients with metastatic colorectal cancer.[14] While well-tolerated, the study highlighted the challenge of achieving consistent and therapeutically relevant plasma concentrations due to this compound's poor oral bioavailability.[4][14]
The future of this compound in oncology likely lies in the development of improved drug delivery systems and its use in combination with other targeted therapies or chemotherapies to overcome drug resistance and improve patient outcomes.[5][25]
Conclusion
This compound is a promising repurposed drug with a complex and multifaceted mechanism of action against cancer cells. Its ability to simultaneously inhibit key oncogenic signaling pathways, disrupt mitochondrial function, and induce programmed cell death provides a strong rationale for its continued investigation as a novel anticancer agent. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound in the fight against cancer.
References
- 1. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical safety and pharmacokinetics of a novel oral this compound formulation compared with marketed this compound chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. This compound-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. biopharmaapac.com [biopharmaapac.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TOP/FOP flash assay [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. jfda-online.com [jfda-online.com]
- 16. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Wnt/β-catenin pathway by this compound: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Anthelmintic Drug this compound Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Item - this compound reduces tumor cell proliferation, induces tumor apoptosis and inhibits tumor angiogenesis in vivo. - Public Library of Science - Figshare [plos.figshare.com]
- 25. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of STAT3 by this compound Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 30. content.abcam.com [content.abcam.com]
- 31. doc.abcam.com [doc.abcam.com]
- 32. researchgate.net [researchgate.net]
Niclosamide's Impact on Mitochondrial Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in various diseases, including cancer and metabolic disorders.[1] Its primary mechanism of action involves the disruption of mitochondrial oxidative phosphorylation.[2] This technical guide provides an in-depth analysis of this compound's effects on mitochondrial function, detailing its role as a protonophore and uncoupler. We present a compilation of quantitative data from multiple studies, outline key experimental protocols for assessing its mitochondrial effects, and provide visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism: Mitochondrial Uncoupling
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient essential for ATP synthesis.[3] This uncoupling of oxidative phosphorylation from ATP production leads to a cascade of downstream cellular effects.[4][5] The hydroxyl group on the salicylic acid ring of this compound is critical for this protonophoric activity.[3]
The process begins with this compound picking up a proton from the intermembrane space and, due to its lipophilic nature, diffusing across the inner mitochondrial membrane. It then releases the proton into the mitochondrial matrix, bypassing the ATP synthase complex. This action disrupts the proton motive force, leading to a decrease in ATP synthesis and a compensatory increase in the rate of electron transport and oxygen consumption as the cell attempts to restore the proton gradient.[6]
dot
Caption: Mechanism of mitochondrial uncoupling by this compound.
Quantitative Effects on Mitochondrial Parameters
This compound's uncoupling activity results in measurable changes in several key mitochondrial parameters. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | IC50 (µM) | Reference |
| KKU-100 (Cholangiocarcinoma) | 0.55 ± 0.03 | [4] |
| KKU-213A (Cholangiocarcinoma) | 0.42 ± 0.03 | [4] |
| HCT116 p53+/+ (Colon Carcinoma) | ~1.6 | [3] |
| T47D (Breast Cancer) | 2.92 µg/mL | [5] |
Table 2: Dose-Dependent Effects of this compound on Mitochondrial Function
| Cell Line | This compound Concentration (µM) | Effect on Mitochondrial Membrane Potential | Effect on ATP Levels | Effect on Oxygen Consumption Rate (OCR) | Reference |
| Cholangiocarcinoma Cells | IC25, IC50, IC75 | Dose-dependent reduction | Dose-dependent depletion | Not specified | [4] |
| Myeloma Cells | 3.2 | Loss of membrane potential | Inhibition of ATP synthesis | Increase in respiration rate | [7] |
| Renal Cell Carcinoma Cells | Not specified | Decrease | Reduction | Inhibition of mitochondrial respiration | [8] |
| Ovarian Carcinoma Cells | 4, 8 | Not specified | Reduction | Dramatic reduction in basal and maximal respiration | [9] |
| HCT116 p53+/+ and p53-/- | Not specified | Not specified | Depletion | Increase (uncoupling) | [10] |
| NIH-3T3 Cells | 1 | Not specified | Not specified | Marked increase | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to assess the impact of this compound on mitochondrial oxidative phosphorylation.
Measurement of Mitochondrial Membrane Potential (MMP)
A common method to assess MMP is through the use of fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in MMP results in reduced TMRE fluorescence. JC-1 is another cationic dye that exhibits potential-dependent accumulation in mitochondria, typically forming red fluorescent aggregates at high membrane potential and existing as green fluorescent monomers at low membrane potential.
-
Protocol Outline (TMRE-MMP Assay):
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).[4] A known mitochondrial uncoupler like FCCP is often used as a positive control.[4]
-
Staining: Remove the treatment medium and incubate the cells with a working solution of TMRE dye according to the manufacturer's instructions (e.g., using a kit like ab113852).[4]
-
Visualization and Quantification: Visualize the stained cells using a fluorescence microscope or a confocal microscope.[4] The fluorescence intensity can be quantified using image analysis software or a plate reader. A decrease in red fluorescence intensity in this compound-treated cells compared to the control indicates a loss of MMP.
-
dot
Caption: Experimental workflow for MMP measurement.
Quantification of Cellular ATP Levels
Luminescent-based assays are widely used for the sensitive quantification of ATP.
-
Principle: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, utilize the luciferase enzyme, which generates a luminescent signal in the presence of ATP and its substrate, luciferin. The intensity of the light produced is directly proportional to the ATP concentration.
-
Protocol Outline (CellTiter-Glo® Assay):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.[4]
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents to induce cell lysis and allow the luminescent signal to stabilize (typically for about 10 minutes).
-
Measurement: Measure the luminescence using a microplate reader.[4] A standard curve using known ATP concentrations can be used for absolute quantification.[4]
-
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.
-
Principle: This technology measures the rate at which cells consume oxygen in a microplate format. By sequentially injecting different mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), various parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12]
-
Protocol Outline (Seahorse Mito-Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
This compound Treatment: Treat the cells with this compound for a specified period before the assay.
-
Assay Preparation: Calibrate the Seahorse XF Analyzer and prepare the injection ports of the sensor cartridge with the mitochondrial inhibitors.
-
Data Acquisition: Place the cell plate in the analyzer and initiate the assay. The instrument will measure the OCR before and after the injection of each inhibitor.[9]
-
Data Analysis: Analyze the resulting OCR profile to determine the different respiratory parameters. This compound is expected to increase the basal OCR (as it uncouples respiration from ATP synthesis) but may decrease maximal respiration at higher concentrations due to inhibitory effects.[13][14]
-
Downstream Signaling Consequences
The disruption of mitochondrial function by this compound triggers several downstream signaling pathways.
-
AMPK Activation: The depletion of cellular ATP leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[5][15] Activated AMPK is a master regulator of cellular energy homeostasis and can inhibit anabolic pathways like mTOR signaling.[16]
-
Modulation of Cancer-Related Pathways: this compound has been shown to modulate several signaling pathways implicated in cancer progression, including Wnt/β-catenin, STAT3, NF-κB, and Notch signaling.[1] The interplay between its mitochondrial effects and these pathways is an active area of research.
-
Induction of Apoptosis and Autophagy: The mitochondrial dysfunction induced by this compound can lead to the release of pro-apoptotic factors like cytochrome c, activating the intrinsic apoptotic pathway.[15] Additionally, the energy stress caused by ATP depletion can trigger autophagy as a survival mechanism, although prolonged or severe stress can also lead to autophagic cell death.[17]
dot
References
- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic analyses uncover an inhibitory effect of this compound on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitro-Deficient this compound Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitobiopharma.com [mitobiopharma.com]
- 12. This compound: drug repurposing for human chondrosarcoma treatment via the caspase-dependent mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Antihelminthic this compound Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 16. Frontiers | The magic bullet: this compound [frontiersin.org]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of Niclosamide Derivatives
Abstract
This compound, an anthelmintic drug approved by the FDA, has garnered significant attention for its potential in treating a wide array of diseases beyond parasitic infections.[1] Its multifaceted mechanism of action, which includes the uncoupling of mitochondrial oxidative phosphorylation and the modulation of numerous critical signaling pathways, makes it a compelling candidate for drug repurposing.[1][2] This has spurred extensive research into the synthesis and screening of this compound derivatives to enhance efficacy, improve bioavailability, and reduce toxicity. This guide provides a comprehensive overview of the screening methodologies, key biological activities, and structure-activity relationships of these derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Core Biological Activities and Screening Data
This compound and its derivatives have been evaluated against a variety of diseases, primarily focusing on their anticancer, antibacterial, antiviral, and antifungal properties.
Anticancer Activity
The antineoplastic effects of this compound derivatives are linked to their ability to disrupt mitochondrial function and interfere with key cancer-related signaling pathways, such as Wnt/β-catenin, STAT3, NF-κB, and mTOR.[3] Screenings are typically performed against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| This compound | Adrenocortical Carcinoma (ACC) | Proliferation | < Cmax in humans | [4] |
| This compound | Esophageal Adenocarcinoma (EAC) FLO-1 | Antiproliferative | 1.05 | [3] |
| This compound | Esophageal Adenocarcinoma (EAC) SK-GT-4 | Antiproliferative | 1.77 | [3] |
| 4-Pentafluorosulfanylanilide salt (3a) | EAC FLO-1 | Antiproliferative | 0.81 | [3] |
| 4-Pentafluorosulfanylanilide salt (3a) | EAC SK-GT-4 | Antiproliferative | 1.03 | [3] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (Compound 5) | HL-60 (Leukemia) | Cytotoxicity | Most significant of those tested | [5][6] |
| O-alkylamino-tethered derivative (11) | MDA-MB-231 (Breast) | STAT3 Promoter Activity | ~32% inhibition at 10 µM |[7] |
Antiviral Activity
This compound derivatives have demonstrated broad-spectrum antiviral potential, with activity reported against SARS-CoV, MERS-CoV, Zika Virus (ZIKV), and Chikungunya virus (CHIKV), among others.[8][9] The mechanism often involves inhibiting viral entry, replication, or virus-induced cytopathic effects.[9][10]
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Citation |
|---|---|---|---|---|---|---|---|
| This compound | SARS-CoV | Vero E6 | Replication Inhibition | < 0.1 | - | - | [8] |
| This compound | SARS-CoV-2 | Vero E6 | Viral Titer | 0.4 | >20 | >50 | [10] |
| This compound | ZIKV | - | RNA Level Inhibition | 0.37 | - | - | [8][11] |
| This compound | CHIKV | BHK-21 | RNA Level Inhibition | 0.95 | >20 | >21.05 | [9] |
| This compound Analog (19) | SARS-CoV-2 | Vero E6 | Viral Inhibition | 1.00 | 3.73 | 3.73 | [12] |
| This compound Analog (21) | SARS-CoV-2 | Vero E6 | Viral Inhibition | 1.00 | 4.73 | 4.73 | [12] |
| this compound Analog (5) | SARS-CoV-2 | Vero E6 | Viral Titer | 0.057 | 4.4 | 77.2 |[10] |
Antibacterial and Antifungal Activity
Derivatives are also being explored to combat antimicrobial resistance. They have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal pathogens.[13][14] Some derivatives act synergistically with last-resort antibiotics like colistin.[13]
Table 3: Antibacterial and Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Organism | Activity Type | MIC (µM) | Citation |
|---|---|---|---|---|
| This compound | H. pylori ATCC 49503 | Growth Inhibition | 0.25 µg/mL | [15] |
| This compound Esters (4, 5) | B. subtilis | Growth Inhibition | 1.95, 3.90 | |
| This compound Esters (4, 5, 6) | MRSA12 | Growth Inhibition | ≤ 4.03 | |
| This compound | C. albicans | Growth Inhibition | 0.16–1.64 µg/mL | [14] |
| This compound | C. neoformans (9 isolates) | Growth Inhibition (IC50) | 0.17–0.59 | [2] |
| Derivative 2a | M. mycetomatis | Growth Inhibition (IC50) | 0.3 | [16] |
| Derivative 2b | M. mycetomatis | Growth Inhibition (IC50) | 0.2 |[16] |
Experimental Protocols and Workflows
A systematic approach is essential for the effective screening of this compound derivatives. The general workflow involves primary screening for broad activity and low cytotoxicity, followed by secondary, target-specific assays.
Cytotoxicity and Cell Viability Assays (MTS/CCK-8)
This protocol is used to determine the concentration at which a compound is toxic to cells (CC50).
-
Cell Seeding: Plate cells (e.g., Vero E6 for antiviral screening or normal human cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to the activity assay (e.g., 48-72 hours).[12]
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions. These reagents contain a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.
-
Measurement: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Grow bacteria or fungi in appropriate broth (e.g., Mueller-Hinton for bacteria) to a specified density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This method is used to screen for compounds that protect cells from virus-induced death.
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluence.
-
Treatment and Infection: Pre-treat the cells with serial dilutions of the derivatives for 1-2 hours. Subsequently, infect the cells with the virus at a specific Multiplicity of Infection (MOI).[12]
-
Incubation: Incubate the plate for 24-72 hours, until CPE is clearly visible in the virus control wells (untreated, infected cells).
-
Viability Measurement: Stain the cells with a viability dye like crystal violet or use a metabolic assay (e.g., CCK-8) to quantify the number of living cells.
-
Analysis: The EC50 is calculated as the compound concentration that provides 50% protection from virus-induced CPE.
NF-κB and STAT3 Luciferase Reporter Assays
These assays measure the ability of derivatives to inhibit specific signaling pathways.
-
Transfection: Co-transfect host cells (e.g., MDA-MB-231) with a reporter plasmid containing luciferase gene under the control of an NF-κB or STAT3 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, treat the transfected cells with various concentrations of the this compound derivatives for a set period. Then, stimulate the pathway using an appropriate agent (e.g., TNFα for NF-κB).[17]
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the reporter luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.[7]
Key Signaling Pathways Modulated by this compound Derivatives
This compound's broad activity stems from its ability to simultaneously inhibit multiple signaling pathways crucial for the proliferation and survival of cancer cells and the replication of pathogens.[17][18]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway by blocking the phosphorylation of IκBα, which prevents the translocation of the p65 subunit to the nucleus.[17]
Wnt/β-catenin and STAT3 Signaling
The Wnt/β-catenin and STAT3 pathways are fundamental to cancer stem cell maintenance.[18] this compound and its derivatives can suppress these pathways, leading to decreased proliferation and induction of apoptosis.[1][7] Specifically, this compound down-regulates Dishevelled-2, preventing the stabilization of β-catenin, and also inhibits the transcriptional activity of STAT3.[7][17]
Structure-Activity Relationship (SAR) Insights
The screening of various derivatives has provided valuable insights into the chemical features that govern their biological activity.
-
Anticancer SAR: The replacement of the nitro (-NO2) group on the anilide ring with trifluoromethyl (-CF3) or fluorine groups can significantly influence activity against targets like mitochondrial transmembrane potential (MTP) and NF-κB.[5][6] The loss of a chlorine atom also impacts activity.[5]
-
Antibacterial SAR: For activity against Gram-negative bacteria, modifications to the nitro group are crucial. Replacing it with a methyl ester or an azide can retain synergy with colistin while reducing cytotoxicity against human cells.[13]
-
Improving Bioavailability: A major limitation of this compound is its poor water solubility and low oral bioavailability.[7] The synthesis of O-alkylamino-tethered derivatives has been shown to significantly improve aqueous solubility and pharmacokinetic profiles, making them more viable candidates for clinical development.[7][19]
Conclusion and Future Directions
The repurposing of this compound and the development of its derivatives represent a highly promising strategy for discovering new therapeutics for cancer, viral infections, and drug-resistant microbial infections. The data clearly indicate that targeted chemical modifications can enhance potency, reduce toxicity, and improve druglike properties. Future research should focus on the continued rational design of derivatives with optimized pharmacokinetic profiles and on expanding in vivo studies to validate the efficacy of lead compounds identified through the robust screening funnels described in this guide. The multi-targeted nature of these compounds suggests they may be particularly effective in complex diseases and in combating therapy resistance.
References
- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Structure–Activity Relationship of this compound Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. Discovery of O-Alkylamino-Tethered this compound Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Spectrum Antiviral Agent this compound and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activities of this compound and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluations of this compound analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, cytotoxicity, and pharmacokinetic evaluations of this compound analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Drug Repurposing: Research Progress of this compound and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of this compound and its O-alkylamino-tethered derivatives as potent antibacterial agents against carbapenemase-producing and/or colistin resistant Enterobacteriaceae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Niclosamide as a Modulator of Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a highly conserved cellular signaling cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer.[1] In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and the co-receptor Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This recruitment inhibits the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.[2] Given its central role in oncogenesis, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention.
Niclosamide: A Multi-faceted Inhibitor of Wnt/β-catenin Signaling
This compound, an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of the Wnt/β-catenin signaling pathway.[3] It exerts its inhibitory effects through multiple mechanisms, making it a subject of intense research in oncology.
Mechanism of Action
This compound's modulation of the Wnt/β-catenin pathway is not limited to a single point of intervention. Instead, it disrupts the cascade at several levels:
-
Induction of LRP6 Degradation: this compound has been shown to suppress the expression of the Wnt co-receptor LRP6 and its phosphorylated, active form.[4][5] This effect is not due to transcriptional repression but rather an enhanced degradation of the LRP6 protein.[6] By reducing the levels of this essential co-receptor, this compound effectively dampens the initial signal transduction upon Wnt ligand binding.[4][5]
-
Promotion of Frizzled1 Internalization and Dishevelled-2 Degradation: this compound promotes the endocytosis of the Frizzled1 (Fzd1) receptor.[3][7] This internalization is followed by the downregulation of the key intracellular signaling protein Dishevelled-2 (Dvl2), which is crucial for relaying the signal from the receptor complex to the downstream components of the pathway.[7][8] This process is mediated by autophagy, as this compound promotes the co-localization of Frizzled 1 and β-catenin with the autophagosome marker LC3.[1]
-
Disruption of the Axin-GSK3β Complex: There is evidence to suggest that this compound can directly bind to GSK3β, leading to the disruption of the Axin-GSK3β complex.[9] This interference with the destruction complex can further modulate the phosphorylation status of β-catenin.
The multifaceted mechanism of this compound is a key attribute, as it allows for a more robust inhibition of the Wnt/β-catenin pathway, potentially overcoming resistance mechanisms that may arise from targeting a single component.
Quantitative Data on this compound's Activity
The inhibitory effects of this compound on the Wnt/β-catenin pathway and its anti-proliferative activity have been quantified in numerous studies. The following tables summarize key findings.
Anti-proliferative and Wnt Inhibitory IC50 Values
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Cancer | Proliferation | < 1 | [4][5] |
| DU145 | Prostate Cancer | Proliferation | < 1 | [4][5] |
| MDA-MB-231 | Breast Cancer | Proliferation | < 1 | [4][5] |
| T-47D | Breast Cancer | Proliferation | < 1 | [4][5] |
| HEK293 | - | TOPflash Reporter | 0.5 ± 0.05 | [3] |
| HCT116 | Colorectal Cancer | Proliferation | 0.45 ± 0.05 | |
| Various AML | Acute Myeloid Leukemia | Proliferation | 0.18 - 1 | [10] |
| MDA-MB-231 CSCs | Breast Cancer Stem Cells | Apoptosis | 100 (after 6h) |
Effects on Wnt/β-catenin Pathway Components
| Cell Line | Treatment | Protein | Effect | Reference(s) |
| PC-3 | 1.2 µM this compound | LRP6 | Half-life reduced from ~6.9h to ~2.3h | [4][6] |
| U2OS | ~1 µM this compound | Dishevelled-2 | Half-maximal reduction in cytosolic levels | [3] |
| HEK293 | 0.6 µM this compound | β-catenin | Blocked Wnt3A-induced accumulation | [4] |
| HCT-116 | 2.0 µM this compound for 18h | β-catenin | Cytosolic levels reduced to 8% of control |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a Wnt/β-catenin signaling modulator.
TOPflash/FOPflash Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[11]
Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene.[12] In the presence of active β-catenin/TCF-LEF complexes, luciferase is expressed. The FOPflash plasmid contains mutated TCF/LEF binding sites and serves as a negative control.[12] The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt/β-catenin signaling.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]
-
Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[1]
-
Treatment: After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity. Plot the dose-response curve to determine the IC50 value of this compound.
Western Blotting for Wnt/β-catenin Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., LRP6, p-LRP6, Dvl2, β-catenin, and a loading control like β-actin).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRP6, p-LRP6, Dvl2, β-catenin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein (e.g., LRP6, Dvl2, or GSK3β) in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Conclusion and Future Directions
This compound has emerged as a promising modulator of the Wnt/β-catenin signaling pathway, with a unique multi-targeted mechanism of action. Its ability to induce the degradation of LRP6, promote the internalization of Frizzled receptors, and potentially interact with the destruction complex highlights its potential as a robust inhibitor of this critical oncogenic pathway. The preclinical data, including low micromolar IC50 values against a range of cancer cell lines, underscores its therapeutic potential.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, particularly its potential direct binding to components like GSK3β. Further investigation into its effects in in vivo models and clinical trials is warranted to fully assess its efficacy and safety profile as a cancer therapeutic. The development of this compound analogs with improved pharmacokinetic properties could also enhance its clinical utility. The in-depth understanding of this compound's mechanism of action provided in this guide serves as a valuable resource for researchers dedicated to advancing novel cancer therapies targeting the Wnt/β-catenin pathway.
References
- 1. jcancer.org [jcancer.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 4. TOP/FOP flash assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 9. This compound Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Polypharmacology of Niclosamide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polypharmacological properties of niclosamide as demonstrated in preclinical studies. This compound, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a wide array of diseases, including various cancers, viral infections, and metabolic disorders. Its therapeutic versatility stems from its ability to modulate multiple key signaling pathways and biological processes simultaneously. This guide summarizes the quantitative data from preclinical investigations, details common experimental protocols, and visualizes the complex molecular interactions of this compound.
Quantitative Analysis of this compound's Preclinical Activity
The following tables provide a consolidated view of the quantitative data from various preclinical studies, facilitating a comparative analysis of this compound's efficacy across different models.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |
| A549 | Lung Adenocarcinoma | 2.60 ± 0.21 | 24 | [1] |
| A549/DDP (Cisplatin-resistant) | Lung Adenocarcinoma | 1.15 ± 0.18 | 24 | [1] |
| Acute Myeloid Leukemia (AML) Cells | Acute Myeloid Leukemia | 0.18 - 1.0 | Not Specified | [2] |
| Human and Canine Osteosarcoma Cells | Osteosarcoma | 0.2 - 2.0 | Not Specified | [3][4] |
| Mouse Embryonic Fibroblast (MEF) | Normal | 4.54 | 72 | [2] |
| Normal Human Fibroblast (NHFB) | Normal | 5.78 | 72 | [2] |
| Bone Marrow Cells (Healthy Donors) | Normal | 9.00 ± 4.87 | Not Specified | [2] |
Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | IC50 Value (nM) | Reference |
| VeroE6 | WA1 | 1664 ± 149 | [5] |
| VeroE6 | B.1.1.7 (Alpha) | 298 ± 23 | [5] |
| VeroE6 | B.1.351 (Beta) | 440 ± 21 | [5] |
| VeroE6 | B.1.617.2 (Delta) | 774 ± 58 | [5] |
| VeroE6 | P.1 (Gamma) | 399 ± 34 | [5] |
| H1437 | WA1 | 261 | [5] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Dose & Route | Key Findings | Reference |
| Nanosuspension | Sprague-Dawley Rats | 5 mg/kg (Oral) | Estimated oral bioavailability of 25%. | [6][7] |
| Nanosuspension | Sprague-Dawley Rats | 2 mg/kg (IV) | AUC: 1058 hng/mL. | [7] |
| This compound Stearate Prodrug (NSPT) | Mouse | 50 mg/kg (IV) | t1/2 of approximately 5 hours. | [3][4] |
| Solution (DMSO/Cremophor EL/Water) | Rat | 2 mg/kg (IV) | AUC: 1.4 hµg/mL. | [8] |
Key Signaling Pathways Modulated by this compound
This compound's broad-spectrum activity is attributed to its interaction with multiple signaling cascades critical for cell survival, proliferation, and inflammation.[9][10]
Wnt/β-catenin Signaling
This compound inhibits the Wnt/β-catenin pathway, which is aberrantly activated in many cancers.[11] It has been shown to promote the endocytosis of the Wnt receptor Frizzled1, leading to the downregulation of Disheveled-2 (Dvl2) and subsequent degradation of β-catenin.[11][12] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.[12]
References
- 1. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Preclinical Testing of a Novel this compound Stearate Prodrug Therapeutic (NSPT) Shows Efficacy Against Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation and Mitigation of this compound’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a nanoformulated antihelminthic, this compound, in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Off-Target Effects of Niclosamide in Preliminary Studies
Introduction
Niclosamide, a salicylanilide derivative, has been an FDA-approved anthelmintic agent for nearly five decades, primarily used to treat tapeworm infections.[1][2] Its mechanism of action in parasites involves the uncoupling of oxidative phosphorylation, leading to ATP depletion.[2][3] In recent years, extensive preliminary research has repositioned this compound as a promising anti-cancer agent due to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.[2][4][5] This has led to a surge in studies investigating its off-target effects, revealing a complex polypharmacological profile.
This technical guide provides an in-depth overview of the principal off-target effects of this compound identified in preclinical studies. It is intended for researchers, scientists, and drug development professionals, offering detailed summaries of its impact on key signaling cascades, quantitative data from various experimental models, and the methodologies employed in these investigations.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion.[6] Constitutive activation of STAT3 is common in many human cancers. This compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[6][7]
Mechanism of Action: this compound inhibits the STAT3 signaling cascade by preventing the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue.[5][6] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[4][6] Studies have shown that this compound does not significantly affect upstream kinases like JAK1, JAK2, or Src, suggesting a more direct action on STAT3 activation.[6][7] The drug has been shown to downregulate the expression of STAT3 target genes, such as Mcl-1 and Survivin, which are key anti-apoptotic proteins.[5]
Quantitative Data on STAT3 Inhibition
| Cell Line | Assay Type | Endpoint | This compound Concentration/IC50 | Reference |
| Du145 (Prostate) | Proliferation Assay | IC50 | 0.7 µM | [6] |
| Du145 (Prostate) | Colony Formation | IC50 | 0.1 µM | [6][7] |
| HeLa (Cervical) | STAT3 Reporter Assay | IC50 | 0.25 µM | [8] |
| A549 (Lung) | Proliferation Assay | IC50 | Not specified, but potent inhibition observed | [6] |
| HCC Cells | Western Blot | p-STAT3 (Y705) Inhibition | Dose-dependent | [5] |
| A549, H358, H157 | Western Blot | Block of IR-induced p-STAT3 | 1 µM | [9] |
Experimental Protocols:
-
Cell Culture and Treatment: Human cancer cell lines with constitutively active STAT3 (e.g., Du145, HeLa) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (typically 0-10 µM) for specified durations (e.g., 24 hours).[6][7]
-
Western Blot Analysis: To assess STAT3 phosphorylation, treated cells are lysed, and proteins are separated by SDS-PAGE. Blots are probed with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, and upstream kinases like p-JAK2 and p-Src. β-actin is commonly used as a loading control.[5][6][7]
-
Luciferase Reporter Assay: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). Following treatment with this compound, luciferase activity is measured to quantify STAT3 transcriptional activity.[6][7]
-
Immunofluorescence: To visualize the subcellular localization of STAT3, cells grown on coverslips are treated with this compound, fixed, and permeabilized. They are then incubated with an anti-STAT3 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[9]
Signaling Pathway Visualization:
References
- 1. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | The magic bullet: this compound [frontiersin.org]
- 5. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (#69857) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
- 9. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics of Niclosamide: An In-depth Technical Guide for Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, a salicylanilide derivative, was first developed in the 1950s and has been widely used as an effective anthelmintic agent for treating tapeworm infections in humans and animals.[1] Its primary mode of action against parasites is the uncoupling of oxidative phosphorylation.[2] In recent years, extensive research has unveiled the potential of this compound for a much broader range of therapeutic applications, including oncology, virology, and metabolic diseases.[1][3] This has spurred a renewed interest in understanding its pharmacokinetic profile to support its development for these new indications. This technical guide provides a comprehensive overview of the early research on the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Physicochemical Properties
This compound is a crystalline solid with a yellowish-grey appearance.[3] It is classified as a Biopharmaceutical Classification System (BCS) class II drug, characterized by low aqueous solubility and high permeability.[3] This inherent low solubility is a significant factor influencing its oral bioavailability. The reported pKa values for its ionizable phenolic -OH group range from 5.6 to 7.2.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in several preclinical species, primarily in rats and dogs. These studies consistently demonstrate that while this compound is absorbed, its systemic exposure following oral administration is generally low and can be variable.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical studies.
Table 1: Pharmacokinetics of this compound in Rats
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| 5 mg/kg Oral | 354 ± 152 | < 0.5 | 429 ± 100 | 6.0 ± 0.8 | 10 | [1][4] |
| 2 mg/kg IV | - | - | 1413 ± 118 | 6.7 ± 2.0 | - | [4] |
| 0.3 mg/kg IV | - | - | - | - | - | [5] |
| 1 mg/kg IV | - | - | - | - | - | [5] |
| 3 mg/kg IV | - | - | - | - | - | [5] |
| 1 mg/kg Oral | - | - | - | - | Very Low | [5] |
| 1 mg/kg IM | - | - | - | - | - | [5] |
Table 2: Pharmacokinetics of this compound in Dogs
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| 2 mg/kg IV | - | - | - | - | - | [5] |
| 100 mg/kg Oral | - | - | - | - | Very Low | [5] |
Table 3: In Vitro Metabolic Stability of this compound
| Species | Microsomal Half-life (min) | Reference |
| Rat | 44.9 | [5] |
| Dog | 16.0 | [5] |
| Human | 11.8 | [5] |
Metabolism
Early research indicates that this compound undergoes extensive metabolism, which contributes to its low systemic bioavailability. The primary metabolic pathways are glucuronidation and hydroxylation.[6][7][8]
-
Glucuronidation: This is a major metabolic route for this compound. The UDP-glucuronosyltransferase UGT1A1 has been identified as the primary enzyme responsible for the glucuronidation of this compound's phenolic group.[6][8] This process occurs in both the liver and the intestine.[7]
-
Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, are involved in the hydroxylation of this compound.[6][8]
The rapid metabolism in the liver and intestine contributes significantly to the first-pass effect, limiting the amount of unchanged drug that reaches systemic circulation.[6]
Key Signaling Pathways Modulated by this compound
This compound's potential as an anti-cancer agent stems from its ability to modulate multiple critical signaling pathways involved in tumor growth, proliferation, and survival.[1][9]
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6.[10]
-
STAT3 Pathway: It acts as a potent inhibitor of the STAT3 signaling pathway by inhibiting the phosphorylation and activation of STAT3.[11][12]
-
mTORC1 Pathway: this compound also demonstrates inhibitory effects on the mTORC1 signaling pathway.[1]
-
NF-κB Pathway: The NF-κB signaling pathway is another target of this compound's inhibitory action.[1]
-
Notch Pathway: Inhibition of the Notch signaling pathway has also been reported as a mechanism of this compound's anti-tumor activity.[1]
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats were typically used.[4]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. Protein precipitation with acetonitrile was a common method for sample clean-up.[5][13]
-
Analytical Method: this compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][14]
In Vitro Metabolic Stability Assay
-
System: Liver microsomes from rats, dogs, and humans were used.[5]
-
Incubation: this compound (e.g., at a concentration of 1 µM) was incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism).[5]
-
Analysis: The disappearance of this compound over time was monitored by LC-MS/MS to determine the metabolic half-life.[5]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound research.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Conclusion
Early research into the pharmacokinetics of this compound reveals a profile characterized by low aqueous solubility, rapid and extensive first-pass metabolism, and consequently, low oral bioavailability. These factors present significant challenges for its repurposing for systemic diseases. However, a thorough understanding of its ADME properties, as outlined in this guide, is crucial for the rational design of novel formulations and delivery strategies aimed at improving its systemic exposure and therapeutic efficacy. The potent and multi-targeted nature of this compound's activity against key signaling pathways underscores its high potential, making further research into overcoming its pharmacokinetic limitations a worthwhile endeavor for drug development professionals.
References
- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of this compound Exposure on the Activity of Antioxidant Enzymes and the Expression of Glucose and Lipid Metabolism Genes in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of Hepatic and Intestinal Metabolism to the Disposition of this compound, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs | CiNii Research [cir.nii.ac.jp]
Niclosamide's potential as an antiviral agent against emerging viruses
An In-depth Analysis of Niclosamide's Broad-Spectrum Antiviral Activity and Mechanisms of Action Against Emerging Viral Threats
Introduction
This compound, an FDA-approved anthelmintic drug, has emerged as a promising candidate for drug repurposing in the fight against emerging viral diseases.[1][2][3] Extensive in vitro and preclinical studies have demonstrated its potent, broad-spectrum antiviral activity against a diverse range of viruses, including coronaviruses, flaviviruses, and alphaviruses.[1][2][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its potential. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.
Quantitative Antiviral Activity of this compound
This compound exhibits potent antiviral activity against a wide array of emerging viruses, often in the low micromolar to nanomolar range. The following tables summarize the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various in vitro studies.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 0.28 | >50 | >178 | [5] |
| SARS-CoV-2 | Vero E6 | High-Content Imaging | Varies by variant (e.g., 0.13 for Wuhan D614G) | - | - | [6][7] |
| SARS-CoV-2 (Alpha, Beta, Delta variants) | VeroE6 TMPRSS2 | - | 0.13 - 0.16 | - | - | [6] |
| SARS-CoV | Vero E6 | CPE | < 0.1 | - | - | [2] |
| MERS-CoV | Vero B4 | - | Inhibition of replication by up to 1000-fold at 10 µM | - | - | [2] |
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | SNB-19 | Intracellular RNA levels | 0.37 | - | - | [8] |
| Zika Virus (ZIKV) | A549 | - | 12.3 ± 0.6 | 4.8 ± 1.0 | ~0.4 | [8] |
| Dengue Virus (DENV-2) | A549 / BHK-21 | Plaque Assay / Western Blot | Effective at 1 µM | - | - | [9] |
| Japanese Encephalitis Virus (JEV) | - | - | Micromolar potency | - | - |
Table 3: Antiviral Activity of this compound against Other Emerging Viruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| Chikungunya Virus (CHIKV) | - | - | Low micromolar | - | - | [2] |
| Ebola Virus (EBOV) | - | - | 1.5 | - | - | |
| Human Adenovirus (HAdV) | - | Plaque Assay | 0.6 | - | - | [2] |
| Hepatitis C Virus (HCV) | - | - | 0.16 | - | - |
Mechanisms of Antiviral Action
This compound's broad-spectrum antiviral activity stems from its ability to modulate multiple host cell pathways and interfere with various stages of the viral life cycle.[1]
Inhibition of Viral Entry and Fusion
This compound can prevent the entry of several viruses by neutralizing the acidic environment of endosomes.[4] This is crucial for viruses that rely on a low pH for uncoating and releasing their genetic material into the cytoplasm. For Chikungunya virus, this compound has been shown to block low-pH-dependent virus fusion.[2]
Modulation of Autophagy
A key mechanism of action, particularly against coronaviruses like MERS-CoV and SARS-CoV-2, is the induction of autophagy.[1][3] this compound inhibits the S-phase kinase-associated protein 2 (SKP2), an E3 ligase that targets Beclin-1 for proteasomal degradation.[3][] By inhibiting SKP2, this compound stabilizes Beclin-1, leading to an enhancement of autophagic flux, which can help the host cell clear viral components.[3][11]
Disruption of Syncytia Formation
For SARS-CoV-2, this compound potently inhibits the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring healthy cells.[1] This effect is mediated through the inhibition of the host cell calcium-activated ion channel and scramblase, TMEM16F.[7] By blocking TMEM16F, this compound prevents the exposure of phosphatidylserine on the cell surface, a key step in cell-cell fusion.
Modulation of Host Signaling Pathways
This compound has been shown to modulate several other host signaling pathways that are often hijacked by viruses for their replication and to evade the host immune response. These include:
-
mTOR Pathway: this compound can inhibit the mTORC1 signaling pathway, which is required for the replication of several viruses.[12][13]
-
NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the inflammatory response to viral infections.[14][15]
-
STAT3 Signaling: Inhibition of the STAT3 signaling pathway by this compound has also been reported, which can impact viral replication and the host immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Pre-incubate the cell monolayer with the different concentrations of this compound for a specified time (e.g., 2 hours).[16] Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or by staining with crystal violet.[17][18]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in infectious virus particles in the presence of the compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1-2 hours at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-niclosamide mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[19]
-
Incubation: Incubate the plates until visible plaques are formed (typically 2-4 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the IC₅₀ value.
High-Content Imaging Assay for Viral Inhibition
This method allows for the automated and quantitative analysis of viral infection at the single-cell level.
-
Cell Seeding and Treatment: Seed cells in 96-well or 384-well imaging plates and treat with this compound as described for the CPE assay.
-
Infection: Infect the cells with the virus.
-
Fixation and Staining: After the desired incubation period (e.g., 24-48 hours), fix the cells and permeabilize them. Stain for viral antigens using a specific primary antibody (e.g., anti-nucleocapsid protein) and a fluorescently labeled secondary antibody. Stain the cell nuclei with a DNA dye like Hoechst.[7]
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify and count the number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen staining).
-
Data Analysis: Determine the percentage of infected cells for each this compound concentration and calculate the IC₅₀ value.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This assay measures the amount of viral RNA to determine the effect of the compound on viral replication.
-
Cell Culture and Treatment: Culture and treat cells with this compound and infect with the virus as previously described.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.
Western Blotting for Viral Protein Expression and Signaling Pathway Analysis
This technique is used to detect changes in the levels of specific viral proteins or host cell signaling proteins.
-
Sample Preparation: Treat cells with this compound and infect with the virus. Lyse the cells at the desired time points and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the viral protein of interest (e.g., DENV NS3) or host signaling proteins (e.g., phosphorylated mTOR, p-STAT3).[9][20]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Luciferase Reporter Assay for NF-κB Pathway Activity
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.
-
Treatment and Infection: Treat the transfected cells with this compound and then infect them with the virus (or stimulate with an NF-κB activator).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.[14][21]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
Conclusion and Future Directions
This compound has demonstrated compelling potential as a broad-spectrum antiviral agent against a range of emerging viruses. Its multifaceted mechanisms of action, targeting both viral processes and host cell pathways, make it an attractive candidate for further development. However, challenges remain, including its low aqueous solubility and bioavailability, which may limit its systemic efficacy.[22]
Future research should focus on:
-
Formulation Development: The development of novel formulations, such as nanoparticles or inhalable powders, to improve the delivery and bioavailability of this compound to the sites of viral infection.[22]
-
In Vivo Efficacy Studies: Rigorous evaluation of this compound's efficacy in relevant animal models for various emerging viral diseases.
-
Clinical Trials: Well-designed clinical trials are necessary to determine the safety and efficacy of this compound in humans for the treatment of viral infections.[1]
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs to identify compounds with improved antiviral potency, selectivity, and pharmacokinetic properties.[23]
References
- 1. This compound—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antiviral Agent this compound and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. This compound shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation and Mitigation of this compound’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 9. The antiparasitic drug this compound inhibits dengue virus infection by interfering with endosomal acidification independent of mTOR | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of human immunodeficiency virus type 1 by this compound through mTORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.eur.nl [pure.eur.nl]
- 15. This compound inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluations of this compound analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of CP-COV03 (a this compound-based inorganic nanohybrid product) against severe fever with thrombocytopenia syndrome virus in an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral activities of this compound and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Injectable this compound nanohybrid as an anti-SARS-CoV-2 strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application Notes and Protocols: Niclosamide In Vitro Assays for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-cancer efficacy of Niclosamide, an FDA-approved antihelminthic drug, on various cancer cell lines. This compound has garnered significant interest for its potential as a repurposed cancer therapeutic due to its ability to modulate multiple oncogenic signaling pathways.[1][2][3] This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle alterations, as well as for analyzing protein expression changes via Western blotting.
Mechanism of Action of this compound in Cancer
This compound exerts its anti-tumor effects by targeting several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] It is known to inhibit mitochondrial oxidative phosphorylation, leading to a decrease in ATP production.[2] Key signaling pathways modulated by this compound include:
-
Wnt/β-catenin Pathway: this compound can inhibit this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2, which leads to reduced stabilization and nuclear translocation of β-catenin.[2][4][5]
-
STAT3 Signaling Pathway: It has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[6][7]
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB pathway, which is critical for inflammation, cell survival, and proliferation.[2][8]
-
mTOR Signaling Pathway: This pathway, central to cell growth and metabolism, is also inhibited by this compound.[1][2]
-
Notch Signaling Pathway: this compound has been found to inhibit the Notch signaling pathway, which is involved in cell fate decisions and cancer stem cell maintenance.[2][3]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Hematologic Cancers | ||||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~2.0 (for apoptosis induction) | 24 h | [9] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~1.0 (for apoptosis induction) | 24 h | [9] |
| Solid Tumors | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | < 1.0 | 72 h | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.07 | Not Specified | [10] |
| T-47D | ER-Positive Breast Cancer | < 1.0 | 72 h | [4] |
| PC-3 | Prostate Cancer | < 1.0 | 72 h | [4] |
| DU145 | Prostate Cancer | < 1.0 | 72 h | [4] |
| CE48T | Esophageal Cancer | 2.8 | 72 h | [6] |
| CE81T | Esophageal Cancer | 11.3 | 72 h | [6] |
| BE3 | Esophageal Cancer | 5.1 | 72 h | [6] |
| HGC-27 | Gastric Carcinoma | Not Specified | 48 h | [11] |
| MKN-74 | Gastric Carcinoma | Not Specified | 48 h | [11] |
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 h | [7] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 h | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 h | [7] |
| MG-63 | Osteosarcoma | Not Specified | 24 h / 48 h | [12] |
| U2OS | Osteosarcoma | Not Specified | 24 h / 48 h | [12] |
| A2780ip2 | Ovarian Cancer | Not Specified | 48 h | [13] |
| A2780cp20 | Ovarian Cancer | Not Specified | 48 h | [13] |
| SUM159 | Breast Cancer | 0.153 | Not Specified | [10] |
| Normal Cells | ||||
| Mouse Embryonic Fibroblast (MEF) | Normal Fibroblast | 4.54 | 72 h | [2] |
| Normal Human Fibroblast (NHFB) | Normal Fibroblast | 5.78 | 72 h | [2] |
| Bone Marrow Cells | Normal Hematopoietic Cells | 9.00 ± 4.87 | Not Specified | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, or 72 hours.[7] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (e.g., 5 x 10^5 cells/well) and allow them to attach overnight.[9][14]
-
Treat cells with the desired concentrations of this compound for 24 or 48 hours.[9][14]
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.[9][14]
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[9][14][15]
-
Analyze the stained cells by flow cytometry.[9][14] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (50 µg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (e.g., 3 x 10^5 cells/well) and incubate overnight.[16]
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 24 hours.[16]
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11][16]
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A for 30 minutes at 37°C to degrade RNA.[16]
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[15][16]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][16]
Western Blotting
This protocol is for analyzing the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, p-STAT3, STAT3, Cyclin D1, Survivin, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.[13]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.[6]
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified signaling pathways inhibited by this compound in cancer cells.
References
- 1. Frontiers | The magic bullet: this compound [frontiersin.org]
- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 5. This compound suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajo.asmepress.com [ajo.asmepress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Niclosamide Administration in Mouse Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of niclosamide, an FDA-approved anthelmintic drug, in preclinical mouse models of breast cancer. This compound has demonstrated significant anti-tumor efficacy by targeting multiple signaling pathways implicated in breast cancer progression, metastasis, and therapy resistance.
Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in different breast cancer mouse models.
Table 1: In Vivo Efficacy of this compound on Primary Tumor Growth
| Breast Cancer Model | Mouse Strain | This compound Dosage & Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| 4T1 Mammary Tumor | BALB/c | 10 mg/kg & 20 mg/kg, Intraperitoneal | Daily for 21 days | Dose-dependent; 43% inhibition at 20 mg/kg | [1] |
| MDA-MB-231 Xenograft (TNBC) | Nude | 20 mg/kg, Intraperitoneal | Every other day (12 injections) | Significant inhibition compared to vehicle | [2] |
| 2LMP Orthotopic (BLBC) | Athymic Nude | 30 mg/kg, Intraperitoneal | 5 days a week for 3 weeks | Significant inhibition compared to control | [3] |
| 2LMP Orthotopic (BLBC) | Athymic Nude | 20 mg/kg, Intraperitoneal | Not specified | Significant decrease in tumor growth | [3] |
| BT474-R Xenograft (HER2+) | Nude | 20 mg/kg, Intraperitoneal | Daily from day 14 to 56 | Significant inhibition compared to cisplatin alone | [4] |
| MCF7 Spheroids | NOD/SCID | 10 mg/kg, Intraperitoneal | 5 days a week for 8 weeks | Therapeutic effect confirmed | [5] |
| MDA-MB-231 Xenograft (TNBC) | BALB/c Nude | 5 mg/kg (Nic-A prodrug), Intravenous | Twice weekly for 8 weeks | Significant suppression of tumor growth | [6] |
| MDA-MB-231/R Xenograft | Athymic (nu/nu) BALB/c | 12.5 mg/kg, Intraperitoneal | Daily | Greater shrinkage in combination with IR | [7] |
Table 2: Effects of this compound on Metastasis and Biomarkers
| Breast Cancer Model | Effect on Metastasis | Key Biomarker Changes | Reference |
| 4T1 Mammary Tumor | Reduced pulmonary metastases | ↓ p-STAT3 (Tyr705), ↓ p-FAK (Tyr925), ↓ p-Src (Tyr416), ↓ Ki67, ↓ VEGF, ↓ MVD, ↑ Cleaved caspase-3, ↓ MDSCs | [1] |
| MDA-MB-231 Xenograft (TNBC) | Not specified | ↓ β-catenin (IR-induced), ↓ Ki67 (in combination with IR) | [2] |
| 2LMP Orthotopic (BLBC) | Not specified | ↓ p-STAT3, ↓ cytosolic and nuclear β-catenin, ↑ Cleaved caspase-3 | [3][8] |
| BT474-R Xenograft (HER2+) | Not specified | ↓ Ki67, ↓ Bcl-2 | [4] |
| MDA-MB-231 Xenograft (TNBC) | Suppressed distant metastases (Nic-A prodrug) | ↓ p-STAT3, ↓ ALDH1 | [6] |
| MDA-MB-231 Orthotopic | Reduced circulating tumor cells and lung metastasis (in combination with Paclitaxel) | Not specified in vivo | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL (CrEL) or Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Option A (Cremophor EL-based): Prepare a vehicle solution of 12.5% (v/v) Cremophor EL and 2.5% (v/v) DMSO in sterile water.[1]
-
Option B (Tween 80-based): Prepare a vehicle solution of DMSO, Tween 80, and water in a 3:4:8 ratio.[2]
-
Option C (Cremophor EL/DMSO): Prepare a vehicle of 50% Cremophor EL and 50% DMSO.[3]
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the DMSO component of the chosen vehicle first.
-
Gradually add the other components of the vehicle (Cremophor EL/Tween 80 and water/PBS) while vortexing to ensure complete dissolution and prevent precipitation.
-
-
Final Formulation and Dosing:
-
The final concentration should be calculated to deliver the desired dose (e.g., 10, 20, or 30 mg/kg) in a standard injection volume (e.g., 0.1 ml/10 g of body weight).[1]
-
Ensure the final solution is homogenous and free of particulates before administration.
-
Protocol 2: Orthotopic and Subcutaneous Tumor Xenograft Models
This protocol outlines the procedure for establishing breast cancer tumor models in immunocompromised mice.
Materials:
-
Breast cancer cell lines (e.g., 4T1, MDA-MB-231, 2LMP, BT474)
-
Immunocompromised mice (e.g., BALB/c, nude, NOD/SCID)
-
Matrigel
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the required number of cells (e.g., 2 x 10^6 cells) in a 1:1 mixture of sterile PBS and Matrigel.[3] Keep on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Orthotopic (Mammary Fat Pad): Anesthetize the mouse. Inject the cell suspension (typically 50-100 µL) into the fourth mammary fat pad.
-
Subcutaneous: Inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., ~16 mm²).[3]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin pathway.
Caption: In vivo experimental workflow for this compound studies.
Concluding Remarks
This compound demonstrates potent anti-cancer activity in various mouse models of breast cancer, including aggressive subtypes like triple-negative and basal-like breast cancer.[2][3] Its mechanism of action involves the inhibition of key signaling pathways such as STAT3 and Wnt/β-catenin, which are crucial for tumor growth, metastasis, and the maintenance of cancer stem cells.[1][6][8][12] The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of this compound in breast cancer. Careful consideration of the vehicle for administration is crucial due to this compound's low aqueous solubility. Monitoring for potential toxicity, although generally not observed at effective doses, is also recommended.[1]
References
- 1. The Anthelmintic Drug this compound Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 2. This compound sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anthelminthic this compound inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Screening Identifies this compound as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively Targeting Breast Cancer Stem Cells by 8-Quinolinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selectively Targeting Breast Cancer Stem Cells by 8-Quinolinol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Testing Niclosamide Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1] It exhibits broad anti-cancer activity by modulating multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTOR.[1][2] This multifaceted mechanism of action makes this compound a promising candidate for cancer therapy. This guide provides detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines, enabling researchers to evaluate its therapeutic potential.
Mechanism of Action: A Multi-Targeted Approach
This compound's cytotoxic effects stem from its ability to interfere with several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is essential for designing and interpreting cytotoxicity studies.
-
Wnt/β-catenin Pathway: this compound inhibits the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. It has been shown to suppress the expression and phosphorylation of the Wnt co-receptor LRP6, leading to reduced β-catenin accumulation and subsequent downregulation of Wnt target genes involved in cell proliferation.[3][4]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of tumor cell survival and proliferation. This compound has been identified as a potent STAT3 inhibitor, suppressing its phosphorylation and downstream target genes like Mcl-1 and Survivin, which are involved in preventing apoptosis.[5]
-
NF-κB Signaling: The NF-κB pathway is another critical mediator of cancer cell survival and inflammation. This compound can suppress NF-κB signaling by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of the active NF-κB complex to the nucleus.[1]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. This compound has been shown to inhibit mTOR signaling, contributing to its anti-proliferative effects.[1]
Below is a diagram illustrating the major signaling pathways affected by this compound.
Caption: this compound's multi-targeted mechanism of action.
Experimental Protocols
This section provides detailed protocols for evaluating the cytotoxicity of this compound. The following experimental workflow is recommended:
Caption: Recommended experimental workflow for assessing this compound cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 20 µM.[6][7][8]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][9]
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.5 | 92 ± 4.5 | 85 ± 3.9 | 78 ± 5.3 |
| 1.0 | 81 ± 3.8 | 68 ± 4.2 | 55 ± 4.7 |
| 2.5 | 65 ± 4.1 | 45 ± 3.5 | 32 ± 3.9 |
| 5.0 | 48 ± 3.2 | 28 ± 2.9 | 15 ± 2.5 |
| 10.0 | 25 ± 2.7 | 12 ± 2.1 | 5 ± 1.8 |
Data are represented as mean ± standard deviation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[10]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 or 48 hours.[7][11]
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[10]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.1 |
| This compound (5 µM) | 45.7 ± 4.2 | 35.1 ± 2.8 | 19.2 ± 2.3 |
| This compound (10 µM) | 15.3 ± 2.8 | 50.6 ± 3.9 | 34.1 ± 3.1 |
Data are represented as mean ± standard deviation.
Cell Cycle Analysis
Flow cytometry-based cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been reported to induce cell cycle arrest, particularly at the G0/G1 phase.[12][13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay. A lower concentration (e.g., 1 µM) is often used to observe cell cycle effects without inducing widespread apoptosis.[12]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.[12]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.8 ± 3.2 | 30.1 ± 2.5 | 24.1 ± 2.1 |
| This compound (1 µM) | 68.2 ± 4.1 | 18.5 ± 1.9 | 13.3 ± 1.5 |
| This compound (2.5 µM) | 75.6 ± 3.8 | 12.3 ± 1.7 | 12.1 ± 1.3 |
Data are represented as mean ± standard deviation.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cytotoxic effects of this compound in vitro. By systematically evaluating cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the anticancer potential of this repurposed drug. The multi-targeted nature of this compound makes it a compelling candidate for further preclinical and clinical investigation.
References
- 1. Frontiers | The magic bullet: this compound [frontiersin.org]
- 2. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 4. This compound suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation of Niclosamide Stock Solutions
Introduction
Niclosamide is a salicylanilide derivative that has been approved by the FDA as an oral antihelminthic agent for treating tapeworm infections since 1982.[1] Beyond its established use against parasites, recent research has revealed its potential as a multifunctional drug with applications in oncology, virology, and metabolic diseases.[1][2] The therapeutic versatility of this compound stems from its ability to modulate multiple critical cellular signaling pathways. Key mechanisms of action include the uncoupling of mitochondrial oxidative phosphorylation and the inhibition of pathways such as STAT3, mTORC1, Wnt/β-catenin, and NF-κB.[1][2][3]
Due to its low solubility in aqueous media, preparing concentrated stock solutions in an appropriate organic solvent is a critical first step for its use in laboratory research.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental settings.
Physicochemical Properties and Solubility
This compound is typically supplied as a lyophilized powder or crystalline solid.[5][6] Its poor water solubility necessitates the use of organic solvents for creating stock solutions suitable for cell culture and other in vitro assays. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [5] |
| Molecular Weight | 327.1 g/mol | [5] |
| Appearance | Lyophilized powder / Crystalline solid | [5][6] |
| Purity | >98% | [5] |
| Solubility | DMSO: 14 mg/mLEthanol: 6 mg/mLWater: ~13 µg/mL | [5][7] |
| Storage (Solid) | Store lyophilized powder at room temperature, desiccated. Stable for 24 months. | [5] |
| Storage (Solution) | Store DMSO stock solutions in aliquots at -20°C. Use within 3 months. Avoid multiple freeze-thaw cycles. | [5] |
| Stability | Photosensitive; protect from light.[8] Hydrolysis occurs at pH > 4.[8] Aqueous solutions should not be stored for more than one day.[6][9] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 15 mM stock solution, a common concentration for in vitro studies.
Materials:
-
This compound powder (e.g., Cat# 69857, Cell Signaling Technology)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-calculation:
-
The molecular weight of this compound is 327.1 g/mol .
-
To prepare a 15 mM (0.015 mol/L) solution, you need: 0.015 mol/L * 327.1 g/mol = 4.9065 g/L = 4.9065 mg/mL
-
Therefore, to reconstitute 5 mg of this compound powder to a 15 mM concentration, calculate the required volume of DMSO: Volume (mL) = 5 mg / 4.9065 mg/mL ≈ 1.02 mL
-
-
Reconstitution:
-
Carefully weigh 5 mg of this compound powder. If using a pre-weighed vial, proceed to the next step.
-
Add 1.02 mL of DMSO to the vial containing the 5 mg of this compound powder.[5]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label the vials with the compound name, concentration (15 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C. The solution is stable for up to 3 months under these conditions.[5]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot at room temperature.
-
Dilute the stock solution to the desired final working concentration using the appropriate cell culture medium or experimental buffer.
-
Note: Due to the low aqueous solubility of this compound, precipitation may occur when diluting the DMSO stock into aqueous solutions, especially at higher concentrations.[10] It is recommended to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits multiple signaling pathways.
Diagram 2: Workflow for this compound Stock Preparation
Caption: Protocol for preparing a this compound stock solution.
References
- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ineosopen.org [ineosopen.org]
- 5. This compound Powder | Cell Signaling Technology [cellsignal.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability study of this compound using spectroscopy and chromatography. [wisdomlib.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Niclosamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to assess the efficacy of niclosamide, a salicylanilide anthelmintic drug with significant potential for repurposing in various therapeutic areas, including oncology and infectious diseases.
This compound has been identified as a potent bioactive compound in numerous HTS campaigns, demonstrating a wide range of cellular effects. Its multifaceted mechanism of action, which includes the uncoupling of mitochondrial oxidative phosphorylation and modulation of key signaling pathways like Wnt/β-catenin, mTOR, STAT3, and NF-κB, makes it a compelling candidate for drug discovery and development.[1][2][3][4]
This document outlines protocols for two primary HTS approaches that have successfully identified this compound's efficacy: a cancer stem cell-based sphere formation assay and a high-content imaging assay for lysosome trafficking.
I. Phenotypic Screening for Inhibitors of Cancer Stem-Like Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[2] A common HTS strategy to identify compounds targeting CSCs is the sphere formation assay, which assesses the ability of single cells to proliferate and form three-dimensional spheroids, a characteristic of stem-like cells.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative results from a high-throughput screen that identified this compound as an inhibitor of breast cancer stem-like cells.[5]
| Cell Line | Assay Type | Compound Library | This compound Concentration | Effect | Reference |
| MCF7 | Sphere Formation Assay | LOPAC (1,258 compounds) | 3 µM | 60% reduction in spheroid area | [5] |
| MCF7 | Sphere Formation Assay | LOPAC (1,258 compounds) | 30 µM | Further reduction in spheroid formation | [5] |
| MCF7 | Side Population Assay | - | 5 µM | Decreased the fraction of side population cells | [5] |
| MDA-MB-231 | Side Population Assay | - | 5 µM | Decreased the fraction of side population cells | [5] |
| MCF7 SPS | Apoptosis Assay (Annexin V/PI) | - | 3 µM | Significant increase in apoptotic cell death | [2][5] |
Experimental Protocol: Sphere Formation HTS Assay
This protocol is adapted from a study that successfully identified this compound from a library of 1,258 compounds.[5]
1. Cell Preparation:
- Isolate the side population (SP) from the desired breast cancer cell line (e.g., MCF7) using a dye-exclusion method with Hoechst 33342.[5][6]
- Resuspend the isolated SP cells in a serum-free medium supplemented with growth factors such as insulin, basic fibroblast growth factor (bFGF), and human recombinant epidermal growth factor (EGF).[6]
2. High-Throughput Screening:
- Seed the SP cells into 96-well ultra-low attachment plates at a density of 6,000 cells per well in 100 µL of the prepared serum-free medium.[5][6]
- Add compounds from the chemical library (e.g., LOPAC library) to the wells at desired final concentrations (e.g., 3 µM and 30 µM).[5][6] Include appropriate vehicle controls (e.g., DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
3. Data Acquisition and Analysis:
- After the incubation period, capture images of the spheroids in each well using a cooled, back-thinned CCD camera.[5]
- Analyze the images using image analysis software (e.g., Image-Pro Plus 6.0) to quantify the area of the spheroids.[5]
- Calculate the percentage of spheroid formation inhibition for each compound relative to the vehicle control.
- Identify "hit" compounds that cause a significant reduction in spheroid formation.
Experimental Workflow
References
- 1. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Screening Identifies this compound as an Inhibitor of Breast Cancer Stem-Like Cells | PLOS One [journals.plos.org]
- 3. Drug Repurposing: Research Progress of this compound and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Screening Identifies this compound as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Combination Therapy of Niclosamide and Gemcitabine: A Promising Approach for Pancreatic Cancer
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals in the oncology sector now have access to detailed application notes and protocols for the combination use of niclosamide and gemcitabine in pancreatic cancer models. These resources outline the synergistic effects of this combination therapy, providing a comprehensive guide to preclinical evaluation, including in vitro and in vivo experimental data and methodologies.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, with limited effective therapeutic options.[1][2][3] Gemcitabine has been a cornerstone of treatment, but its efficacy is often hampered by chemoresistance.[1][2][3] The anthelmintic drug this compound has been repurposed as an anti-cancer agent, and recent studies have highlighted its potential to enhance the anti-proliferative effects of gemcitabine in pancreatic cancer cells.[1][4]
This combination therapy has been shown to significantly inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in pancreatic cancer cell lines.[1][5] Furthermore, in vivo studies have demonstrated a significant reduction in tumor growth and volume in xenograft mouse models treated with both this compound and gemcitabine.[1][3] The underlying mechanism of this synergistic effect is attributed to the modulation of key signaling pathways, including the Wnt/β-catenin, JAK/STAT, and NF-κB pathways.[5]
These application notes provide a summary of the key quantitative data from preclinical studies, detailed experimental protocols for reproducing and expanding upon these findings, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the combination of this compound and gemcitabine in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound and Gemcitabine Combination Therapy
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | PANC-1 | This compound | ~2.5 µM | [6] |
| Gemcitabine | ~20 µM | [6] | ||
| MIA PaCa-2 | This compound | ~1.5 µM | [6] | |
| Gemcitabine | ~15 µM | [6] | ||
| Apoptosis | MIA PaCa-2 | Gemcitabine (5 µM) | ~15% | [5] |
| This compound (1 µM) | ~20% | [5] | ||
| Combination | ~45% | [5] | ||
| Cell Cycle Arrest | MIA PaCa-2 | Gemcitabine (5 µM) | S-phase arrest | [5] |
| This compound (1 µM) | G1-phase arrest | [5] | ||
| Combination | Significant G1-phase arrest | [5] |
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination Therapy in a PANC-1 Xenograft Model
| Treatment Group | Dosage | Tumor Volume (end of study) | Tumor Weight (end of study) | Reference |
| Control (DMSO) | - | ~1200 mm³ | ~1.0 g | [1] |
| Gemcitabine | 10 mg/kg | ~800 mm³ | ~0.7 g | [1] |
| This compound | 10 mg/kg | ~700 mm³ | ~0.6 g | [1] |
| Combination | 10 mg/kg each | ~300 mm³ | ~0.25 g | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the cytotoxic effects of this compound and gemcitabine on pancreatic cancer cells.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, gemcitabine, or a combination of both for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat pancreatic cancer cells with the desired concentrations of this compound, gemcitabine, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for STAT3 and NF-κB Activation
This protocol details the detection of total and phosphorylated levels of key signaling proteins.
-
Protein Extraction: Treat cells with this compound and/or gemcitabine for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-NF-κB p65 (Ser536), total NF-κB p65, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combination therapy in vivo.
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ PANC-1 cells suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, gemcitabine alone, this compound alone, combination). Administer treatments intraperitoneally or via oral gavage according to the established dosage and schedule (e.g., twice weekly).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizing the Molecular Mechanisms and Workflow
The following diagrams illustrate the key signaling pathways affected by the this compound and gemcitabine combination therapy and a typical experimental workflow.
Caption: Signaling pathways targeted by this compound and gemcitabine.
Caption: Experimental workflow for evaluating combination therapy.
References
- 1. This compound improves the anti-proliferative effect of gemcitabine on pancreatic cancer by inducing the ubiquitination of Β-catenin in wnt/β-catenin signaling [ahbps.org]
- 2. test-kjhbps.inforang.com [test-kjhbps.inforang.com]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy of this compound with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Niclosamide in Studying and Overcoming Chemoresistance in Prostate Cancer
Introduction
The development of resistance to standard-of-care therapies, such as androgen deprivation therapy (ADT), second-generation antiandrogens (e.g., enzalutamide, abiraterone), and taxane-based chemotherapies (e.g., docetaxel), is a major clinical challenge in the management of advanced prostate cancer. This progression to castration-resistant prostate cancer (CRPC) is driven by a complex network of signaling pathways that allow cancer cells to survive and proliferate despite treatment. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent multi-targeted agent with significant anti-cancer activity.[1] It offers a valuable tool for researchers and drug developers to investigate the mechanisms of chemoresistance and to explore novel combination strategies to overcome it.
This document provides a comprehensive overview of the application of this compound in prostate cancer chemoresistance research, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanisms of Action in Reversing Chemoresistance
This compound circumvents chemoresistance in prostate cancer by modulating several key oncogenic signaling pathways that are frequently dysregulated in resistant tumors.
1. Inhibition of Androgen Receptor (AR) Variant Signaling: A primary driver of resistance to enzalutamide and abiraterone is the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7, which lack the ligand-binding domain targeted by these drugs.[2][3] this compound has been identified as a potent inhibitor of AR-V7.[1][4] It downregulates AR-V7 protein expression by promoting its degradation through a proteasome-dependent pathway.[2][4] By eliminating this key driver of resistance, this compound can re-sensitize prostate cancer cells to antiandrogen therapies.[2][5][6]
2. Suppression of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in advanced prostate cancer and is linked to cell proliferation, survival, and resistance to therapy.[7] The IL-6/STAT3 signaling axis is a critical mechanism of enzalutamide resistance.[8][9] this compound acts as a potent small-molecule inhibitor of STAT3 by blocking its phosphorylation at Tyr-705, which is essential for its activation.[7][8][10] This inhibition disrupts the downstream transcriptional program of STAT3, leading to cell cycle arrest and apoptosis.[7][10]
3. Modulation of the Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for tumor initiation and progression.[11] this compound inhibits this pathway by inducing the degradation of the Wnt co-receptor LRP6 and downregulating key downstream components like Dishevelled-2 (Dvl2) and cytosolic β-catenin.[12][13][14] This action suppresses the transcription of Wnt target genes involved in proliferation and survival, such as c-Myc and Cyclin D1.[12][13]
4. Inhibition of Other Key Pathways: this compound has also been shown to impact other signaling cascades implicated in chemoresistance:
-
PI3K/AKT Pathway: Overexpression of the PI3K/AKT pathway is associated with docetaxel resistance. This compound can suppress this pathway, thereby re-sensitizing resistant cells to chemotherapy.[15][16]
-
FOXM1-Mediated DNA Damage Response: this compound can inhibit the transcription factor FOXM1, which is involved in DNA repair. This action leads to the accumulation of DNA damage and induces apoptosis in cancer cells.[17]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound in chemoresistant prostate cancer models.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line(s) | Assay Type | Endpoint | This compound Concentration | Result | Citation(s) |
| PC-3, 22Rv1 | Cell Viability (WST) | Proliferation | Concentration-dependent | Significant reduction in viability | [17] |
| PC-3, DU145 | Cell Proliferation | IC50 | < 1 µM | Potent inhibition of proliferation | [12][18] |
| Du145 | STAT3 Inhibition | IC50 | ~0.7 µM | Potent inhibition of STAT3 signaling | [7][10] |
| C4-2, CWR22Rv1 | Cell Growth | Growth Inhibition | 0.5 µM | Significant inhibition of cell growth | [2] |
| PC-3, 22Rv1 | Apoptosis (Annexin V) | Apoptosis Induction | 2.5 µM | Time-dependent increase in apoptotic cells | [17] |
| LNCaP-Stat3C | Colony Formation | Colony Inhibition | 0.5 µM | Significant reduction in colony number and size | [8] |
| LNCaP-Stat3C | Cell Invasion | Invasion Inhibition | 0.25 µM | ~50% reduction in invasive cells | [8] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Tumor Model | Treatment Groups | Endpoint | Result | Citation(s) |
| Enzalutamide-Resistant Xenograft | Enzalutamide Alone | Tumor Reduction | ~5% reduction | [19] |
| Enzalutamide-Resistant Xenograft | This compound + Enzalutamide | Tumor Reduction | ~72% reduction | [19] |
| Abiraterone-Resistant CWR22Rv1 Xenograft | This compound + Abiraterone | Tumor Growth | Synergistic inhibition of tumor size and weight | [6] |
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows associated with this compound in prostate cancer research.
Caption: this compound overcomes resistance by inhibiting STAT3 phosphorylation and promoting AR-V7 degradation.
Caption: this compound blocks Wnt signaling by targeting the LRP6 co-receptor for degradation.
Caption: Workflow for testing this compound's ability to reverse chemoresistance in vitro.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on chemoresistant prostate cancer cells.
Protocol 1: Cell Viability Assay to Determine Synergistic Effects
This protocol determines if this compound can re-sensitize resistant cells to a chemotherapeutic agent.
-
Materials:
-
Chemoresistant prostate cancer cells (e.g., Enzalutamide-resistant C4-2B cells).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
This compound (stock solution in DMSO).
-
Chemotherapeutic agent (e.g., Enzalutamide, stock solution in DMSO).
-
Cell viability reagent (e.g., WST-1 or MTT).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treatment: Treat cells with:
-
Vehicle control (DMSO).
-
Increasing concentrations of the chemotherapeutic agent alone.
-
Increasing concentrations of this compound alone.
-
A combination of both drugs (either at a constant ratio or as a matrix).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot dose-response curves to calculate IC50 values. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of AR-V7 and p-STAT3 Expression
This protocol assesses this compound's ability to modulate key protein markers of chemoresistance.
-
Materials:
-
Treated cell pellets from a 6-well plate experiment.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-AR-V7, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Methodology:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
-
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol evaluates the efficacy of this compound in combination with a standard therapeutic agent in a preclinical animal model.
-
Materials:
-
Male immunodeficient mice (e.g., NSG or nude mice).
-
Chemoresistant prostate cancer cells (e.g., CWR22Rv1) mixed with Matrigel.
-
This compound formulation for oral gavage or intraperitoneal (IP) injection.
-
Chemotherapeutic agent (e.g., Enzalutamide) for oral gavage.
-
Calipers for tumor measurement.
-
Animal scale.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-2 million chemoresistant cells in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups (n=5-10 mice/group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapeutic agent alone.
-
Group 3: this compound alone.
-
Group 4: Combination of the chemotherapeutic agent and this compound.
-
-
Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., daily oral gavage for 2-4 weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors. Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition between groups. The tumors can be further analyzed by immunohistochemistry (IHC) for markers like Ki67 (proliferation).
-
Conclusion
This compound is a powerful and versatile tool for investigating the molecular underpinnings of chemoresistance in prostate cancer. Its ability to simultaneously inhibit multiple, convergent oncogenic pathways—including the AR-V7, STAT3, and Wnt/β-catenin signaling axes—makes it an ideal agent for reversing resistance to established therapies. The protocols and data presented here provide a framework for researchers to utilize this compound to dissect resistance mechanisms and to validate novel therapeutic strategies aimed at improving outcomes for patients with advanced, treatment-refractory prostate cancer.
References
- 1. This compound inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of this compound Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. escholarship.org [escholarship.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 11. This compound suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 13. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 14. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Docetaxel and this compound-loaded nanofiber systems for improved chemo-therapeutic activity and resistance reversal in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 19. biospace.com [biospace.com]
Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Niclosamide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing the effect of niclosamide on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed experimental protocols, data presentation tables, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1] The phosphorylation of STAT3, particularly at the tyrosine 705 (Tyr705) residue, is essential for its activation, dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][2] Constitutively active STAT3 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
This compound, an FDA-approved anthelmintic drug, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway.[2][3][4] It has been shown to inhibit STAT3 phosphorylation at Tyr705, leading to the suppression of its downstream targets and induction of apoptosis in cancer cells.[3][5][6][7] Western blotting is a fundamental technique to qualitatively and quantitatively assess the inhibitory effect of this compound on STAT3 phosphorylation.
Data Presentation
The following tables summarize the quantitative data from various studies on the effect of this compound on STAT3 phosphorylation.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time | % Inhibition of p-STAT3 (Tyr705) | Reference |
| Du145 (Prostate Cancer) | 0.5, 1.0, 2.0 | 24 h | Dose-dependent decrease | [3][4] |
| HCT116 (Colon Cancer) | 0.5, 1, 2.5, 5, 10 | 12 h | Dose-dependent decrease | [8] |
| SW620 (Colon Cancer) | 0.5, 1, 2.5, 5, 10 | 12 h | Dose-dependent decrease | [8] |
| A549-IRR (Radioresistant Lung Cancer) | Increasing concentrations | 24 h | Dose-dependent decrease | [5] |
| H157-IRR (Radioresistant Lung Cancer) | Increasing concentrations | 24 h | Dose-dependent decrease | [5] |
| Ovarian Cancer Ascites Cells (OV-15) | 1, 2, 4, 8 | 24 h | Dose-dependent inhibition | [9] |
| Tu212 & Tu686 (Head and Neck Cancer) | Increasing concentrations | 48 h | Dose-dependent decrease | [10][11][12] |
Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound
| Cell Line | This compound Concentration (µM) | Time Points | Observation | Reference |
| Du145 (Prostate Cancer) | 2.0 | 0, 0.5, 1, 2, 4, 8 h | Obvious inhibition within 2.0 h | [3][4] |
| SW620 (Colon Cancer) | 5 | 0, 2, 4, 6, 8, 12 h | Time-dependent decrease | [8] |
| HCT116 (Colon Cancer) | 5 | 0, 2, 4, 6, 8, 12 h | Time-dependent decrease | [8] |
| H460 & A549 (Lung Cancer) | 2 | Different time intervals | Time-dependent decrease | [13] |
Signaling Pathway
This compound inhibits the STAT3 signaling pathway by directly or indirectly preventing the phosphorylation of STAT3 at Tyr705. This action blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and c-Myc.[3][5] Notably, this compound does not appear to inhibit upstream kinases like JAK1, JAK2, and Src.[3][4]
Caption: this compound inhibits STAT3 signaling by blocking Tyr705 phosphorylation.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess STAT3 phosphorylation after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., Du145, HCT116, A549) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer to each dish. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[14]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[15] This is crucial for ensuring equal loading of protein for each sample in the subsequent steps.[15]
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading. Recommended dilutions for primary antibodies are typically 1:1000.[1][16][17][18] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibodies.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature. A common dilution is 1:2000 to 1:5000.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 band intensity to the total STAT3 band intensity and/or the loading control.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
References
- 1. Phospho-STAT3 (Tyr705) Polyclonal Antibody (BS-1658R) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 7. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 8. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 by this compound Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. citeab.com [citeab.com]
- 18. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
Application Notes: Measuring Niclosamide's Inhibition of STAT3 Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that is often constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and invasion.[1][2] This has made the STAT3 signaling pathway a prime target for anticancer drug development. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][4] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on STAT3 activity in cancer cell lines.
The luciferase reporter assay is a sensitive, quantitative, and cost-effective method for screening potential STAT3 inhibitors.[5] The assay relies on a reporter vector containing the firefly luciferase gene under the control of a STAT3-responsive element. When STAT3 is active, it binds to this element and drives the expression of luciferase. The resulting luminescence can be measured and is directly proportional to STAT3 transcriptional activity.
Mechanism of this compound's Effect on STAT3
This compound has been shown to inhibit the STAT3 signaling pathway through multiple mechanisms. It effectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation, dimerization, and subsequent nuclear translocation.[4][6][7] By preventing STAT3 phosphorylation, this compound blocks its ability to bind to DNA and activate the transcription of its target genes, which are involved in cell survival and proliferation.[4][7] Studies have shown that this compound's inhibitory effect is potent, with an IC50 value for STAT3-dependent luciferase reporter activity observed at approximately 0.25 µM in HeLa cells.[3]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on STAT3 activity and cell proliferation from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound on STAT3 Reporter Activity and Cell Proliferation
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | STAT3-dependent Luciferase Reporter Assay | 0.25 ± 0.07 | [3] |
| Du145 | Cell Proliferation Assay | 0.7 | [3] |
| Du145 | Colony Formation Assay | 0.1 | [3] |
| BD140A (Adrenocortical Carcinoma) | Cell Proliferation Assay | 0.12 | [8] |
| SW-13 (Adrenocortical Carcinoma) | Cell Proliferation Assay | 0.15 | [8] |
| NCI-H295R (Adrenocortical Carcinoma) | Cell Proliferation Assay | 0.53 | [8] |
| HepG2 (Hepatocellular Carcinoma) | Cell Proliferation Assay (48h) | 31.91 | [9] |
| QGY-7703 (Hepatocellular Carcinoma) | Cell Proliferation Assay (48h) | 10.24 | [9] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Proliferation Assay (48h) | 13.46 | [9] |
Table 2: Effect of this compound on STAT3 Phosphorylation and Downstream Targets
| Cell Line | Treatment | Effect | Reference |
| Du145 | This compound (indicated concentrations) for 24h | Dose-dependent inhibition of STAT3 phosphorylation (p-STAT3) | [3] |
| Du145 | 2.0 µM this compound | Rapid inhibition of STAT3 phosphorylation | [3] |
| Colon Cancer Cells (HCT116 and SW620) | This compound | Time- and dose-dependent suppression of STAT3 phosphorylation | [10] |
| Hepatocellular Carcinoma Cells | This compound | Suppression of STAT3 phosphorylation at Y705 | [6] |
| Hepatocellular Carcinoma Cells | This compound | Decreased Mcl-1 and survivin levels (mRNA and protein) | [6][11] |
| Ovarian Cancer Patient Ascites Cells | This compound (1 – 8 μM) for 24h | Dose-response inhibition of phosphorylated (Tyr705) STAT3 | [12] |
Experimental Protocols
Materials
-
Cancer cell line with active STAT3 signaling (e.g., HeLa, Du145, HepG2)
-
STAT3-responsive luciferase reporter vector (e.g., pLucTKS3)
-
Renilla luciferase vector (for normalization)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Protocol: STAT3 Luciferase Reporter Assay
-
Cell Seeding: One day before transfection, seed the cancer cells into a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 100 µL of growth medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, co-transfect the cells with the STAT3-responsive firefly luciferase reporter vector and a Renilla luciferase control vector.
-
The Renilla luciferase vector serves as an internal control to normalize for transfection efficiency and cell viability.[13]
-
Incubate the cells with the transfection complex for the recommended time (e.g., 4-6 hours).
-
-
This compound Treatment:
-
After transfection, remove the transfection medium and replace it with fresh growth medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available (a known STAT3 inhibitor).
-
Incubate the cells for an additional 24 to 48 hours.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells using the lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the relative luciferase units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.
-
Normalize the RLU of the this compound-treated wells to the RLU of the vehicle control wells to determine the fold change in STAT3 activity.
-
Plot the fold change against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the STAT3 Luciferase Reporter Assay.
Caption: Logical flow of this compound's effect in the luciferase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes: Niclosamide for the Inhibition of Breast Cancer Stem-Like Cells
References
- 1. Selectively Targeting Breast Cancer Stem Cells by 8-Quinolinol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Screening Identifies this compound as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug screening identifies this compound as an inhibitor of breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of this compound on basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anthelmintic Drug this compound Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 10. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
Application Notes and Protocols: Experimental Use of Niclosamide in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The need for novel therapeutic agents is urgent. Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising candidate for repositioning as an anticancer agent due to its demonstrated efficacy in various cancer models, including glioblastoma.[1][3][4] These application notes provide a comprehensive overview of the experimental use of this compound in glioblastoma cell lines, summarizing key quantitative data and detailing protocols for essential experiments.
Mechanism of Action
This compound exhibits a multi-targeted approach in glioblastoma cells, simultaneously inhibiting several critical pro-survival signaling pathways.[1][3][5] This pleiotropic activity makes it an attractive therapeutic candidate, as it may circumvent the resistance mechanisms often developed against single-target agents.[1] Key pathways affected by this compound in glioblastoma cell lines include Wnt/β-catenin, STAT3, mTOR, PI3K/AKT, and MAPK/ERK.[1][2][3][5][6] The drug has been shown to induce apoptosis, cell cycle arrest, autophagy, and endoplasmic reticulum (ER) stress, ultimately leading to decreased cell viability and proliferation.[1][3][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| U-87 MG | Cell Viability | IC50 | ~5 µM | [3] |
| Primary GBM Cells (n=21) | Metabolic Activity | IC50 Range | 0.4 - 1.5 µM | [6] |
| LN229 | Metabolic Activity | IC50 | > 2 µM | [6] |
| T98G | Metabolic Activity | IC50 | > 2 µM | [6] |
| U87 | Metabolic Activity | IC50 | > 2 µM | [6] |
| U138 | Metabolic Activity | IC50 | > 2 µM | [6] |
| U373 | Metabolic Activity | IC50 | > 2 µM | [6] |
Table 2: Effects of this compound on Protein Expression and Signaling in U-87 MG Cells
| Target Protein/Pathway | This compound Concentration | Observed Effect | Reference |
| β-catenin | 2.5 µM, 5 µM | Concentration-dependent decrease | [3] |
| Cyclin D1 | 2.5 µM, 5 µM | Concentration-dependent decrease | [3] |
| Survivin | 2.5 µM, 5 µM | Concentration-dependent decrease | [3] |
| p-AKT | 2.5 µM, 5 µM | Decrease in a concentration-dependent manner | [3] |
| p-ERK | 2.5 µM, 5 µM | Decrease in a concentration-dependent manner | [3] |
| p-STAT3 (Tyr705) | 2.5 µM, 5 µM | Concentration-dependent decrease | [3] |
| Ubiquitinated Proteins | Not specified | Substantial increase | [1] |
Mandatory Visualizations
References
- 1. This compound induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of this compound in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line | PLOS One [journals.plos.org]
- 4. Combined treatment with this compound and camptothecin enhances anticancer effect in U87 MG human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Inhibition of Head and Neck Cancer by Niclosamide and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy to treat, with high rates of recurrence and resistance to conventional therapies. The epidermal growth factor receptor (EGFR) is frequently overexpressed in HNSCC, making it a rational therapeutic target. Erlotinib, an EGFR tyrosine kinase inhibitor, has shown modest efficacy in HNSCC.[1] Recent research has uncovered a mechanism of resistance to erlotinib involving the activation of the STAT3 survival pathway.[2][3] This has led to the investigation of combination therapies aimed at co-targeting both EGFR and STAT3 signaling.
This document provides detailed application notes and protocols for the combined use of niclosamide, a potent STAT3 inhibitor, and erlotinib for the treatment of head and neck cancer.[2] The synergistic effects of this drug combination have been demonstrated in preclinical models, offering a promising therapeutic strategy to overcome erlotinib resistance and enhance anti-cancer efficacy.[2][3]
Mechanism of Action
Erlotinib, by inhibiting EGFR, inadvertently leads to the phosphorylation and activation of STAT3.[2] This activation of the STAT3 survival pathway is, at least in part, due to the suppression of its physiological phosphatase, PTPMeg2.[2][3] Activated STAT3 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, which dampens the therapeutic efficacy of erlotinib.[2]
This compound acts as a STAT3 inhibitor, blocking the erlotinib-induced phosphorylation of STAT3.[2] By inhibiting STAT3, this compound prevents the upregulation of Bcl-2 and Bcl-XL, thereby restoring sensitivity to erlotinib and leading to a synergistic suppression of head and neck cancer cell growth and survival.[2][3]
Data Presentation
In Vitro Synergistic Growth Inhibition
The combination of this compound and erlotinib has been shown to synergistically inhibit the growth of head and neck cancer cell lines. The combination index (CI) values, where CI < 1 indicates synergy, are presented below.
| Cell Line | Drug Combination (48h) | Combination Index (CI) |
| Tu212 | Erlotinib + this compound | < 1 |
| Tu686 | Erlotinib + this compound | < 1 |
Data summarized from Li et al., 2013.[2]
In Vivo Tumor Growth Inhibition
In a xenograft model using Tu212 cells, the combination of erlotinib and this compound resulted in a significantly greater reduction in tumor volume compared to either agent alone.
| Treatment Group | Dosage | Mean Tumor Volume (end of study) | % Tumor Growth Inhibition |
| Vehicle Control | - | High | 0% |
| Erlotinib | 40 mg/kg/day | Moderate | Modest |
| This compound | 20 mg/kg/day | Moderate | Modest |
| Erlotinib + this compound | 40 mg/kg/day + 20 mg/kg/day | Low | Significant (p < 0.01 vs single agents) |
Data summarized from Li et al., 2013.[1]
In Vivo Pharmacodynamic Effects
The combination treatment led to a significant increase in apoptosis and a decrease in proliferation within the tumor tissue.
| Marker | Vehicle Control | Erlotinib | This compound | Erlotinib + this compound |
| Active Caspase-3 (% positive cells) | Low | Slightly Increased | Slightly Increased | Significantly Increased |
| Ki-67 (% positive cells) | High | Slightly Decreased | Slightly Decreased | Significantly Decreased |
Data summarized from Li et al., 2013.[1]
Experimental Protocols
Cell Culture
-
Cell Lines: Human head and neck squamous cell carcinoma cell lines Tu212 and Tu686 are used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of erlotinib, this compound, or the combination for 48 hours.
-
Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), STAT3, Bcl-2, Bcl-XL, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 Tu212 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Drug Administration: Randomly assign mice to four treatment groups: (1) Vehicle control, (2) Erlotinib (40 mg/kg/day, oral gavage), (3) this compound (20 mg/kg/day, intraperitoneal injection), and (4) Erlotinib + this compound. Treat the mice for a specified period (e.g., 14 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against active caspase-3 and Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a DAB chromogen substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Imaging and Quantification: Capture images using a light microscope and quantify the percentage of positive cells in multiple high-power fields.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Extract total RNA from drug-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using specific primers for Bcl-2, Bcl-XL, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize the bands under UV light.
-
Densitometry: Quantify the band intensities to determine the relative mRNA expression levels.
Conclusion
The combination of this compound and erlotinib represents a rational and effective therapeutic strategy for head and neck cancer. By targeting both the EGFR and STAT3 pathways, this combination therapy overcomes a key resistance mechanism to erlotinib and leads to synergistic anti-tumor effects. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals interested in further investigating and developing this promising combination therapy for HNSCC. The lack of clinical trial data for this specific combination in head and neck cancer highlights the need for future clinical investigation.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Application Notes and Protocols: Pharmacokinetic Analysis of Niclosamide in Rats and Dogs Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the pharmacokinetic analysis of niclosamide in preclinical animal models, specifically rats and dogs, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and data presented are compiled from established research to ensure robustness and reproducibility.
Introduction
This compound, an anthelmintic drug developed in 1958, has garnered renewed interest for its potential antiviral, and other therapeutic properties.[1][2][3] Understanding its pharmacokinetic profile is crucial for its development and clinical application in new indications. This application note details a validated LC-MS/MS method for the quantification of this compound in rat and dog plasma and presents key pharmacokinetic parameters. The described methodology demonstrates high sensitivity, precision, and accuracy, making it suitable for preclinical research.[1][2][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats and Beagle dogs following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 354 ± 152 |
| Tmax (hr) | - | < 0.5 |
| AUC (ng·hr/mL) | 1413 ± 118 | - |
| t1/2 (hr) | 6.7 ± 2.0 | - |
| Clearance (CL) (mL/kg/min) | 20.0 ± 2.9 | - |
| Volume of Distribution (Vss) (L/kg) | 0.9 ± 0.4 | - |
| Oral Bioavailability (F) (%) | - | 10 |
Data sourced from studies on male Sprague-Dawley rats.[5][6]
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (100 mg/kg) |
| AUC (ng·hr/mL) | 1045.5 ± 259.9 | 111.4 ± 42.1 |
| t1/2 (hr) | 2.9 ± 0.8 | 4.9 ± 1.2 |
| Clearance (CL) (L/hr/kg) | 1.9 ± 0.5 | - |
| Oral Bioavailability (F) (%) | - | Very Low |
Data sourced from studies on male Beagle dogs.[2] Note: Oral bioavailability in dogs is noted to be very low, with specific percentage values not detailed in the provided sources.[1][2][7]
Experimental Protocols
The following protocols are based on validated methods for the pharmacokinetic analysis of this compound.[1][2][5]
Animal Models and Dosing
-
Rat Model:
-
Species: Male Sprague-Dawley rats.[5]
-
Housing: Animals should be housed in controlled conditions with a 12-hour light-dark cycle and provided with food and water ad libitum. A fasting period of 12 hours is recommended before oral dosing.[5]
-
IV Administration: Administer this compound via a single bolus injection into the tail vein at doses ranging from 0.3 to 3 mg/kg.[2]
-
PO Administration: Administer this compound orally using a gavage needle at a dose of 1 mg/kg.[2]
-
-
Dog Model:
-
Species: Male Beagle dogs (7.3–9.7 kg).[2]
-
Housing: Maintain a 12-hour light-dark cycle at 23 ± 3°C and 55 ± 15% relative humidity. A 14-hour fast is required before and a 4-hour fast after this compound administration.[2]
-
IV Administration: Administer this compound via a single bolus injection into the cephalic vein at a dose of 2 mg/kg.[2]
-
PO Administration: Administer this compound orally using a gavage needle at a dose of 100 mg/kg.[2]
-
Blood Sample Collection
-
Rat:
-
Collect blood samples (approximately 150 µL) from the jugular vein using heparinized syringes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing.[2]
-
-
Dog:
-
Collect blood samples (3 mL) from the jugular vein using heparinized syringes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing.[2]
-
-
Plasma Preparation:
Sample Preparation for LC-MS/MS Analysis
-
Method: Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][2][3]
-
Procedure:
-
To a 20 µL (rat) or 50 µL (dog) plasma aliquot, add a precipitating agent such as acetonitrile.[2] Ibuprofen can be used as an internal standard (IS).[1][2][3]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system. For dog plasma samples, a 10-fold dilution of the supernatant with the mobile phase may be necessary.[2]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column for Rat Plasma: XDB-phenyl column (5 µm, 2.1 × 50 mm).[1]
-
Column for Dog Plasma: Kinetex® C18 column (5 µm, 2.1 × 500 mm).[1][2]
-
Mobile Phase for Rat Plasma: 10 mM ammonium formate in distilled water-acetonitrile (30:70, v/v).[1][2][3]
-
Mobile Phase for Dog Plasma: 5 mM ammonium acetate–methanol (30:70, v/v).[1][2][3]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative mode.[1][2][3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 324.8 → [Product Ion]
-
Ibuprofen (IS): m/z 205.0 → [Product Ion] (Note: Specific product ions should be optimized on the instrument being used).
-
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical process of bioanalytical method validation.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable and validated approach for the pharmacokinetic analysis of this compound in rats and dogs. The data indicates that this compound exhibits dose-independent pharmacokinetics after intravenous administration but has very low oral bioavailability in both species.[1][2] These findings are essential for guiding further preclinical and clinical development of this compound for various therapeutic applications.
References
- 1. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel this compound prodrug [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Niclosamide Solubility for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with niclosamide's low aqueous solubility for in vitro and in vivo experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a weakly acidic compound, exhibits poor solubility in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 30 mg/mL.[1][2] Ethanol can also be used, but the solubility is significantly lower, at around 0.25 mg/mL.[1][2]
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH. As the pH increases, the solubility of this compound significantly increases. This is due to the deprotonation of the phenolic hydroxyl group, leading to the formation of a more soluble salt form.[3][4][5][6][7]
Q3: Can I prepare a stock solution of this compound in DMSO for cell-based assays?
A3: Yes, DMSO is the most common solvent for preparing this compound stock solutions for cell culture experiments. A stock solution of 10 mM this compound in DMSO is frequently used.[8][9] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the different methods to improve the solubility of this compound?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include:
-
Salt Formation: The ethanolamine salt of this compound shows improved aqueous solubility.[1][8]
-
Cocrystals: Forming cocrystals with other molecules can enhance the dissolution rate.[2][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and bioavailability.[12][13][14][15][16]
-
Nanoformulations: Reducing the particle size to the nanometer range, through techniques like creating nanoparticles, can improve the dissolution rate and solubility.[8][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer/media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. The final DMSO concentration may be too low to maintain solubility. | 1. Increase the final DMSO concentration in your working solution (while staying within the tolerable limits for your specific assay). 2. Increase the pH of the aqueous buffer. This compound solubility is significantly higher at alkaline pH. 3. Warm the aqueous buffer slightly before adding the this compound stock solution. 4. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.[17] |
| "Yellow clouds" or visible particles in cell culture media after adding this compound. | This is indicative of this compound precipitation.[8] | Follow the solutions for precipitation mentioned above. Consider preparing a fresh, lower concentration stock solution. Sonication of the stock solution in DMSO may also help.[8] |
| Inconsistent results between experiments. | - Variability in the preparation of this compound solutions. - Use of different polymorphs of this compound which have different solubilities.[3][4][6][7] - Degradation of the stock solution. | 1. Standardize the protocol for preparing this compound solutions, including solvent, concentration, and mixing procedure. 2. Source this compound from a consistent supplier to minimize variability between batches and polymorphs. 3. Store this compound stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended not to store aqueous solutions for more than one day.[1][2] |
| Difficulty dissolving this compound powder. | Inadequate solvent volume or insufficient mixing. | 1. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO). 2. Vortex or sonicate the solution to aid dissolution.[8] Gentle warming can also be applied, but be cautious of potential degradation at high temperatures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~0.25 mg/mL | [1][2] |
| Water (pH dependent) | Poor | [3][4][5][6][7] |
| PEG400 | High (Mole fraction of 1.103 × 10⁻³ at 323.15 K) | [9][18] |
| Methanol | Low (Mole fraction of 7.78 × 10⁻⁵ at 323.15 K) | [9][18] |
Table 2: pH-Dependent Aqueous Solubility of this compound (AKSci Polymorph at 20°C)
| pH | This compound Concentration (µM) | Reference(s) |
| 3.66 | 2.53 | [3] |
| 7.96 | 20 | [3] |
| 9.01 | 200 | [3] |
| 9.19 | 300 | [3] |
| 9.63 | 703.6 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 327.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.27 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellow solution should be obtained.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or aqueous buffer (e.g., PBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration. For example, to make 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Add the appropriate volume of pre-warmed cell culture medium or buffer to a sterile tube.
-
While vortexing or gently mixing the medium/buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This is crucial to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is not toxic to your cells (typically ≤ 0.5%). For example, a 1:1000 dilution of the DMSO stock will result in a 0.1% final DMSO concentration.
-
Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of this compound.[1][2]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of this compound in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Niclosamide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of niclosamide.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound a critical research focus?
This compound, an FDA-approved anthelmintic drug, shows significant potential for repurposing in various diseases, including cancer, due to its ability to modulate multiple signaling pathways.[1][2][3] However, its clinical application is significantly hindered by its poor water solubility and low oral bioavailability.[1][4][5][6] Enhancing its bioavailability is crucial to achieve therapeutic plasma concentrations and unlock its full therapeutic potential for systemic diseases.
Q2: What are the primary strategies currently being explored to improve this compound's in vivo bioavailability?
The main strategies focus on overcoming its poor solubility and include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state to increase its dissolution rate and solubility.[4][7][8]
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale to increase surface area and dissolution velocity. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and lipid nanoemulsions.[5][6][9]
-
Structural Modification and Prodrugs: Synthesizing more soluble derivatives or prodrugs of this compound that are converted to the active form in vivo.[1][10][11]
Q3: What kind of bioavailability improvement can be expected with these different formulation strategies?
The level of improvement varies depending on the specific formulation and animal model. Below is a summary of reported data:
| Formulation Strategy | Specific Formulation Details | Animal Model | Key Bioavailability Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | ASD-5 (25% drug loading) with PEG6000 and poloxamer 188 | Sprague Dawley Rats | 2.33-fold increase in plasma exposure and bioavailability compared to pure this compound. | [7][12] |
| Amorphous Solid Dispersion (ASD) | ASD with poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA) | Rats | Over 2-fold increase in bioavailability. | [4] |
| Nanosuspension | Nano-NI | Not Specified | Oral bioavailability of 25% (compared to ~10% for pure drug). | [6] |
| Solid Lipid Nanoparticles (SLNs) | NFM-3 | Rabbits | 2.15-fold increase in peak plasma concentration; relative bioavailability of 11.08. | [9][13] |
| Submicron Lipid Emulsions (SLEs) | NL-CSLEs and NL-PSLEs | Not Specified | 4.41 and 4.64-fold increase in relative bioavailability, respectively. | [14] |
| Prodrug | NIC-PS (water-soluble prodrug) | Mice | ~10-fold increase in oral bioavailability. | [11] |
| Structural Modification | This compound Ethanolamine Salt (NEN) | Mice | Improved pharmacokinetic profile and greater reduction in tumor growth compared to this compound. | [15] |
Q4: Which signaling pathways are primarily targeted by this compound?
This compound is known to be a multi-targeted agent, inhibiting several key oncogenic signaling pathways, including:
Troubleshooting Guides
Issue 1: Low in vivo exposure despite successful in vitro dissolution enhancement with an ASD formulation.
-
Possible Cause 1: Recrystallization in the GI tract. The amorphous drug may be converting back to its crystalline form in the aqueous environment of the gastrointestinal tract before it can be absorbed.
-
Troubleshooting Step: Incorporate precipitation inhibitors into your formulation. Polymers like HPMC or PVP can help maintain the supersaturated state of the drug.
-
-
Possible Cause 2: Poor membrane permeability. While solubility is enhanced, the drug's ability to cross the intestinal membrane might still be a limiting factor.
-
Troubleshooting Step: Consider including permeation enhancers in your formulation, but be mindful of potential toxicity. Alternatively, investigate lipid-based formulations which can facilitate absorption through lymphatic pathways.
-
-
Possible Cause 3: First-pass metabolism. this compound may be extensively metabolized in the liver (cytochrome P450-mediated hydroxylation and UDP-glucuronosyltransferase-mediated glucuronidation) before reaching systemic circulation.[1][10]
-
Troubleshooting Step: Co-administer with inhibitors of relevant metabolic enzymes, if ethically and experimentally feasible. However, this approach has translational limitations. A more robust strategy is to develop formulations that promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Possible Cause 1: Inconsistent dosing. For oral gavage, ensure accurate and consistent administration volume and technique. The fasting state of the animals should be uniform.
-
Troubleshooting Step: Standardize the dosing procedure. Ensure all personnel are properly trained. Administer formulations as a homogenous suspension or solution.
-
-
Possible Cause 2: Formulation instability. The formulation may not be physically or chemically stable, leading to variable drug release.
-
Troubleshooting Step: Conduct thorough stability studies of your formulation under relevant conditions (e.g., in the dosing vehicle over the duration of the study). For nanosuspensions, monitor for particle aggregation.
-
-
Possible Cause 3: Physiological differences between animals. Factors like food intake, gut motility, and microbiome can influence drug absorption.
-
Troubleshooting Step: While some variability is inherent, ensure animals are age and weight-matched and housed under identical conditions. Increase the number of animals per group to improve statistical power.
-
Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (ASD-5)
This protocol is based on the solvent rotary evaporation method to prepare an ASD with a 25% drug loading.[7][8]
-
Materials: this compound, PEG 6000, Poloxamer 188, Ethanol, Methanol.
-
Procedure:
-
Accurately weigh 100 mg of this compound and dissolve it in 5 ml of ethanol.
-
Separately, weigh 50 mg of PEG 6000 and 250 mg of Poloxamer 188 and dissolve them in 5 ml of methanol.
-
Vortex both solutions individually for 10 minutes.
-
Ultrasonicate both solutions in a water bath at 40-45°C for 5 minutes until clear solutions are obtained.
-
Thoroughly mix the this compound solution and the carrier solution.
-
Use a rotary evaporator to remove the methanol and ethanol from the mixed solution to obtain the solid dispersion.
-
2. In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of a this compound formulation.[7][8][19]
-
Subjects: Male Sprague Dawley rats (6-8 weeks old).
-
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Divide the rats into two groups: one receiving pure this compound and the other receiving the test formulation (e.g., ASD-5).
-
Administer the formulations via oral gavage at a this compound dose of 50 mg/kg. The dosing vehicle is typically a suspension in 0.5% carboxymethyl cellulose sodium in water.
-
Collect blood samples (approximately 0.2 ml) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples (e.g., at 4000g for 10 minutes at 4°C) to separate the plasma.
-
Analyze the this compound concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).
-
Visualizations
References
- 1. citedrive.com [citedrive.com]
- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: this compound as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical evaluation of a nanoformulated antihelminthic, this compound, in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimizing this compound for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. [PDF] Enhancing the In vivo Bioavailability and Absorption of this compound with Amorphous Solid Dispersion via Solvent Method | Semantic Scholar [semanticscholar.org]
- 13. Fabrication of this compound loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing this compound for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Niclosamide's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of niclosamide in clinical trial development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge with this compound is its very low aqueous solubility, leading to poor dissolution in the gastrointestinal tract.[1][2][3] This results in low and variable oral bioavailability, which has hindered its clinical application for new indications beyond its use as an anthelmintic.[2][4][5] Additionally, this compound is a poor glass former, meaning it has a high tendency to recrystallize from an amorphous state, which can negate solubility enhancements.[1][6][7]
Q2: What are the most common strategies to improve the solubility and bioavailability of this compound?
A2: Several formulation strategies are employed to enhance the solubility and bioavailability of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous form which has higher apparent solubility.[1][6][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution. This includes nanocrystals, lipid-based nanoparticles, and polymeric nanoparticles.[1][10][11][12]
-
Co-crystals: Forming a crystalline structure of this compound with a co-former molecule to alter its physicochemical properties, including solubility and dissolution rate.[1][13][14][15][16]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions to improve solubility and absorption.[1][17][18][19]
-
Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins to enhance the aqueous solubility of this compound.[1][20][21][22]
-
Salt Forms and Prodrugs: Modifying the this compound molecule itself to create more soluble salt forms or prodrugs that convert to the active form in vivo.[4][23][24][25][26]
Q3: How significant is the solubility and bioavailability enhancement that can be achieved with these methods?
A3: The level of enhancement varies depending on the chosen strategy. For instance, amorphous solid dispersions have been reported to increase apparent solubility by up to 60-fold and oral bioavailability by 2.6 to 4.4-fold.[1][9] Pegylated this compound derivatives have shown an 8000-fold increase in water solubility.[1] Co-crystals have demonstrated a 5.9 to 14.8-fold increase in dissolution.[1] The following tables provide a summary of the reported quantitative data for different formulation approaches.
Data Summary Tables
Table 1: Solubility and Bioavailability Enhancement of this compound Formulations
| Formulation Strategy | Key Excipients/Components | Solubility Enhancement | Bioavailability Enhancement (in vivo) | Reference |
| Amorphous Solid Dispersion (ASD) | Polyvinylpyrrolidone vinyl acetate (PVP-VA) | ~60-fold increase in apparent solubility in FaSSIF (from 6.6 to 481.7 µg/mL) | 2.6-fold increase in Sprague-Dawley rats | [1][2][7] |
| Amorphous Solid Dispersion (ASD) | Hydroxyethyl cellulose (HEC) (1:4 drug-polymer ratio) | 70-fold increase in water solubility (from 6.14 to 428.333 µg/mL) | 4.41-fold increase in AUC0-t in Wistar rats | [1] |
| Amorphous Solid Dispersion (ASD) | PEG 6000 and Poloxamer 188 | - | 2.33-fold increase in plasma exposure and bioavailability in rats | [9] |
| Co-crystals | Nicotinamide (NCT) - Spray Dried | 14.8-fold increase in dissolution | Not Reported | [1] |
| Co-crystals | Nicotinamide (NCT) - Solvent Evaporation | 5.9-fold increase in dissolution | Not Reported | [1] |
| Co-crystals | Theophylline (THPH) - Acetonitrile Solvate | ~6-fold increase in solubility | Not Reported | [15] |
| Lipid Nanoparticles | DSPE-PEG2000, Cholesterol | - | Detected in serum and lung tissue post-IV injection in mice | [17] |
| Liposomes | Phospholipids | Enhanced stability and solubility in aqueous environments | 1.756-fold increase in cytotoxicity against melanoma cells | [17] |
| Pegylated Derivative | mPEG5000 | >8000-fold increase in water solubility (to over 1.8 mg/mL) | Half-life increased to 4.2 hours from 1 hour | [1] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | Significant improvement in Cmax and Tmax in BALB/c mice | [20][21] |
| Salt Form | Ethanolamine | Soluble in DMSO (~30 mg/mL) and sparingly in aqueous buffers | Not Reported | [23] |
| Prodrug | This compound-PS | - | 10-fold increase in oral bioavailability in HCC PDX models | [26] |
Table 2: Physicochemical Properties of this compound Formulations
| Formulation Strategy | Average Particle Size | Morphology | Key Characterization Techniques | Reference |
| Amorphous Solid Dispersion (ASD) generated Nanoparticles | ~100-150 nm | Amorphous | Cryo-TEM, WAXS, DSC, p-XRD | [1][2][7] |
| Co-crystals (NIC-NCT) - Spray Dried | 4.76 ± 1.26 µm | Spherical | DSC, p-XRD | [1] |
| Co-crystals (NIC-NCT) - Solvent Evaporation | 11.52 ± 6.65 µm | Needle-shaped | DSC, p-XRD | [1] |
| Nanocrystals | 235.6 nm | - | - | [1][2] |
| PLGA-encapsulated Nanoparticles | 584–662 nm | Spherical | - | [1][2] |
| Liposomes | 108.26 to 207.43 nm | Spherical vesicles | - | [17] |
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in the ASD | Poor miscibility of this compound with the chosen polymer. | Screen different polymers for better miscibility. Optimize the drug-to-polymer ratio. Consider using a combination of polymers or surfactants.[9][27] |
| Recrystallization of this compound during storage or dissolution | This compound is a poor glass former with a high tendency to recrystallize.[1][6] The polymer may not be effectively inhibiting crystallization. | Select a polymer with a high glass transition temperature (Tg). Ensure the drug is fully dissolved in the polymer matrix during preparation (e.g., by using a higher processing temperature in hot-melt extrusion). Store the ASD in a low humidity environment. |
| Inconsistent in vitro dissolution results | Incomplete amorphization. Phase separation of the drug and polymer. | Verify the amorphous state using techniques like DSC and p-XRD.[1][9] Optimize the manufacturing process (e.g., solvent evaporation rate, extrusion temperature, and screw speed) to ensure a homogeneous dispersion. |
| Poor in vivo performance despite good in vitro dissolution | Recrystallization in the gastrointestinal tract, especially in acidic stomach conditions.[7] | Formulate the ASD in an enteric-coated dosage form (e.g., capsules or tablets) to protect it from the acidic environment of the stomach.[7] |
Nanoparticle Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Wide particle size distribution (high Polydispersity Index - PDI) | Inefficient homogenization or milling process. Aggregation of nanoparticles. | Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed). Use appropriate stabilizers or surfactants to prevent aggregation. |
| Low drug encapsulation efficiency (for lipid or polymeric nanoparticles) | Poor affinity of this compound for the nanoparticle core. Drug leakage during preparation. | Select a carrier material with higher affinity for this compound. Optimize the drug-to-carrier ratio. Adjust the preparation method to minimize drug loss (e.g., modify the solvent evaporation rate). |
| Instability of the nanosuspension (e.g., particle aggregation, sedimentation) | Insufficient surface charge or steric hindrance to prevent particle agglomeration. | Add or optimize the concentration of stabilizing agents (e.g., surfactants, polymers). Evaluate the zeta potential of the nanoparticles to assess their colloidal stability. |
Co-crystals
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to form co-crystals | The chosen co-former is not suitable for forming stable hydrogen bonds with this compound. The screening method is not appropriate. | Screen a wider range of co-formers with complementary functional groups.[1][15] Try different preparation methods such as neat grinding, liquid-assisted grinding, or solvent evaporation.[15][16] |
| Conversion to a less soluble form during dissolution | The co-crystal may be a metastable form that converts to a more stable, less soluble form (e.g., this compound monohydrate) in an aqueous environment.[15] | Investigate the solid-state stability of the co-crystal in different media. Consider the use of polymers or other excipients in the formulation to inhibit the transformation. |
| Low yield of co-crystals | Suboptimal reaction conditions in the chosen preparation method. | Optimize parameters such as grinding time, solvent choice in liquid-assisted grinding, and evaporation rate in solvent evaporation methods.[1] |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion
-
Materials: this compound, Polyvinylpyrrolidone vinyl acetate (PVP-VA).
-
Procedure:
-
Blend this compound and PVP-VA powder at the desired ratio (e.g., 1:3 w/w).
-
Feed the blend into a hot-melt extruder.
-
Set the extruder barrel temperatures to create a molten state for both the drug and polymer, ensuring complete dissolution of this compound in the polymer matrix.
-
The extrudate is then cooled and milled into a powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for crystalline this compound and determine the glass transition temperature (Tg) of the ASD.[9]
-
Powder X-ray Diffraction (p-XRD): To verify the amorphous nature of the dispersion, indicated by the absence of sharp diffraction peaks characteristic of crystalline this compound.[1][9]
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., fasted state simulated intestinal fluid - FaSSIF) to assess the enhancement in dissolution rate and apparent solubility.[1]
-
Preparation of this compound-Nicotinamide (NIC-NCT) Co-crystals by Spray Drying
-
Materials: this compound, Nicotinamide.
-
Procedure:
-
Dissolve this compound and nicotinamide in a suitable solvent system at a 1:1 molar ratio.
-
Spray-dry the solution using a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting co-crystal powder.
-
-
Characterization:
-
p-XRD: To confirm the formation of a new crystalline phase, different from the individual components.
-
DSC: To identify a single, sharp melting point for the co-crystal that is different from the melting points of the starting materials.[1]
-
Yield Calculation: Determine the percentage yield of the co-crystal formation.[1]
-
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Signaling pathways inhibited by this compound leading to anti-tumor effects.[1][2]
Experimental Workflow for Amorphous Solid Dispersion (ASD) Formulation
Caption: General workflow for the development of a this compound amorphous solid dispersion.
References
- 1. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: this compound as a Case Study [mdpi.com]
- 7. Oral Delivery of this compound as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: this compound as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipid nanoparticle formulation of this compound (nano NCM) effectively inhibits SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionnanomedicine.com [precisionnanomedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Cocrystals of this compound | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. search.library.uq.edu.au [search.library.uq.edu.au]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. glpbio.com [glpbio.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Niclosamide degradation and stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of niclosamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, light exposure, and temperature. This compound is susceptible to hydrolysis, particularly in alkaline conditions, and is also a photosensitive compound that degrades upon exposure to both sunlight and UV light.[1][2] While temperature can play a role, studies have shown that pH and light are the more critical factors in its degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: this compound is most stable in acidic conditions, specifically at a pH below 4.[1] As the pH increases above 4, the rate of hydrolysis significantly increases, leading to accelerated degradation.[1] Therefore, for experimental purposes requiring the stability of the parent compound, it is recommended to maintain the pH of the aqueous solution between 1 and 4.[1]
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: Under hydrolytic conditions (especially alkaline), this compound primarily degrades into 2-chloro-4-nitroaniline (DEG I) and 5-chlorosalicylic acid (DEG II).[3][4][5] Photodegradation, on the other hand, can lead to the cleavage of both aromatic rings, resulting in the formation of carbon dioxide, oxalic acid, maleic acid, glyoxylic acid, and glyoxal.[6][7] The intermediate 2-chloro-4-nitroaniline may also be observed during photolysis but can be transient.[6][7]
Q4: How should I prepare and store a this compound stock solution to ensure its stability?
A4: To prepare a stable stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol. For aqueous experimental solutions, it is crucial to use a buffered solution with a pH below 4.[1] All solutions should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Q5: I am observing a yellow color in my this compound solution. What does this indicate?
A5: The appearance of a yellow color in a this compound solution is a common indicator of alkaline hydrolysis. One of the primary degradation products, 2-chloro-4-nitroaniline, is a yellow compound.[8] This suggests that the pH of your solution is likely alkaline, leading to the breakdown of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Verify the pH of your final culture medium after the addition of the this compound stock solution. Buffering capacity of the medium can be overcome, leading to a pH that favors degradation. Prepare fresh dilutions of this compound in a pH-controlled vehicle just before each experiment. |
| Low Solubility | This compound has low aqueous solubility which can lead to precipitation in aqueous media.[9] Visually inspect your solutions for any precipitate. Consider using a formulation aid or a co-solvent system to improve solubility. |
| Photosensitivity | Protect your experimental setup from light as much as possible, especially during long incubation periods.[1] Use opaque plates or cover them with foil. |
Issue 2: Unexpected peaks appearing in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | If you observe peaks corresponding to 2-chloro-4-nitroaniline and 5-chlorosalicylic acid, it is a strong indication of hydrolysis. Check the pH of your sample and mobile phase. Ensure your sample is stored under acidic conditions (pH < 4) and at a low temperature before injection. |
| Photodegradation | If the sample was exposed to light, you might see a variety of degradation product peaks.[6][7] Prepare and handle all samples under light-protected conditions. |
| Contamination | Ensure the purity of your this compound standard and the cleanliness of your solvents and vials. Run a blank to rule out any contamination from the system. |
Quantitative Data Summary
Table 1: Effect of pH on this compound Stability
| pH | Stability Condition | Observation | Reference |
| 1-4 | Stable | Minimal degradation observed. | [1] |
| >4 | Unstable | The rate of hydrolysis increases as the pH rises. | [1] |
| 5 | Photolysis is 1.5 times faster than at pH 7 | Degradation observed in dark controls. | [6][7] |
| 7 | Stable for at least 16 days at neutral pH | - | [4][5] |
| 9 | Photolysis is 4.3 times slower than at pH 5 | Stable for at least 16 days at pH 9. | [4][5][6][7] |
Table 2: Degradation Kinetics of this compound under Alkaline Conditions
| Parameter | Value | Conditions | Reference |
| Reaction Order | Pseudo-first order | Alkaline conditions | [3] |
| Degradation Rate Constant (k) | 0.0829 mol/h | Alkaline conditions | [3] |
| Half-life (t1/2) | 8.35 h | Alkaline conditions | [3] |
| Activation Energy (Ea) | 3.41 kcal/mol | - | [3] |
Experimental Protocols
Protocol 1: Stability Study of this compound under Different pH Conditions
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., McIlvaine universal buffer) with pH values ranging from 2.2 to 8.0.[8]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).[8]
-
Incubation: In separate, light-protected flasks, add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration.[8] Maintain the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation rate.
Protocol 2: Forced Degradation Study (Alkaline Hydrolysis)
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).[10] Prepare a 0.1M sodium hydroxide (NaOH) solution.[10]
-
Reaction Setup: In a round-bottom flask, add a specific amount of the this compound stock solution and the 0.1M NaOH solution.[10] The final volume can be adjusted with methanol.[10]
-
Heating: Connect the flask to a condenser and heat it in a boiling water bath for a specified period (e.g., 30 minutes).[10]
-
Quenching and Analysis: After heating, cool the reaction mixture to stop the degradation process.[10] Analyze the sample using spectrophotometry or HPLC to determine the extent of degradation and identify the degradation products.[1][10]
Visualizations
References
- 1. Stability study of this compound using spectroscopy and chromatography. [wisdomlib.org]
- 2. On the photooxidation of the multifunctional drug this compound. A kinetic study in the presence of vitamin B2 and visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic study and mechanism of this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH Dependence of this compound Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Aqueous photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous photolysis of this compound | U.S. Geological Survey [usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of this compound in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. old.meritresearchjournals.org [old.meritresearchjournals.org]
Technical Support Center: Niclosamide Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and degradation of niclosamide. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in relation to pH?
A1: this compound is significantly more stable in acidic to neutral conditions. It is generally stable at pH values between 1 and 4. As the pH increases above 4, the rate of hydrolysis and subsequent degradation increases, making it less stable in alkaline solutions.[1][2]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation of this compound occurs through the hydrolysis of the amide bond. This process results in the formation of two main degradation products: 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[3]
Q3: I am observing rapid degradation of my this compound solution. What could be the cause?
A3: Rapid degradation is often due to high pH (alkaline conditions).[1][2] Ensure your solution is buffered to a pH below 7, ideally in the acidic range (pH 1-4) for maximum stability.[1][2] Also, consider that this compound is sensitive to light (photosensitive), so protection from UV and sunlight is crucial to prevent photodegradation.[1]
Q4: Can I expect linear degradation kinetics for this compound?
A4: The degradation of this compound, particularly under alkaline conditions, has been shown to follow pseudo-first-order kinetics.[4]
Q5: Are there any specific buffer systems recommended for this compound stability studies?
A5: While various buffers can be used, McIlvaine universal buffer has been successfully employed in studies covering a pH range of 2.2 to 8. For HPLC analysis, mobile phases often consist of methanol or acetonitrile mixed with an aqueous buffer like ammonium acetate or phosphate buffer, with the pH adjusted as needed for optimal separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low this compound concentration in stock solution. | Degradation due to inappropriate solvent pH or light exposure. | Prepare stock solutions in a suitable organic solvent like methanol or DMSO. For aqueous solutions, use a buffer with a pH between 4 and 6. Always store solutions protected from light. |
| Variable results in stability studies. | Inconsistent pH of the buffer; temperature fluctuations. | Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment. Use a calibrated pH meter. Conduct experiments in a temperature-controlled environment. |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase is not optimized. | Adjust the mobile phase composition and pH. A common mobile phase is a mixture of methanol and an aqueous buffer. Gradient elution may be necessary to achieve good resolution between the parent drug and its degradation products. |
| Appearance of a yellow color in the this compound solution. | Formation of the degradation product 2-chloro-4-nitroaniline. | This is an indication of this compound degradation, likely due to alkaline hydrolysis. Re-evaluate the pH of your solution and ensure it is in the stable range. |
Data Presentation: pH-Dependent Degradation of this compound
The following table summarizes available quantitative data on the stability of this compound at various pH values. Note that the experimental conditions differ between studies.
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |
| 6.9 | 20 | 7 days | Not Reported |
| 13.3 | 20 | 18.8 days | Not Reported |
| Alkaline | Not Specified | 8.35 hours | 0.0829 mol/h |
Experimental Protocols
Detailed Protocol for pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a typical procedure for assessing the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Buffer salts (e.g., for McIlvaine or phosphate buffers)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC-grade water
-
0.45 µm syringe filters
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9).
-
Ensure the buffers have sufficient capacity to maintain the pH after the addition of the this compound stock solution.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a minimal amount of methanol to create a concentrated stock solution (e.g., 1 mg/mL).
4. Sample Preparation for Stability Testing:
-
For each pH value, transfer a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to obtain a final desired concentration (e.g., 10 µg/mL).
-
Prepare a sufficient number of vials for each pH to allow for sampling at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Store the vials in a temperature-controlled environment (e.g., 25°C or 40°C) and protect them from light.
5. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 1 mM ammonium phosphate) in a ratio of approximately 85:15 (v/v). The pH of the mobile phase may need optimization.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 332 nm.
-
Injection Volume: 20 µL.
-
At each time point, withdraw an aliquot from each vial, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
6. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Visualizations
Experimental Workflow for pH Stability Testing
Caption: Workflow for pH-dependent stability testing of this compound.
This compound Degradation Pathway
References
- 1. Stability study of this compound using spectroscopy and chromatography. [wisdomlib.org]
- 2. The pH Dependence of this compound Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetic study and mechanism of this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with Niclosamide in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize niclosamide precipitation in cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This compound is a poorly water-soluble compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug. Its low aqueous solubility at physiological pH (around 7.4) is the primary reason for precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media. This can lead to a visible "cloud" of yellow precipitate.[1][2]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies.[1][3] Ethanol is another viable option. Some protocols also mention using a 1:1 mixture of acetone and methanol.[1] It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a recommended concentration for a this compound stock solution?
A stock solution of 10-15 mM in DMSO is a common starting point.[1][3] For instance, to prepare a 15 mM stock, you can reconstitute 5 mg of this compound powder in 1.02 ml of DMSO.[3] Always refer to the manufacturer's instructions for the specific batch, as the molecular weight may vary slightly.
Q4: How should I store my this compound stock solution?
Lyophilized this compound powder should be stored at room temperature in a desiccated environment and is stable for up to 24 months.[3] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for up to 3 months.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.[3]
Q5: Can adjusting the pH of my culture medium help prevent precipitation?
Yes, the solubility of this compound is highly dependent on pH. Its solubility increases significantly in slightly alkaline conditions.[4][5][6] While drastically altering the pH of your cell culture medium is generally not recommended as it can affect cell health, preparing specialized buffered solutions with a slightly higher pH (e.g., pH 8.0) for short-term treatments could be a viable strategy in some experimental setups.[4]
Troubleshooting Guide
Issue: I observe a precipitate immediately after adding my this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound in the medium may exceed its solubility limit. Try using a lower final concentration. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the medium might be too high, causing both the compound to precipitate and potential cytotoxicity. A general recommendation is to keep the final DMSO concentration below 0.5%. |
| Improper Dilution Technique | Adding the stock solution directly into the bulk medium without proper mixing can cause localized high concentrations and immediate precipitation. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. |
Issue: The this compound solution appears clear initially but forms a precipitate over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Temperature and CO2 Changes | Changes in temperature and CO2 levels in the incubator can alter the pH of the medium, which in turn can affect this compound solubility.[4] |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit. |
| Drug Instability | Over longer incubation periods, the compound may degrade or form less soluble complexes. |
Quantitative Data Summary
The solubility of this compound can be significantly influenced by the choice of solvent and the pH of the aqueous solution.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration |
| DMSO | 10 mM - 14 mg/ml[1][3] |
| Ethanol | 25 mM - 8.15 mg/mL |
| Acetone:Methanol (1:1) | 50 mg/mL[1] |
| PEG400 | 1.103 x 10⁻³ (mole fraction at 323.15 K)[7] |
| Water | 3.27 x 10⁻⁷ (mole fraction at 323.15 K)[7] |
Table 2: pH-Dependent Solubility of this compound in Aqueous Buffer
| pH | Supernatant Concentration (µM) |
| 3.66 | 2.53[4] |
| 7.63 | 32.0[4] |
| 8.26 | 68[4] |
| 8.57 | 124.5[4] |
| 9.2 | 300[4] |
| 9.63 | 703[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 15 mM stock solution, weigh 5 mg of this compound (Molecular Weight ~327.1 g/mol ).[3]
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO. For 5 mg of this compound to make a 15 mM stock, add 1.02 ml of DMSO.[3]
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication (e.g., two 10-second cycles at 10% amplitude) can aid dissolution if necessary.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[3]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains low (ideally ≤ 0.1%).
-
Dilution Technique: To avoid immediate precipitation, add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing the medium.[2]
-
Final Mixing: After adding the stock solution, gently mix the medium again to ensure homogeneity.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your cell culture experiments.
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Powder | Cell Signaling Technology [cellsignal.com]
- 4. The pH Dependence of this compound Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of this compound in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Niclosamide Dosage Optimization for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing niclosamide dosage in animal studies, with a focus on minimizing toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: A common starting point for in vivo efficacy studies in mice is an intraperitoneal (IP) administration of 10-20 mg/kg daily.[1][2] For oral administration, doses can be higher, for instance, 25 mg/kg has been used in rats.[3] However, due to this compound's low oral bioavailability, doses as high as 100 mg/kg have also been tested in mice to study its effects on Wnt signaling.[4][5] It is critical to perform a preliminary dose-range-finding study in your specific animal model and strain to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy experiments.
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A2: If you observe signs of toxicity, consider the following troubleshooting steps:
-
Reduce the Dose: This is the most immediate and critical step. Lower the dose by 25-50% and monitor the animals closely.
-
Change the Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day or three times a week) to allow for animal recovery between doses.
-
Refine the Formulation: this compound's poor water solubility can lead to precipitation and localized toxicity. Ensure your formulation is a stable, homogenous suspension. Consider using alternative formulations like amorphous solid dispersions or salt forms (e.g., this compound ethanolamine salt - NEN) which can improve solubility and potentially reduce toxicity.[6][7]
-
Switch Administration Route: If using intraperitoneal injection, consider switching to oral gavage. While bioavailability is lower, it may reduce localized peritoneal irritation.
Q3: How can I improve the low oral bioavailability of this compound?
A3: The low aqueous solubility and significant metabolism of this compound are major contributors to its poor oral bioavailability.[3][7] Strategies to overcome this include:
-
Formulation Enhancement: Creating an amorphous solid dispersion (ASD) has been shown to significantly increase plasma concentration in rats.[8] One study reported a 3.26-fold increase in maximum plasma concentration (Cmax) with an ASD compared to pure this compound.[8]
-
Nanoparticle-Based Delivery: Solid lipid nanoparticles (SLNs) have been shown to increase the peak plasma concentration by 2.15-fold and relative bioavailability by over 11-fold in rabbits.[9]
-
Use of Salt Forms: The ethanolamine salt of this compound (NEN) has greater water solubility (180–280 mg/L) compared to this compound (5–8 mg/L) and has demonstrated an excellent safety profile.[3][7]
Q4: What are the primary signaling pathways inhibited by this compound that I should monitor for efficacy?
A4: this compound is a multifunctional drug that inhibits several key signaling pathways implicated in cancer and other diseases.[10][11] Key pathways to monitor for target engagement include:
-
Wnt/β-catenin Signaling: this compound downregulates Dishevelled-2 (Dvl2) and reduces β-catenin levels.[4][5]
-
mTOR Signaling: this compound can disrupt mTORC1 signaling.[11][13]
-
NF-κB Signaling: Inhibition of this pathway has also been reported.[10][11]
Quantitative Data Summary
Table 1: this compound Toxicity Profile (LD50)
| Species | Route of Administration | LD50 Value | Citation(s) |
| Rat | Oral | >5000 mg/kg | [10] |
| Rat | Oral | 2500 mg/kg | [12] |
| Rat | Intraperitoneal | 250 mg/kg | [14] |
| Mouse | Oral | 1000 mg/kg | [12] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Formulation / Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Citation(s) |
| Rat | 5 mg/kg (unspecified) | Oral | 354 ± 152 | <0.5 | N/A | [10] |
| Rat | 50 mg/kg (Pure this compound in 0.5% CMC-Na) | Oral | 279 | N/A | N/A | [8] |
| Rat | 50 mg/kg (Amorphous Solid Dispersion) | Oral | 909 | N/A | N/A | [8] |
| Rabbit | Commercial Product (dose not specified) | Oral | N/A | N/A | N/A | [9] |
| Rabbit | Solid Lipid Nanoparticle Formulation (dose not specified) | Oral | 2.15-fold increase vs. commercial | N/A | 11.08-fold increase in relative bioavailability | [9] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve (total drug exposure).
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a standard this compound suspension.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Calculate the total amount of this compound required for the study based on the dose, number of animals, and dosing volume.
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC-Na vehicle by dissolving CMC-Na in sterile water. Heat or stir as needed to fully dissolve. Allow the solution to cool to room temperature.
-
Gradually add a small amount of the vehicle to the this compound powder in a mortar and pestle to form a smooth paste. This prevents clumping.
-
Slowly add the remaining vehicle while continuously triturating or homogenizing until the desired final concentration is reached (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg volume).[8]
-
Transfer the suspension to a sterile tube and place it on a stir plate to maintain homogeneity before and during dosing.
-
Important: Always prepare the suspension fresh daily. Visually inspect for homogeneity before drawing each dose.
-
Protocol 2: General Toxicity Monitoring in Rodents
This protocol outlines key steps for monitoring animal health during a this compound study.
-
Baseline Data Collection:
-
Before the first dose, record the body weight of each animal.
-
Perform a baseline clinical observation, noting posture, activity level, and grooming.
-
-
Daily Monitoring:
-
Body Weight: Weigh each animal at the same time each day. A weight loss of >15-20% from baseline is a common endpoint criterion.
-
Clinical Observations: Carefully observe each animal for signs of toxicity, including:
-
Changes in posture or gait (e.g., hunching, ataxia).
-
Changes in activity level (e.g., lethargy, hyperactivity).
-
Changes in appearance (e.g., ruffled fur, piloerection).
-
Gastrointestinal issues (e.g., diarrhea).[15]
-
Changes in food and water intake.
-
-
Dose Site Reactions: For IP injections, check for any signs of irritation, swelling, or distress.
-
-
Endpoint Analysis:
-
At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
-
Collect tissues (e.g., liver, kidney, spleen, and tumor) for histopathological analysis to identify any microscopic signs of organ toxicity.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the Wnt/β-catenin pathway.
Caption: this compound inhibits multiple key oncogenic pathways.
Experimental Workflow Diagram
Caption: General workflow for an in vivo this compound animal study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. dovepress.com [dovepress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fabrication of this compound loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Optimizing this compound for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Niclosamide's Limited Oral Bioavailability in Research
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when working with niclosamide, focusing on its limited oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound for my in vitro experiments. What am I doing wrong?
A1: this compound's poor aqueous solubility is a common hurdle. Here are several factors to consider:
-
pH of the Medium: this compound is a weak acid with pKa values reported between 5.6 and 7.2.[1] Its solubility is highly pH-dependent, increasing significantly at higher pH values. For instance, the aqueous concentration of one polymorph increased from 2.53 µM at pH 3.66 to over 700 µM at pH 9.63.[2] Consider using a buffered solution with a pH above 7.5 to improve solubility.
-
Choice of Solvent: For stock solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG400) are commonly used.[3] When diluting into aqueous media, ensure the final solvent concentration is low and does not precipitate the compound.
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), including anhydrous and monohydrate forms, which have different solubilities.[2][4] The anhydrous form is generally more soluble than the monohydrate forms. Be aware that the less soluble, more stable polymorphs can form over time in aqueous solutions, leading to a decrease in the concentration of dissolved this compound.[2][4] It is crucial to be consistent with the source and handling of your this compound powder.
-
Temperature: Solubility can be temperature-dependent. Some studies have shown increased solubility at 37°C compared to room temperature.[2]
Q2: My in vitro dissolution results for different batches of this compound are inconsistent. Why is this happening?
A2: The variability likely stems from the different polymorphic forms of this compound. Different suppliers may provide different polymorphs, or even the same supplier might have batch-to-batch variability.[4] These different forms can have significantly different dissolution rates and equilibrium solubilities.[2][4] To ensure consistency, it is recommended to characterize the polymorphic form of your this compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Q3: I am observing high variability in the plasma concentrations of this compound in my rodent pharmacokinetic studies. What are the potential causes?
A3: High pharmacokinetic variability is common for poorly soluble drugs like this compound.[5][6] Several factors can contribute to this:
-
Formulation: The formulation used for oral administration is critical. A simple suspension of crystalline this compound will likely lead to erratic absorption due to its poor dissolution. Using a solubilizing vehicle or an advanced formulation like an amorphous solid dispersion (ASD) can improve consistency.
-
Physiological Factors: The gastrointestinal environment of individual animals can vary. Factors such as gastric pH, gastric emptying time, and intestinal transit time can all influence the dissolution and absorption of this compound.[1]
-
Food Effect: The presence of food can significantly impact the absorption of this compound. A clinical study in humans showed that a high-fat meal could double the absorption of this compound.[7][8] Ensure that your study design accounts for the feeding status of the animals (fasted or fed) and that it is consistent across all animals.
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation by UGT1A1 and hydroxylation by CYP1A2.[1] Individual differences in the expression and activity of these enzymes can lead to variable systemic exposure.
Q4: I am conducting a Caco-2 permeability assay with this compound and experiencing low compound recovery. What could be the issue?
A4: Low recovery in Caco-2 assays with hydrophobic compounds like this compound is a frequent challenge.[9][10] Here are some potential reasons and solutions:
-
Poor Aqueous Solubility: this compound may precipitate in the aqueous assay buffer. Consider using a buffer with a higher pH or adding a small, non-toxic percentage of a solubilizing agent like BSA (bovine serum albumin).
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the plastic surfaces of the assay plates and pipet tips. Using low-binding plates and tips can help mitigate this issue.
-
Cellular Metabolism: Caco-2 cells express metabolic enzymes, including UGTs, which can metabolize this compound during the assay, leading to an underestimation of its permeability.
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). While this compound is not reported to be a major substrate for common efflux transporters, it's a factor to consider for novel derivatives.[1] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's physicochemical properties and pharmacokinetics.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻⁴) |
| Water | 298.15 | 0.0028 |
| 323.15 | 0.0033 | |
| Methanol | 298.15 | 0.65 |
| 323.15 | 0.78 | |
| Ethanol | 298.15 | 1.39 |
| 323.15 | 1.66 | |
| 2-Propanol | 298.15 | 2.02 |
| 323.15 | 2.42 | |
| 1-Butanol | 298.15 | 2.54 |
| 323.15 | 3.05 | |
| DMSO | 298.15 | 1.27 |
| 323.15 | 1.52 | |
| PEG200 | 298.15 | 4.40 |
| 323.15 | 5.27 | |
| PEG400 | 298.15 | 9.21 |
| 323.15 | 11.03 | |
| Data adapted from a 2022 study on the thermodynamic equilibrium solubility of this compound.[3] |
Table 2: pH-Dependent Aqueous Concentration of a this compound Polymorph
| pH | Concentration (µM) |
| 3.66 | 2.53 |
| 7.96 | 20 |
| 9.01 | 200 |
| 9.19 | 300 |
| 9.63 | 703 |
| Data adapted from a 2021 study on the pH-dependence of this compound solubility.[2] |
Table 3: Comparative Pharmacokinetics of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC₀-t (h*ng/mL) | Fold Increase in Bioavailability (vs. Pure this compound) |
| Pure this compound | 25 | ~200 | ~800 | 1 |
| ASD with HEC (1:4) | 25 | ~800 | ~3528 | 4.41 |
| Solid Lipid Nanoparticles | Not Specified | - | - | 11.08 (relative bioavailability) |
| Data compiled from multiple studies.[12][13] |
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess the dissolution rate of this compound from a given formulation in a biorelevant medium.
-
Materials:
-
This compound formulation and pure this compound powder
-
Simulated Intestinal Fluid (FaSSIF) or Phosphate Buffered Saline (PBS) at a desired pH (e.g., pH 6.8 or 7.4)
-
USP Type II dissolution apparatus (paddle apparatus)
-
HPLC system for quantification
-
-
Methodology:
-
Prepare the dissolution medium (e.g., 900 mL of FaSSIF) and maintain it at 37 ± 0.5 °C in the dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 75 or 100 rpm).
-
Accurately weigh an amount of the this compound formulation equivalent to a specific dose and add it to the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Replenish the dissolution vessel with an equal volume of fresh, pre-warmed dissolution medium after each sampling.
-
2. Caco-2 Permeability Assay for this compound
-
Objective: To evaluate the intestinal permeability of this compound and assess its potential for active efflux.
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4)
-
This compound stock solution in DMSO
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound in the transport buffer from the DMSO stock (final DMSO concentration should be <1%).
-
For apical-to-basolateral (A-to-B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and an aliquot from the donor chamber.
-
Analyze the samples for this compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
3. In Vivo Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
-
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Fast the rats overnight before dosing but allow free access to water.
-
Administer the this compound formulation orally via gavage at a specific dose.
-
Collect blood samples (e.g., via tail vein or jugular vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound's limited oral bioavailability.
Caption: First-pass metabolism of this compound in the intestine and liver.
Caption: this compound inhibits the STAT3 signaling pathway.[14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. The pH Dependence of this compound Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of this compound in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical safety and pharmacokinetics of a novel oral this compound formulation compared with marketed this compound chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical safety and pharmacokinetics of a novel oral this compound formulation compared with marketed this compound chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication of this compound loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 15. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Development of Niclosamide Salt Cocrystals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the solubility of niclosamide through the formation of salt cocrystals.
Frequently Asked Questions (FAQs)
Q1: Why are salt cocrystals being investigated for this compound?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility (5-8 µg/mL at 20°C).[1] This poor solubility limits its dissolution rate and, consequently, its bioavailability.[1][2][3] Cocrystal engineering, particularly the formation of salt cocrystals, is an effective method to modify the physicochemical properties of this compound, leading to enhanced solubility and dissolution rates.[2][3][4]
Q2: What is a "salt cocrystal" in the context of this compound?
A this compound salt cocrystal is a unique crystalline form where the active pharmaceutical ingredient (API), this compound (HNic), is present in both its neutral form and as a salt co-former.[2][3][4] These different forms interact within the same crystal lattice through hydrogen bonding.[2][3][4] This combined approach is expected to leverage the benefits of both salts and cocrystals to improve properties like solubility and stability.[4]
Q3: What are some common coformers used to prepare this compound cocrystals?
Researchers have successfully prepared this compound cocrystals using a variety of "Generally Regarded As Safe" (GRAS) molecules and other coformers, including:
-
Bases for salt cocrystals: Sodium carbonate and potassium bicarbonate.[1]
-
Classic cocrystal coformers: Imidazole, caffeine, urea, p-aminobenzoic acid, theophylline, nicotinamide, and isonicotinamide.[2][5]
-
Dual-drug cocrystals: Praziquantel has been used to form a dual-drug cocrystal with this compound.[1][6]
Q4: What level of solubility improvement can be expected?
The improvement in solubility varies depending on the coformer and the specific crystalline form. For instance, the this compound-theophylline acetonitrile solvate showed a 6-fold increase in solubility compared to the pure API.[5] A salt cocrystal, NaNIC·HNIC·2H₂O, increased the intrinsic dissolution rate by a factor of five.[1]
Q5: Which analytical techniques are essential for characterizing this compound salt cocrystals?
A combination of solid-state experimental techniques is necessary for comprehensive characterization. These include:
-
Powder X-Ray Diffraction (PXRD): To identify new crystalline phases and confirm the absence of starting materials.[3][4][7]
-
Solid-State NMR (ssNMR): Particularly useful for determining the nature of the adducts (salt vs. cocrystal) and their stoichiometry, especially when single crystals cannot be obtained.[3][4][6][7]
-
Infrared (IR) and Raman Spectroscopy: To probe changes in hydrogen bonding and functional groups upon cocrystal formation.[3][4][7]
-
Thermal Analysis (DSC and TGA): To determine melting points, thermal stability, and desolvation events.[2][3][6][7]
Troubleshooting Guide
Q1: My experiment resulted in a physical mixture of this compound and the coformer, not a cocrystal. What went wrong?
This could be due to several factors:
-
Inappropriate Synthesis Method: Not all methods work for all coformer pairs. If dry grinding failed, consider liquid-assisted grinding or a slurry conversion method, as the presence of a small amount of solvent can be crucial for facilitating the molecular rearrangement needed for cocrystal formation.[8]
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratio of this compound to the coformer. The optimal ratio may need to be determined experimentally.[6]
-
Thermodynamic Instability: The desired cocrystal may not be the most thermodynamically stable form under the experimental conditions. Try varying the solvent or temperature.
Q2: The PXRD pattern of my product is amorphous or shows a "halo." How can I obtain a crystalline product?
An amorphous halo suggests a lack of long-range crystalline order. This can happen with methods like prolonged grinding.[9] To induce crystallinity:
-
Try Slurry Crystallization: Stirring a suspension of the material in a solvent where it has partial solubility can promote conversion to the most stable crystalline form.[9]
-
Use a Different Solvent: The choice of solvent in wet granulation or slurry methods is critical. Solvents that are too effective can lead to complete dissolution, while ineffective ones may not facilitate cocrystal formation.
-
Introduce Seed Crystals: If you have a small amount of the desired cocrystal, adding it to the reaction mixture can template the crystallization process.[6]
Q3: My this compound cocrystals have improved solubility initially, but it quickly decreases. Why is this happening?
This is a common issue caused by the transformation of the more soluble cocrystal into a less soluble form of this compound, typically the monohydrate, in the aqueous dissolution medium.[5]
-
Problem: this compound anhydrate has a high affinity for water and can readily convert to an insoluble monohydrate, which may appear as cement-like sediment.[5]
-
Solution: This is a significant challenge. While some cocrystals like those with nicotinamide (NCL-NCT) and isonicotinamide (NCL-INA) show better stability against humidity, they may not offer the highest solubility advantage.[5] The formulation strategy may need to include excipients that inhibit the precipitation of the hydrate form.
Q4: I am struggling to grow single crystals for structural analysis. What should I do?
Obtaining single crystals of this compound cocrystals can be difficult.[3][4][7] If conventional slow evaporation methods fail:
-
Try Solution Crystallization with Seeds: Use the powder cocrystal obtained from mechanochemistry to create seeds for a solution-based crystallization experiment.[6]
-
Rely on Other Techniques: If single crystals remain elusive, use a combination of PXRD, thermal analysis, and especially solid-state NMR (ssNMR) to thoroughly characterize the cocrystal structure and stoichiometry.[3][4][7]
Data Presentation: Solubility & Dissolution Enhancement
Table 1: Summary of this compound Cocrystals and their Performance
| Cocrystal/Salt Cocrystal Former | Molar Ratio (NIC:Coformer) | Preparation Method | Solubility/Dissolution Improvement | Reference |
| Theophylline (Acetonitrile Solvate) | 1:1 | Slow Evaporation | 6-fold higher solubility than pure NIC. | [5] |
| Theophylline | 1:1 | Grinding/Evaporation | 5-times faster dissolution than pure NIC. | [5] |
| Sodium Carbonate (forms NaNic·HNic·2H₂O) | 4:1 | Kneading (Ethanol) | 5-fold increase in intrinsic dissolution rate. Concentration of 24 mg/L after 72h vs. 3.5 mg/L for pure NIC. | [1] |
| Praziquantel | 3:1 | Mechanochemistry | A dual-drug cocrystal was formed; intended to improve API solubility. | [6] |
| Nicotinamide | 1:1 | Spray Drying / Solvent Evaporation | Substantial improvement in solubility. | [1] |
Experimental Protocols
Protocol 1: Cocrystal Screening via Slurry Crystallization
This method is effective for screening for the most stable cocrystal form.
-
Preparation: Accurately weigh stoichiometric amounts of this compound and the selected coformer (e.g., 1:1 molar ratio).
-
Slurry Formation: Place the physical mixture into a vial. Add a small volume of a screening solvent (e.g., ethyl acetate, acetonitrile, or ethanol) sufficient to form a mobile slurry.[9] Dry solvents are often used to avoid hydrate formation.[1]
-
Equilibration: Seal the vial and stir the slurry using a magnetic stirrer at a constant temperature (e.g., room temperature) for 24-72 hours.
-
Isolation: Isolate the solid material by vacuum filtration.
-
Drying: Dry the solids in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 12-24 hours.
-
Analysis: Characterize the resulting solid powder using Powder X-Ray Diffraction (PXRD) to identify any new crystalline phases. Compare the pattern to those of the starting materials.
Protocol 2: Cocrystal Synthesis via Liquid-Assisted Grinding (LAG)
This mechanochemical method is often efficient and can be performed with minimal solvent.
-
Preparation: Place stoichiometric amounts of this compound and the coformer into a milling jar (e.g., stainless steel) with grinding balls.
-
Solvent Addition: Add a few drops (typically 10-50 µL per 100 mg of solid) of a suitable solvent (e.g., methanol, ethanol, ethyl acetate).[6]
-
Milling: Mill the mixture in a ball mill at a set frequency (e.g., 25 Hz) for a specified duration (e.g., 60-120 minutes).[6]
-
Isolation: After milling, retrieve the powder from the jar.
-
Analysis: Characterize the product using PXRD, DSC, and FT-IR to confirm the formation of the cocrystal and assess its purity.
Protocol 3: Equilibrium Solubility Measurement
This protocol determines the equilibrium solubility of the cocrystal.
-
Sample Preparation: Add an excess amount of the this compound cocrystal powder to a known volume of the test medium (e.g., distilled water, buffer solution) in a sealed vial.[9]
-
Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Sampling and Filtration: Withdraw a sample from the saturated solution and immediately filter it through a fine-pored filter (e.g., 0.22 µm PES) to remove any undissolved solids.[9]
-
Quantification: Dilute the filtrate appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]
-
Solid Phase Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it by PXRD to check for any phase transformations during the study.[9]
Visualizations
References
- 1. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Using Salt Cocrystals to Improve the Solubility of this compound [cris.unibo.it]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nanoparticle-Based Delivery Systems for Targeted Niclosamide Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for targeted niclosamide therapy.
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: My this compound-loaded nanoparticles show high polydispersity index (PDI). What are the possible causes and solutions?
A1: A high PDI indicates a wide particle size distribution, which can affect stability and in vivo performance. Common causes include:
-
Improper mixing/homogenization: Ensure your homogenization or sonication parameters (speed, time, power) are optimized and consistently applied.
-
Precipitation of free drug: this compound has very low aqueous solubility. Unencapsulated drug can precipitate, contributing to a larger size distribution. Consider optimizing the drug-to-carrier ratio or using a solvent-evaporation technique where the organic solvent is removed more slowly.
-
Aggregation of nanoparticles: This can be due to insufficient surface charge (low zeta potential) or inappropriate stabilizer concentration. Evaluate the type and concentration of your stabilizing agent. A zeta potential of ±30 mV is generally considered stable.[1]
-
-
Q2: I'm experiencing low drug loading efficiency (%DLE) for this compound in my nanoparticles. How can I improve it?
A2: Low %DLE is a common challenge due to this compound's poor solubility.[1][2] Strategies to improve %DLE include:
-
Optimize the formulation: Vary the drug-to-polymer/lipid ratio. Increasing the amount of this compound may not always lead to higher loading and can cause precipitation.[1]
-
Enhance drug solubility in the organic phase: If using a solvent-based method, ensure this compound is fully dissolved in the organic solvent before nanoparticle formation. The choice of organic solvent can be critical.
-
Select an appropriate nanoparticle matrix: The composition of your nanoparticle (e.g., lipid type, polymer chemistry) will influence its interaction with this compound and, consequently, the loading capacity.
-
Method of preparation: Techniques like micro-emulsion can offer good entrapment for hydrophobic drugs.[1]
-
-
Q3: My nanoparticle suspension is not stable and aggregates over time. What are the key stability considerations?
A3: Nanoparticle stability is crucial for storage and therapeutic efficacy. Key factors include:
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > |30| mV) indicates good electrostatic stabilization, preventing particle aggregation.[1]
-
Steric Hindrance: Incorporating PEGylated lipids or polymers can provide a steric barrier, preventing aggregation.
-
Storage Conditions: Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) to minimize aggregation and drug leakage.[3][4] Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can disrupt nanoparticle integrity.
-
Recrystallization of this compound: this compound has a high tendency to recrystallize, which can destabilize the formulation.[5] Amorphous solid dispersions can mitigate this, but they may require protection from acidic environments.[5][6]
-
In Vitro & In Vivo Experiments
-
Q4: My in vitro drug release profile shows a very rapid initial burst release. How can I achieve a more sustained release?
A4: A significant burst release is often due to drug adsorbed on the nanoparticle surface. To achieve a more controlled release:
-
Washing the nanoparticles: Centrifugation and resuspension of the nanoparticle pellet can remove surface-adsorbed drug.
-
Optimize the nanoparticle core: A more rigid or hydrophobic core can slow down drug diffusion. For solid lipid nanoparticles, using lipids with higher melting points can lead to a more sustained release.
-
Polymer coating: Coating the nanoparticles with a polymer can add an extra diffusion barrier.
-
-
Q5: I'm observing poor bioavailability in my animal studies despite good in vitro results. What could be the reasons?
A5: Discrepancies between in vitro and in vivo results are common. Potential reasons include:
-
Opsonization and RES uptake: Nanoparticles can be rapidly cleared from circulation by the reticuloendothelial system (RES). PEGylation is a common strategy to increase circulation time.
-
Nanoparticle stability in biological fluids: The composition of blood can affect nanoparticle stability, leading to premature drug release or aggregation. Test the stability of your formulation in serum.
-
Limited tissue penetration: The size, charge, and surface chemistry of your nanoparticles will dictate their ability to extravasate from blood vessels and penetrate the target tissue.
-
High plasma protein binding: this compound has very high plasma protein binding (around 99%), which can limit its availability to target tissues.[2] Nanoparticle formulation can help, but this inherent property is a challenge.
-
Troubleshooting Guides
Problem: Inconsistent Particle Size and PDI
| Possible Cause | Troubleshooting Step |
| Inconsistent homogenization/sonication | Standardize and document all parameters (time, power, temperature). Ensure the probe is consistently positioned in the sample. |
| Fluctuations in temperature during formulation | Use a water bath to maintain a constant temperature, especially for lipid-based nanoparticles. |
| Poor solubility of this compound in the organic phase | Increase the volume of the organic solvent or try a different solvent with higher solubility for this compound. Ensure the drug is completely dissolved before proceeding. |
| Inefficient removal of organic solvent | For solvent evaporation methods, ensure the solvent is completely removed as residual solvent can affect particle stability and size. |
Problem: Low Entrapment Efficiency
| Possible Cause | Troubleshooting Step |
| Drug leakage into the aqueous phase | Optimize the pH of the aqueous phase. This compound's solubility is pH-dependent.[5] |
| Inappropriate lipid or polymer | Screen different lipids or polymers to find one with better affinity for this compound. |
| Suboptimal drug-to-carrier ratio | Perform a loading curve by varying the initial amount of this compound to find the optimal ratio for maximum entrapment.[1] |
| High shear stress during homogenization | Excessive homogenization can lead to drug expulsion. Optimize the homogenization speed and duration. |
Quantitative Data Summary
Table 1: Formulation and Characterization of this compound Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 204.2 ± 2.2 | 0.328 ± 0.02 | -33.16 ± 2 | 5.27 ± 0.03 | 84.4 ± 0.02 | [1][4] |
| Amorphous Solid Dispersion (generates nanoparticles) | ~100 | - | - | - | - | [7][8][9] |
| Ncl-encapsulated lipid nanoparticles (Ncl-Lips) | 136.97 ± 0.54 | 0.14 - 0.17 | -13.5 ± 0.98 | 32.25 ± 0.49 | 89.49 ± 2.40 | [3] |
| Polymeric Nanoparticles (Eudragit EPO) | - | - | - | High | - | [10] |
| Nanocrystals | 235.6 | Unimodal | - | - | - | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Animal Model | Reference |
| SLN (NFM-3) vs. Commercial Product | 2.15-fold increase | - | 11.08-fold increase | 11.08-fold | - | [1][4] |
| Amorphous Solid Dispersion vs. Crystalline Drug | - | - | 2.6-fold increase | 2.6-fold | Sprague-Dawley Rats | [5][6] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique
This protocol is adapted from the methodology described for the fabrication of this compound-loaded SLNs.[1][11]
-
Materials: this compound (NCS), Stearic Acid (SA - lipid), PEG 400 (surfactant), Tween 80 (co-surfactant), deionized water.
-
Procedure:
-
Preparation of Oily Phase: Melt the stearic acid at a temperature above its melting point. Dissolve the predetermined amount of this compound in the melted lipid.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing PEG 400 and Tween 80. Heat this solution to the same temperature as the oily phase.
-
Formation of Microemulsion: Add the aqueous phase to the oily phase with continuous stirring. Continue stirring for a specified time (e.g., 15 minutes) to form a clear microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold deionized water (e.g., 2-4°C) under constant magnetic stirring. The ratio of microemulsion to cold water should be optimized (e.g., 1:25).
-
Purification: The resulting SLN dispersion can be centrifuged to separate the nanoparticles from the aqueous medium.
-
2. Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) with an instrument like a Zetasizer Nano. Samples are diluted in deionized water or an appropriate buffer before measurement.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12]
-
Lyophilize the nanoparticle pellet and dissolve it in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug.
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
%DL = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
3. In Vitro Drug Release Study
This protocol is based on the dialysis bag method.[1][13]
-
Materials: Dialysis bags (with appropriate molecular weight cut-off, e.g., 12-14 kDa), phosphate-buffered saline (PBS, pH 7.4), nanoparticle suspension.
-
Procedure:
-
Soak the dialysis bag in deionized water for at least 12 hours before use.
-
Place a known volume (e.g., 1 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag and seal both ends.
-
Immerse the sealed bag in a larger volume of PBS (e.g., 250 mL) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: General experimental workflow for this compound nanoparticle development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - encapsulated lipid nanoparticles for the reversal of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. This compound-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Lipid nanoparticle formulation of this compound (nano NCM) effectively inhibits SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Niclosamide's First-Pass Metabolism in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with niclosamide's extensive first-pass metabolism in pharmacokinetic studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significantly lower than expected oral bioavailability for our this compound formulation. What are the likely causes and how can we investigate this?
A1: Low oral bioavailability of this compound is a well-documented issue primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the intestine and liver.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
-
Step 1: Characterize Physicochemical Properties: Confirm the solubility of your specific this compound formulation. This compound is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2] Factors such as pH and the crystalline form of the drug can significantly impact its dissolution.[2][4]
-
Step 2: Investigate In Vitro Metabolism: Assess the metabolic stability of your this compound formulation using in vitro models.
-
Liver and Intestinal Microsomes: Incubate this compound with liver and intestinal microsomes in the presence of necessary cofactors (NADPH for Phase I and UDPGA for Phase II metabolism).[1][5] This will help determine the relative contribution of hepatic and intestinal metabolism. Studies have shown that both liver and intestinal microsomes are active in this compound metabolism.[1]
-
Enzyme Phenotyping: Identify the key enzymes responsible for this compound metabolism. Cytochrome P450 1A2 (CYP1A2) is the primary enzyme for hydroxylation (Phase I), and UDP-glucuronosyltransferase 1A1 (UGT1A1) is the main enzyme for glucuronidation (Phase II).[1][6][7][8]
-
-
Step 3: Conduct In Vivo Pharmacokinetic Studies: If not already done, perform a comparative pharmacokinetic study in an animal model (e.g., rats, mice) with both intravenous (IV) and oral (PO) administration of this compound. This will allow you to calculate the absolute bioavailability and understand the extent of first-pass metabolism.
Troubleshooting Flowchart for Low Bioavailability
Caption: Troubleshooting decision tree for low this compound bioavailability.
Q2: What are the primary metabolic pathways of this compound, and which enzymes are involved?
A2: this compound undergoes extensive Phase I and Phase II metabolism.
-
Phase I Metabolism (Hydroxylation): The primary Phase I metabolic reaction is hydroxylation.[6][7]
-
Phase II Metabolism (Glucuronidation): Glucuronidation is a major metabolic pathway for this compound.[1][5][9]
Inhibition of glucuronidation in both the liver and intestine may be an effective strategy to increase this compound's bioavailability. Blocking P450 enzymes alone is unlikely to be sufficient due to the significant contribution of UGT-mediated metabolism.[1]
This compound First-Pass Metabolism Pathway
Caption: First-pass metabolism of this compound in the intestine and liver.
Q3: We are planning an in vivo pharmacokinetic study of a novel this compound formulation in rats. Can you provide a general experimental protocol?
A3: The following is a generalized protocol for an oral pharmacokinetic study of a this compound formulation in Sprague Dawley rats. This should be adapted based on your specific formulation and analytical methods.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Detailed Protocol:
-
Animals: Male Sprague Dawley rats (200-250 g) are commonly used.[10] Animals should be acclimatized for at least one week before the experiment.
-
Housing and Diet: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Prepare the this compound formulation at the desired concentration. Administer a single oral dose (e.g., 50 mg/kg) via oral gavage.[10][11]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Sample Preparation: Use a protein precipitation method to extract this compound from the plasma.[12][13] A common method involves adding acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and half-life.[11]
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Mouse Liver and Intestinal Microsomes
| Tissue | Cofactor | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |
| Liver | UDPGA | 0.09 | 0.75 |
| Intestine | UDPGA | 0.47 | 15.8 |
Data synthesized from a study in mice.[5]
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 50 | 279 | 0.83 | 1005 | 100 |
| Amorphous Solid Dispersion (ASD-5) | 50 | 909 | 0.417 | 2334 | 233 |
Data from a study in Sprague Dawley rats.[10][11]
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rabbits (Oral Administration)
| Formulation | Cmax (µg/mL) | AUC0→24 (µg·h/mL) | Fold Increase in Cmax | Fold Increase in AUC |
| Marketed Drug | 1.84 ± 0.3 | 1.51 | - | - |
| Solid Lipid Nanoparticles (NFM-3) | 3.97 ± 0.3 | 16.74 | 2.15 | 11.08 |
Data from a study in rabbits.[15]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
Objective: To determine the rate of this compound metabolism by liver microsomal enzymes.
Materials:
-
Pooled liver microsomes (from human or relevant animal species)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (for Phase II metabolism)
-
Ice bath
-
Incubator/water bath (37°C)
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and the NADPH regenerating system or UDPGA.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow them to reach the reaction temperature.
-
Initiate Reaction: Add this compound stock solution to each tube to start the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Terminate Reaction: Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Quantification: Analyze the concentration of remaining this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This technical support center provides a foundational guide for researchers working with this compound. For more specific queries or advanced troubleshooting, consulting the primary literature is recommended.
References
- 1. Contributions of Hepatic and Intestinal Metabolism to the Disposition of this compound, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. The pH Dependence of this compound Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of Hepatic and Intestinal Metabolism to the Disposition of this compound, a Repurposed Drug with Poor Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the anthelmintic drug this compound by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalysis of this compound in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs [agris.fao.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Off-Target Effects of Niclosamide in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of niclosamide in experimental models.
Frequently Asked Questions (FAQs)
1. What are the known off-target effects of this compound?
This compound, an FDA-approved anthelmintic drug, demonstrates broad anti-cancer activity by modulating multiple signaling pathways. However, its clinical application is hindered by off-target effects and poor bioavailability.[1][2][3] Key off-target effects include:
-
Mitochondrial Uncoupling: this compound disrupts mitochondrial function by uncoupling oxidative phosphorylation, which can affect normal cells, not just cancerous ones.[4][5]
-
Broad Spectrum Kinase Inhibition: It inhibits several signaling pathways simultaneously, such as Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch, which can lead to unintended biological consequences.[3][4][6][7]
-
Genotoxicity: The presence of an aromatic nitro group in this compound's structure raises concerns about potential DNA damage and carcinogenicity.[4]
-
Poor Solubility and Bioavailability: this compound has low water solubility and oral bioavailability, making it difficult to achieve therapeutic concentrations at the target site without high, potentially toxic, doses.[8][9][10]
2. How can I reduce the cytotoxicity of this compound to non-target cells in my in vitro experiments?
Several strategies can be employed to minimize off-target cytotoxicity:
-
Use this compound Analogs: Researchers have developed this compound analogs with improved specificity and reduced cytotoxicity. For example, removing the 4'-NO₂ group can reduce genotoxicity while retaining mitochondrial uncoupling activity.[4] Other modifications to the salicylic acid and anilide regions have also shown promise in improving the therapeutic index.[11]
-
Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that elicits the desired on-target effect while minimizing off-target toxicity.
-
Employ 3D Cell Culture Models: Spheroids or organoids may provide a more physiologically relevant model and can sometimes show different sensitivities to drugs compared to 2D monolayers, potentially allowing for a better therapeutic window.
3. What are the strategies to improve the in vivo efficacy and reduce systemic toxicity of this compound?
Improving the therapeutic index of this compound in vivo primarily involves advanced drug delivery systems and chemical modifications:
-
Lipid-Based Nanocarriers: Encapsulating this compound in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance its solubility, prolong circulation time, and facilitate accumulation at tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.[1]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Oral administration of this compound formulated in SMEDDS has been shown to significantly improve its bioavailability.[12]
-
Prodrugs: Synthesizing prodrugs of this compound can improve its pharmacokinetic profile, leading to better plasma exposure and potentially reduced toxicity.[9][13]
-
This compound Analogs: As with in vitro studies, using analogs with better pharmacokinetic properties and reduced off-target effects is a viable strategy.[13][14]
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: Poor solubility of this compound in aqueous culture media.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Keep the final solvent concentration consistent across all experiments and below a non-toxic threshold (typically <0.5%).
-
Formulation: Consider using a formulated version of this compound, such as a salt form (e.g., this compound ethanolamine) or a commercially available nanoparticle formulation, which may have improved solubility and stability in aqueous solutions.[2]
-
Vortexing and Sonication: After dilution in media, vortex the solution thoroughly. Gentle sonication can also help to ensure a homogenous suspension.
-
Issue 2: Observed cytotoxicity is not correlating with the inhibition of the target pathway.
-
Possible Cause: Off-target effects, such as mitochondrial uncoupling, may be the primary driver of cytotoxicity at the concentrations used.
-
Troubleshooting Steps:
-
Dose De-escalation: Perform a detailed dose-response curve for both cytotoxicity and inhibition of your target pathway. Identify a concentration range where you see significant pathway inhibition with minimal cytotoxicity.
-
Use of Analogs: Test this compound analogs that have been specifically designed to have reduced off-target effects. For instance, analogs lacking the nitro group may have less genotoxicity.[4]
-
Control Experiments: Include control compounds that specifically target the off-target pathway (e.g., a known mitochondrial uncoupler) to dissect the specific effects of this compound.
-
Issue 3: Lack of in vivo anti-tumor efficacy despite promising in vitro data.
-
Possible Cause: Poor oral bioavailability and rapid metabolism of this compound.[8]
-
Troubleshooting Steps:
-
Advanced Formulation: Switch from administering a simple suspension of this compound to a more advanced formulation like a self-microemulsifying drug delivery system (SMEDDS) or a lipid-based nanoparticle formulation to enhance oral absorption.[1][12]
-
Route of Administration: If oral delivery is not effective, consider alternative routes such as intraperitoneal injection, which may lead to higher systemic exposure.
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of this compound achieved with your current dosing regimen. This will help you understand if therapeutic concentrations are being reached.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| This compound | VeroE6 | Antiviral/Cytotoxicity | IC50: 0.564 / CC50: 1.05 | [8] |
| This compound | H1437 | Antiviral/Cytotoxicity | IC50: 0.261 / CC50: 0.438 | [8] |
| This compound | Du145 | Proliferation | IC50: 0.7 | [15] |
| This compound | KKU-100 (CCA) | SRB Assay | IC50: 0.55 | [16] |
| This compound | KKU-213A (CCA) | SRB Assay | IC50: 0.42 | [16] |
| Analog 21 | Vero-E6 | Antiviral/Cytotoxicity | EC50: 1.00 / CC50: 4.73 | [13] |
| Analog B9 | LNCaP95 (Prostate) | Anti-proliferation | IC50: 0.130 | [14] |
| Analog B9 | 22RV1 (Prostate) | Anti-proliferation | IC50: 0.0997 | [14] |
Table 2: Pharmacokinetic Parameters of this compound Formulations and Analogs
| Formulation/Analog | Administration | Model | Bioavailability (F%) | Key Finding | Reference |
| This compound (Oral) | Rat | <10% | Low oral bioavailability. | [8] | |
| Nic-SMEDDS (Oral) | Mouse | - | 4.1-fold improved bioavailability vs. oral this compound. | [12] | |
| Analog 24 (Prodrug of 21) | Mouse | 39.75% | Increased oral bioavailability and plasma exposure of analog 21. | [13] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology described in studies on this compound's effects on cholangiocarcinoma cells.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/mL and allow them to adhere for 12 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.0 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
2. Mitochondrial Membrane Potential (MMP) Assay using TMRE
This protocol is based on the methodology used to assess this compound's effect on mitochondrial function.[16]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at the desired concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for 48 hours.
-
TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 100 nM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 549 nm and an emission wavelength of 575 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
3. Western Blotting for Signaling Pathway Analysis
This is a general protocol for analyzing changes in protein expression in pathways like Wnt/β-catenin, as described in studies on this compound.[17]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, p-GSK-3β, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's off-target effects stem from its broad inhibition of multiple signaling pathways and mitochondrial uncoupling.
Caption: Workflow for mitigating this compound's off-target effects in experimental models.
Caption: this compound inhibits the STAT3 signaling pathway by blocking the phosphorylation of STAT3 at Tyrosine 705.[5][15][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing this compound for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The magic bullet: this compound [frontiersin.org]
- 4. Nitro-Deficient this compound Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation and Mitigation of this compound’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Lipid-Based Self-Microemulsion of this compound Achieved Enhanced Oral Delivery and Anti-Tumor Efficacy in Orthotopic Patient-Derived Xenograft of Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, cytotoxicity, and pharmacokinetic evaluations of this compound analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Design, Synthesis, and Evaluation of this compound Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 15. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomic analyses uncover an inhibitory effect of this compound on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajo.asmepress.com [ajo.asmepress.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Niclosamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on niclosamide.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound known to degrade?
A1: this compound is highly susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[1][2] It is generally found to be more stable under neutral, oxidative, and thermal stress conditions, although some degradation can be observed under forcing conditions.[1][2]
Q2: What are the primary degradation products of this compound?
A2: The major degradation products resulting from the hydrolytic cleavage of the amide bond are 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[3] Under certain conditions, other degradants such as aminothis compound and hydroxythis compound have also been reported.
Q3: Why does my this compound solution turn yellow during alkaline hydrolysis?
A3: The yellow color observed during the alkaline hydrolysis of this compound is due to the formation of the degradation product 2-chloro-4-nitroaniline.[3][4] Spectrophotometric analysis has shown this yellow compound to have a maximum absorbance at approximately 409 nm.[4]
Q4: What is the recommended target degradation percentage in a forced degradation study?
A4: The generally accepted range for degradation in forced degradation studies is 5-20%.[5][6] Degradation below 5% may not be sufficient to demonstrate the stability-indicating nature of the analytical method, while degradation above 20% can lead to the formation of secondary, irrelevant degradation products and issues with mass balance.[7][8][9]
Q5: What should I do if I don't observe any degradation under a specific stress condition?
A5: If you do not observe degradation, it may indicate the stability of this compound under those specific conditions. However, it is crucial to ensure that the stress applied was adequate. Regulatory guidance suggests that the stress conditions should be in excess of those for accelerated stability testing (e.g., 40°C / 75% RH for 6 months).[7] If no degradation is achieved even under these more strenuous conditions, you may provide a scientific rationale for the stability of the molecule.[7]
Troubleshooting Guides
Issue 1: Excessive Degradation or Mass Imbalance
Symptoms:
-
The peak area of this compound in the chromatogram is significantly reduced (>20%).
-
The sum of the assay of this compound and the area of all degradation products is not close to 100% (mass imbalance).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Reduce the concentration of the stressor (e.g., use 0.01 N HCl instead of 0.1 N HCl), lower the temperature, or decrease the exposure time.[7] |
| Formation of non-chromophoric or volatile degradants. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector to identify non-UV active compounds. |
| Poor chromatographic separation. | Degradation products may be co-eluting with the parent peak or other peaks. Re-evaluate and optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry). |
| Incorrect response factors. | The response of degradation products to the detector (e.g., UV) may be different from that of this compound. If possible, isolate the degradation products and determine their individual response factors for accurate quantification. |
Issue 2: Poor Separation of Degradation Products in HPLC
Symptoms:
-
Degradation product peaks are not baseline-resolved from the this compound peak or from each other.
-
Peak purity analysis of the this compound peak fails.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate HPLC method. | The current method lacks the selectivity to resolve structurally similar compounds. |
| Mobile Phase | Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa), change the pH of the aqueous phase, or alter the buffer concentration.[10] |
| Column | Try a column with a different stationary phase (e.g., a phenyl or diphenyl column instead of a C18) to exploit different separation mechanisms.[2] |
| Gradient | Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Temperature | Varying the column temperature can alter the selectivity of the separation. |
| Co-elution of impurities. | Ensure that the starting material is of high purity. Analyze a blank (placebo) and an unstressed sample to identify any pre-existing impurities. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Room Temp / 70°C | 24 hours | ~14.6% | 2-chloro-4-nitroaniline, 5-chlorosalicylic acid |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp | 24 hours | ~13.2% | 2-chloro-4-nitroaniline, 5-chlorosalicylic acid |
| Oxidative | 10% H₂O₂ | Room Temp | 24 hours | ~16.4% | Various oxidative degradants |
| Thermal | Dry Heat | 70°C | 24 hours | ~10.6% | Not specified |
| Photolytic | UV Light | Ambient | 24 hours | ~9.1% | Photodegradation products |
Note: The percentage of degradation can vary based on the exact experimental conditions and the analytical method used.
Experimental Protocols
Acidic Degradation
-
Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N hydrochloric acid in a suitable volumetric flask.
-
Stress Condition: Keep the solution at room temperature for 24 hours, protected from light. If no significant degradation is observed, the study can be repeated at an elevated temperature (e.g., 70°C).
-
Sampling & Analysis: At the specified time point, withdraw an aliquot of the solution. Neutralize the sample with an equivalent concentration of sodium hydroxide. Dilute the sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Alkaline Degradation
-
Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N sodium hydroxide in a suitable volumetric flask.
-
Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.[11]
-
Sampling & Analysis: At the specified time point, withdraw an aliquot of the solution. Neutralize the sample with an equivalent concentration of hydrochloric acid. Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Preparation: Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with 10% hydrogen peroxide to a final volume of 10 mL.
-
Stress Condition: Store the solution at room temperature for 24 hours, protected from light.
-
Sampling & Analysis: Withdraw a sample at the designated time, dilute with the mobile phase to an appropriate concentration, and analyze by HPLC.
Thermal Degradation
-
Preparation: Place a known amount of solid this compound powder in a vial.
-
Stress Condition: Keep the vial in a hot air oven maintained at 70°C for 24 hours.[11]
-
Sampling & Analysis: After the exposure period, allow the sample to cool to room temperature. Dissolve a known quantity of the stressed powder in a suitable solvent, dilute to the target concentration with the mobile phase, and analyze by HPLC.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol:water).
-
Stress Condition: Expose the solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A control sample should be kept in the dark under the same temperature conditions.
-
Sampling & Analysis: At the end of the exposure period, dilute the sample to the required concentration with the mobile phase and analyze by HPLC.
Visualizations
References
- 1. Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of this compound forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of this compound using spectroscopy and chromatography. [wisdomlib.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of stability indicating RP-HPLC and HPTLC for determination of this compound in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
Validating Niclosamide as a Direct STAT3 Inhibitor in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented oncogenic driver, making it a prime target for cancer therapy. Among the numerous compounds investigated for STAT3 inhibition, the FDA-approved antihelminthic drug niclosamide has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other notable STAT3 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a direct STAT3 inhibitor in cancer models.
Executive Summary
This compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[1][2] It effectively suppresses STAT3 phosphorylation, nuclear translocation, and transcriptional activity, leading to cell growth inhibition and apoptosis in cancer cells with constitutively active STAT3.[1] This guide will delve into the quantitative performance of this compound and compare it with two other widely studied STAT3 inhibitors: Stattic and S3I-201. We will also provide detailed protocols for key validation assays and visual representations of the underlying biological and experimental processes.
Performance Comparison of STAT3 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that direct comparison of IC50 and Kd values across different studies can be challenging due to variations in experimental conditions and assays employed.
| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (Kd) | Cell Proliferation IC50 (Cancer Cell Line) | Reference |
| This compound | STAT3-dependent transcription | Luciferase Reporter Assay | 0.25 µM | - | 0.7 µM (DU145) | [1] |
| STAT3-DNA Binding | Fluorescence Polarization | 219 µM | 281 µM | 0.1 µM (DU145, colony formation) | [3][4][5] | |
| Stattic | Phosphopeptide binding to STAT3 SH2 domain | Cell-free assay | 5.1 µM | - | 10.23 µM - 18.96 µM (various) | |
| S3I-201 | STAT3 DNA-binding | Cell-free assay | 86 µM | - | ~100 µM (MDA-MB-231, MDA-MB-435) |
Mechanism of Action: A Visual Guide
The following diagrams illustrate the STAT3 signaling pathway and the proposed mechanism of action for direct STAT3 inhibitors like this compound.
References
- 1. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Niclosamide vs. Other STAT3 Inhibitors for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when persistently activated, plays a pivotal role in the onset and progression of numerous cancers. Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has made it a prime target for anticancer therapies.[1][2][3] This guide provides an objective comparison of niclosamide, a repurposed anthelmintic drug, with other notable small-molecule STAT3 inhibitors, supported by experimental data to aid in research and development decisions.
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected STAT3 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| This compound | ||
| Cancer Cell Line | Assay Type | IC50 (µM) |
| Du145 (Prostate) | Cell Proliferation | 0.7[4] |
| Du145 (Prostate) | Colony Formation | 0.1[4] |
| SW620 (Colon) | Cell Viability (MTT) | 2.9[5] |
| HCT116 (Colon) | Cell Viability (MTT) | 0.4[5] |
| HT29 (Colon) | Cell Viability (MTT) | 8.1[5] |
| A2780cp20 (Ovarian) | Cell Proliferation (ATP lite) | ~0.41-1.86[6] |
| SKOV3Trip2 (Ovarian) | Cell Proliferation (ATP lite) | ~0.41-1.86[6] |
| WP1066 | ||
| Cancer Cell Line | Assay Type | IC50 (µM) |
| A375 (Melanoma) | Cell Viability (MTT) | 1.6[7] |
| B16 (Melanoma) | Cell Viability (MTT) | 2.3[7] |
| B16EGFRvIII (Melanoma) | Cell Viability (MTT) | 1.5[7] |
| HEL (Erythroleukemia) | Cell Proliferation | 2.3[8] |
| Caki-1 (Renal) | Cell Viability (MTS) | ~2.5[9] |
| 786-O (Renal) | Cell Viability (MTS) | ~2.5[9] |
| Napabucasin (BBI608) | ||
| Cancer Stem Cell Lines | Assay Type | IC50 (µM) |
| U87-MG, U118 (Glioblastoma) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| COLO205, DLD1, SW480, HCT116 (Colorectal) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| FaDu (Pharyngeal) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| ACHN (Renal) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| SNU-475, Huh7, HepG2 (Hepatocellular) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| H1975, A549, H460 (Lung) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| CAOV-3, SW-626 (Ovarian) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| PaCa2 (Pancreatic) | Cell Viability (CellTiter-Glo) | 0.291 - 1.19[10] |
| Stattic | ||
| Cancer Cell Line | Assay Type | IC50 (µM) |
| UM-SCC-17B (Head and Neck) | Not Specified | 2.562[11] |
| OSC-19 (Head and Neck) | Not Specified | 3.481[11] |
| Cal33 (Head and Neck) | Not Specified | 2.282[11] |
| UM-SCC-22B (Head and Neck) | Not Specified | 2.648[11] |
| B16F10 (Melanoma) | Cell Growth | 1.67[12] |
| CT26 (Colon) | Cell Growth | 2.02[12] |
| Hep G2 (Hepatocellular) | Cell Survival (CCK-8) | 2.94[3] |
| Bel-7402 (Hepatocellular) | Cell Survival (CCK-8) | 2.5[3] |
| SMMC-7721 (Hepatocellular) | Cell Survival (CCK-8) | 5.1[3] |
Mechanism of Action: this compound as a STAT3 Inhibitor
This compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[4] Its primary mechanism involves the suppression of STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[4][13] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding to promote the transcription of target genes involved in cell survival and proliferation.[14] Notably, this compound's inhibitory effect on STAT3 phosphorylation appears to be independent of upstream kinases such as JAK1, JAK2, and Src.[4]
Beyond its direct effect on STAT3, this compound has been shown to modulate other oncogenic pathways, including Wnt/β-catenin, mTOR, and NF-κB, making it a multi-targeting agent.[6][15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: STAT3 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for STAT3 Inhibitor Evaluation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of STAT3 inhibitors.[1][16][17][18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: The following day, treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot for Phospho-STAT3 (Tyr705)
This protocol outlines the detection of phosphorylated STAT3 to assess the inhibitory effect of compounds on STAT3 activation.[14][20][21]
-
Cell Lysis: Culture and treat cells with the STAT3 inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. A primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of STAT3 inhibitors on the ability of single cells to form colonies.[2][22][23][24]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Allow the cells to attach overnight, then treat with various concentrations of the STAT3 inhibitor.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be replaced every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol or a mixture of methanol and acetic acid, and stain with 0.5% crystal violet solution.
-
Colony Counting: After washing away the excess stain, count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[4][25][26][27][28][29]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After attachment, treat the cells with the STAT3 inhibitor for a defined period.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator (e.g., IL-6 or Oncostatin M) to induce STAT3-dependent luciferase expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.
Conclusion
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. abeomics.com [abeomics.com]
- 27. abeomics.com [abeomics.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. signosisinc.com [signosisinc.com]
Comparative analysis of niclosamide and rapamycin as mTOR inhibitors
A Comparative Analysis of Niclosamide and Rapamycin as mTOR Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of two prominent mTOR inhibitors, this compound and rapamycin, to assist researchers in selecting the appropriate compound for their studies. The comparison covers their mechanisms of action, specificity, and potency, supported by quantitative data and detailed experimental protocols.
Performance Comparison: this compound vs. Rapamycin
| Feature | This compound | Rapamycin |
| Mechanism of Action | Indirect mTORC1 inhibitor. Functions as a protonophore, disrupting lysosomal and cytoplasmic pH, and as a mitochondrial uncoupler, leading to AMPK activation.[1][2][3][4] Does not directly inhibit mTOR kinase activity.[1] | Allosteric mTORC1 inhibitor. Forms a complex with FKBP12, which then binds to the FRB domain of mTOR, preventing substrate phosphorylation.[5][6][7][8] |
| Target Specificity | Primarily inhibits mTORC1.[1] Does not affect mTORC2.[1] Also inhibits other signaling pathways including Wnt/β-catenin, STAT3, and NF-κB.[2][9][10] | Highly specific for mTORC1 upon acute exposure.[11] Chronic exposure can inhibit mTORC2 assembly and function in certain cell types.[1][11] |
| IC50 (Inhibition) | ~1.59 µM (HIF1α signaling)[2] | ~0.1 nM (mTORC1 kinase activity in HEK293 cells)[5][12] |
| IC50 (Cell Viability) | 0.153 µM (SUM159 cells)[13], 1.07 µM (MDA-MB-231 cells)[13], 1.339 µM (TGF-β1-induced A549 cells)[14], 1.625 µM (DHLF-IPF cells)[14] | Highly variable. 2 nM (T98G cells)[5], 1 µM (U87-MG cells)[5], >25 µM (U373-MG cells)[5] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and rapamycin inhibit mTORC1 signaling are fundamentally different. Rapamycin acts as a direct, allosteric inhibitor, whereas this compound's effects are indirect, stemming from its broader cellular activities.
Rapamycin's Mechanism of Action
Rapamycin forms a gain-of-function complex with the intracellular protein FKBP12. This complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, preventing the association of mTORC1 with its downstream substrates, such as S6K1 and 4E-BP1, thereby inhibiting their phosphorylation.[6][7][8]
Caption: Rapamycin allosterically inhibits mTORC1 signaling.
This compound's Proposed Mechanisms of Action
This compound's inhibition of mTORC1 is indirect and can occur through at least two proposed mechanisms:
-
Protonophoric Activity : this compound acts as a protonophore, dissipating proton gradients across lysosomal membranes. This leads to an increase in lysosomal pH and a decrease in cytoplasmic pH, which in turn inhibits mTORC1 signaling.[1][2][3]
-
Mitochondrial Uncoupling : this compound can uncouple oxidative phosphorylation in mitochondria, leading to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which then inhibits mTORC1.[2][4]
Caption: this compound indirectly inhibits mTORC1 via two main pathways.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.[15]
-
Lyse cells in CHAPS-containing lysis buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 2-3 hours at 4°C.[15]
-
Add Protein A/G sepharose beads and incubate for an additional hour to capture the antibody-mTORC1 complex.[15]
-
Wash the beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.[15]
-
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated mTORC1 in kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[17]
-
Add a purified recombinant substrate, such as GST-4E-BP1 (150 ng) or inactive S6K1 (1 µg).[17][18]
-
Initiate the reaction by adding ATP to a final concentration of 100-500 µM.[17][18]
-
Incubate the reaction mixture at 30-37°C for 20-30 minutes with gentle agitation.[17][18]
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389).
-
Detect the signal using chemiluminescence and quantify the band intensity.
-
References
- 1. Structure-Activity Analysis of this compound Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: this compound [frontiersin.org]
- 3. Structure-activity analysis of this compound reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an mTOR Inhibitor – Fight Aging! [fightaging.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 13. This compound improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
Niclosamide and Its Analogs: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
The FDA-approved anthelmintic drug niclosamide has emerged as a significant candidate for drug repurposing, demonstrating broad-spectrum antiviral activity against a range of human pathogens.[1][2] This has spurred research into its analogs to improve its antiviral potency, pharmacokinetic profile, and reduce cytotoxicity. This guide provides a comparative analysis of the antiviral efficacy of this compound and its key analogs, supported by experimental data and detailed methodologies.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by targeting host cell pathways, which reduces the likelihood of viral resistance.[3] Two of the most well-documented mechanisms are the disruption of endosomal acidification and the induction of autophagy.
-
Inhibition of Endosomal Acidification: Many viruses rely on a low pH environment within endosomes to facilitate their entry into the host cell. This compound acts as a protonophore, neutralizing the acidic pH of these compartments.[3][4] This prevents the conformational changes in viral proteins required for fusion with the endosomal membrane, thereby blocking viral entry and replication.[3]
-
Induction of Autophagy via SKP2 Inhibition: this compound can induce autophagy, a cellular recycling process that can help clear viral components. It achieves this by inhibiting the S-phase kinase-associated protein 2 (SKP2).[4][5] SKP2 is responsible for the degradation of Beclin-1 (BECN1), a key protein in the autophagy pathway. By inhibiting SKP2, this compound stabilizes BECN1, leading to enhanced autophagic flux and subsequent reduction in viral replication, a mechanism notably observed in MERS-CoV infection.[5][]
Comparative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of this compound and several of its analogs against various significant viral pathogens. The data includes the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).
Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2 and MERS-CoV)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference(s) |
| This compound | SARS-CoV-2 | Vero E6 | 0.4 | 1.03 | 2.6 | [7] |
| Analog 5 | SARS-CoV-2 | Vero E6 | 0.057 | 1.51 | 26.5 | [7] |
| Analog 6 | SARS-CoV-2 | Vero E6 | 0.39 | >100 | >256 | [8] |
| Analog 10 | SARS-CoV-2 | Vero E6 | 0.38 | >100 | >263 | [8] |
| Analog 11 | SARS-CoV-2 | Vero E6 | 0.49 | >100 | >204 | [8] |
| Analog 21 | SARS-CoV-2 | Vero E6 | 1.00 | 4.73 | 4.73 | [8] |
| This compound | MERS-CoV | Vero B4 | - | - | - | [5] |
Note: For MERS-CoV, one study reported a >1000-fold reduction in replication at 10 µM concentration of this compound.[5]
Table 2: Antiviral Activity against Flaviviruses (Zika, Dengue) and Alphaviruses (Chikungunya)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference(s) |
| This compound | Zika Virus (ZIKV) | - | 0.37 (IC50) | - | - | [5] |
| This compound Analog (JMX0207) | Zika Virus (ZIKV) | - | - | - | - | [9] |
| This compound | Dengue Virus (DENV) | A549, Neuro-2a, BHK-21 | - | - | - | [10] |
| This compound | Chikungunya Virus (CHIKV) | - | 0.95 | - | - | [11] |
| Nitazoxanide | Chikungunya Virus (CHIKV) | - | 2.96 | - | - | [11] |
Note: For some compounds, specific EC50, CC50, and SI values were not available in the reviewed literature, but their potent antiviral activity was highlighted. JMX0207 is noted for improved pharmacokinetics and efficacy against ZIKV.[9] Nitazoxanide is a structurally related salicylamide derivative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral activity and cytotoxicity of compounds like this compound and its analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium.
-
Prophylactic Treatment: After 24 hours, remove the growth medium from the cell plates and add the diluted compounds to the respective wells.
-
Viral Infection: After a 2-hour pre-incubation with the compounds, add a pre-determined titer of the virus (e.g., 100 TCID50 of SARS-CoV-2) to each well, except for the cell control wells.[7]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant cytopathic effects in the untreated virus control wells (typically 24-72 hours).
-
Quantification: Assess cell viability. This can be done by staining the remaining viable cells with a dye like crystal violet or neutral red. The dye is then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Viral Adsorption: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assays (e.g., 48 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability (relative to untreated control cells) against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key antiviral mechanisms of this compound and a typical experimental workflow for antiviral screening.
Caption: Key antiviral mechanisms of this compound.
Caption: General workflow for in vitro antiviral screening.
References
- 1. Antiviral activities of this compound and nitazoxanide against chikungunya virus entry and transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad Spectrum Antiviral Agent this compound and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluations of this compound analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
Niclosamide's Cytotoxic Profile: A Comparative Analysis in Cancer vs. Normal Cells
For Immediate Release
A comprehensive in vitro analysis of the anthelmintic drug niclosamide reveals a significant cytotoxic preference for cancer cells over their normal, non-malignant counterparts. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's effects on various cell lines, its impact on critical signaling pathways, and the methodologies employed in these pivotal studies.
Quantitative Cytotoxicity Analysis: A Tale of Two Cell Types
The selective anticancer activity of this compound is a cornerstone of its therapeutic potential. In vitro studies across various cancer types consistently demonstrate that significantly lower concentrations of this compound are required to inhibit the growth of cancer cells compared to normal cells. This differential sensitivity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A key study directly comparing the cytotoxic effects of this compound on glioblastoma and normal cells found that the IC50 values for 21 primary human glioblastoma cell lines ranged from 0.18 to 1.8 µM. In stark contrast, the IC50 for non-cancerous human neural control cells was significantly higher, falling within the 2.5 to 4.8 µM range, highlighting a clear therapeutic window.
Further evidence of this selectivity comes from research on hepatocellular carcinoma (HCC). Studies have shown that this compound and its ethanolamine salt (NEN) are at least seven times more cytotoxic to HCC cells than to primary human hepatocytes[1]. This preferential targeting of malignant cells underscores this compound's promise as a selective anticancer agent.
The following tables summarize the IC50 values of this compound across a range of cancer and normal cell lines, compiled from various in vitro studies.
Table 1: Comparative IC50 Values of this compound in Glioblastoma vs. Normal Neural Cells
| Cell Type | Cell Line/Strain | IC50 (µM) | Reference |
| Glioblastoma | Primary Human Glioblastoma | 0.18 - 1.8 | (Wieland et al., 2013) |
| Normal Neural Cells | Non-cancerous Human Neural | 2.5 - 4.8 | (Wieland et al., 2013) |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 2.0 (48h) | (Wang et al., 2021) |
| T-47D | 2.1 (48h) | (Wang et al., 2021) | |
| Lung Cancer | A549 | 2.60 (24h) | (Liu et al., 2017)[2] |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h) | (Ni et al., 2018)[3][4] |
| QGY-7703 | 10.24 (48h) | (Ni et al., 2018)[3][4] | |
| SMMC-7721 | 13.46 (48h) | (Ni et al., 2018)[3][4] | |
| Colon Cancer | HCT116 | ~1.0 - 4.0 (48h) | (Sack et al., 2011)[5] |
| SW620 | ~1.0 - 4.0 (48h) | (Sack et al., 2011)[5] | |
| LoVo | ~1.0 - 4.0 (48h) | (Sack et al., 2011)[5] |
Deciphering the Mechanism: Inhibition of Key Oncogenic Signaling Pathways
This compound's potent and selective anticancer activity stems from its ability to simultaneously disrupt multiple pro-survival signaling pathways that are frequently dysregulated in cancer. The diagrams below illustrate the primary mechanisms of action of this compound on these critical cellular cascades.
Figure 1: A generalized workflow for in vitro cytotoxicity assays.
This compound has been shown to effectively inhibit several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
References
- 1. Computational Discovery of this compound Ethanolamine, a Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells In Vitro and in Mice by Inhibiting Cell Division Cycle 37 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 5. This compound inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Niclosamide Formulations
For Researchers, Scientists, and Drug Development Professionals
Niclosamide, an anthelmintic drug, is gaining significant attention for its potential in treating a range of diseases, including cancer, viral infections, and metabolic disorders.[1][2] However, its poor aqueous solubility and low oral bioavailability present major hurdles for its clinical application.[2][3] To overcome these limitations, various formulation strategies are being explored to enhance its in vivo efficacy. This guide provides an objective comparison of different this compound formulations, supported by experimental data, to aid researchers in selecting the most promising approaches for further development.
Performance Comparison of this compound Formulations
The in vivo performance of various this compound formulations has been evaluated in several preclinical studies. The following tables summarize the key pharmacokinetic parameters, offering a comparative overview of their efficacy in enhancing oral bioavailability compared to pure this compound.
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions have emerged as a promising strategy to improve the dissolution rate and oral absorption of poorly soluble drugs like this compound.[1][4] By dispersing this compound in a polymeric carrier in an amorphous state, these formulations can achieve supersaturation in the gastrointestinal tract, leading to enhanced bioavailability.
| Formulation | Animal Model | Dose (mg/kg) | Key Pharmacokinetic Improvements vs. Pure this compound | Reference |
| ASD-5 (PEG6000 and Poloxamer 188) | Sprague Dawley Rats | 50 | 2.33-fold increase in bioavailability (AUC) and a 3.26-fold increase in Cmax.[4][5] | [4][5] |
| ASD with PVP-VA | Sprague-Dawley Rats | Not Specified | 2.6-fold increase in oral availability.[2] | [2] |
| ASD with Hydroxyethyl Cellulose (HEC) | Wistar Rats | 25 | 4.41-fold increase in AUC0-t and a 4-fold improvement in Cmax.[2] | [2] |
Lipid-Based Formulations
Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and liposomes, offer another effective approach to enhance the oral delivery of lipophilic drugs like this compound. These formulations can improve drug solubilization, protect it from degradation, and facilitate its absorption through the lymphatic pathway.
| Formulation | Animal Model | Dose (mg/kg) | Key Pharmacokinetic Improvements vs. Commercial Product | Reference |
| This compound-loaded SLNs (NFM-3) | Rabbits | Not Specified | 2.15-fold increase in Cmax and an 11.08-fold increase in relative bioavailability.[6] | [6] |
| This compound-loaded Liposomes (NicLLs) | Mice (CT26 colon cancer model) | Not Specified | Greater tumor inhibition in vivo compared to free this compound.[7] | [7] |
Prodrugs and Salt Formulations
Chemical modification of the this compound molecule to create prodrugs or salt forms represents another strategy to improve its physicochemical properties and pharmacokinetic profile.
| Formulation | Animal Model | Dose (mg/kg) | Key Features and In Vivo Performance | Reference |
| This compound Prodrug (PDNIC) | Mice and Hamsters | 10 (PO, mice), 30 (PO, hamsters) | High oral absorption with a bioavailability of 85.6% in mice.[2] Efficiently converted to this compound in vivo.[2] | [2] |
| This compound Ethanolamine Salt (NEN) | Mice (metastatic colon cancer model) | Not Specified | Demonstrated better efficacy and greater reduction in tumor growth compared to this compound.[3] | [3] |
| This compound Piperazine Salt (NPP) | Not Specified | Not Specified | Better water solubility compared to this compound.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the in vivo evaluation of this compound formulations.
Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and bioavailability of different this compound formulations after oral administration.
Animal Model: Sprague Dawley or Wistar rats are commonly used.[2][4]
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Fasting: Animals are typically fasted overnight before drug administration.
-
Formulation Administration: A single oral dose of the this compound formulation or pure this compound suspension is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.
In Vivo Efficacy Studies in Disease Models
Objective: To evaluate the therapeutic efficacy of this compound formulations in relevant animal models of disease (e.g., cancer, parasitic infections).
Animal Model: The choice of animal model depends on the disease being studied. For example, xenograft models in immunodeficient mice are often used for cancer studies.[8]
Procedure:
-
Disease Induction: The disease is induced in the animals (e.g., tumor cell implantation, infection with a pathogen).
-
Treatment: Once the disease is established, animals are treated with the this compound formulation, a control (e.g., vehicle or pure this compound), and/or a positive control.
-
Efficacy Assessment: The therapeutic efficacy is assessed by monitoring relevant endpoints, such as tumor volume, parasite burden, or survival rate.[8][9]
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, such as weight loss or changes in behavior.
-
Histopathological Analysis: At the end of the study, tissues may be collected for histopathological examination to assess the treatment effect at the cellular level.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is facilitated by visual representations.
Caption: A generalized workflow for the in vivo evaluation of this compound formulations.
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. One of its key mechanisms is the inhibition of the STAT3 signaling pathway, which is often hyperactivated in cancer cells.
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.
Another critical target of this compound is mitochondrial respiration. By uncoupling oxidative phosphorylation, this compound disrupts ATP production, leading to energy depletion and cell death, particularly in cancer cells that are highly dependent on mitochondrial metabolism.
Caption: this compound uncouples mitochondrial oxidative phosphorylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing this compound for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Enhancing the In vivo Bioavailability and Absorption of this compound with Amorphous Solid Dispersion via Solvent Method | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. "this compound-Loaded Polyanhydride Nanoparticles to Combat Gemcitabine R" by Brianna M. White, Venugopal Gunda et al. [digitalcommons.unmc.edu]
- 9. New life for an old drug: In vitro and in vivo effects of the anthelmintic drug this compound against Toxoplasma gondii RH strain - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Colistin's Potential: A Comparative Guide to the Structure-Activity Relationship of Niclosamide Derivatives as Potentiators
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, compelling the use of last-resort antibiotics like colistin. However, the increasing incidence of colistin resistance threatens to render this crucial drug ineffective. A promising strategy to combat this is the use of antibiotic adjuvants, molecules that can restore or enhance the efficacy of existing antibiotics. The anthelmintic drug niclosamide has emerged as a potent colistin potentiator, capable of reversing colistin resistance in various Gram-negative pathogens.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights for researchers, scientists, and drug development professionals in the pursuit of novel therapeutic strategies.
This analysis focuses on key structural modifications to the this compound scaffold and their impact on colistin-potentiating activity and cytotoxicity, drawing upon experimental data from recent studies. The goal is to elucidate the chemical features crucial for synergy with colistin while minimizing off-target effects.
Comparative Efficacy of this compound Derivatives
The core of this compound's structure consists of a 5-chlorosalicylic acid ring linked to a 2-chloro-4-nitroaniline ring via an amide bond.[3] Modifications to these rings and the linking amide have been explored to understand their role in biological activity. A recent study synthesized a series of this compound analogs to perform a detailed SAR analysis, leading to the discovery of compounds with comparable colistin-potentiating activity to this compound but with reduced cytotoxicity.[4][5][6]
The following table summarizes the colistin-potentiating activity of key this compound derivatives against colistin-resistant Klebsiella pneumoniae and Escherichia coli strains. The data highlights how modifications to the nitro group on the aniline ring influence the potentiation factor, which is presented as the fold-reduction in the Minimum Inhibitory Concentration (MIC) of colistin.
Table 1: Colistin-Potentiating Activity of this compound and its Derivatives
| Compound | Modification on Aniline Ring | Test Organism | Colistin MIC Alone (µg/mL) | Colistin MIC with 4 µM Compound (µg/mL) | Fold Reduction in Colistin MIC |
| This compound | 4-Nitro | K. pneumoniae (KP113250) | 128 | 0.25 | 512 |
| K. pneumoniae (KP113254) | 256 | 0.25 | 1024 | ||
| E. coli (W3110/pMCR1) | 16 | 0.5 | 32 | ||
| E. coli (ATCC 25922/pMCR1) | 16 | 0.5 | 32 | ||
| Compound 1 | 4-Amino | K. pneumoniae (KP113250) | 128 | 8 | 16 |
| K. pneumoniae (KP113254) | 256 | 16 | 16 | ||
| E. coli (W3110/pMCR1) | 16 | 0.5 | 32 | ||
| E. coli (ATCC 25922/pMCR1) | 16 | 0.5 | 32 | ||
| Compound 4 | 4-Azido | K. pneumoniae (KP113250) | 128 | 0.5 | 256 |
| K. pneumoniae (KP113254) | 256 | 1 | 256 | ||
| E. coli (W3110/pMCR1) | 16 | 0.5 | 32 | ||
| E. coli (ATCC 25922/pMCR1) | 16 | 0.5 | 32 | ||
| Compound 5a | 4-Methyl Ester | K. pneumoniae (KP113250) | 128 | 0.25 | 512 |
| K. pneumoniae (KP113254) | 256 | 0.5 | 512 | ||
| E. coli (W3110/pMCR1) | 16 | 0.5 | 32 | ||
| E. coli (ATCC 25922/pMCR1) | 16 | 0.5 | 32 |
Data synthesized from Berry et al., 2024.[4]
From this data, key SAR insights can be drawn:
-
The Nitro Group: The 4-nitro group is a significant contributor to the colistin-potentiating activity. However, it is not essential.
-
Nitro Group Replacements: Replacing the nitro group with a methyl ester (Compound 5a) or an azide (Compound 4) largely maintains the potentiation activity, especially against K. pneumoniae.[7]
-
Amino Group Substitution: Conversion of the nitro group to an amine (Compound 1) results in reduced potentiation against K. pneumoniae but maintains activity against the tested E. coli strains.[4]
A crucial aspect of developing these derivatives is to reduce the inherent cytotoxicity of this compound. The following table presents the cytotoxicity of these compounds against human embryonic kidney (HEK293) cells.
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Modification | IC₅₀ (µM) against HEK293 cells |
| This compound | 4-Nitro | 1.8 ± 0.2 |
| Compound 1 | 4-Amino | 3.5 ± 0.3 |
| Compound 4 | 4-Azido | 13.0 ± 1.0 |
| Compound 5a | 4-Methyl Ester | 11.0 ± 1.0 |
Data synthesized from Berry et al., 2024.[4]
The cytotoxicity data reveals that replacing the nitro group can significantly decrease toxicity.[6][8] Notably, the azide (Compound 4) and methyl ester (Compound 5a) derivatives are approximately 7-fold and 6-fold less toxic than the parent this compound, respectively, while retaining strong colistin-potentiating effects. This demonstrates a promising path towards developing safer and more effective adjuvants.[4][5]
Visualizing Structure-Activity Relationships and Workflows
To better understand the structural modifications and experimental processes, the following diagrams are provided.
Caption: this compound structure and key modification sites.
The proposed mechanism for colistin potentiation by this compound involves the disruption of the bacterial outer membrane and the dissipation of the proton motive force (PMF), which enhances the uptake and activity of colistin.
Caption: Proposed mechanism of colistin potentiation.
The workflow for determining the synergistic effect of this compound derivatives with colistin is a critical experimental procedure. The checkerboard assay is a standard method for this purpose.
Caption: Experimental workflow for checkerboard synergy assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of colistin potentiators. Below are the methodologies for the key assays cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains, colistin sulfate, and this compound derivatives.
-
Procedure:
-
A 0.5 McFarland standard suspension of the bacterial isolate is prepared in saline, which is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial two-fold dilutions of colistin are prepared in CAMHB in the wells of a 96-well plate.
-
For potentiation assays, a fixed sub-inhibitory concentration (e.g., 4 µM) of the this compound derivative is added to each well containing the colistin dilutions.[4]
-
The prepared bacterial inoculum is added to each well.
-
Plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
-
Procedure:
-
In a 96-well plate, serial two-fold dilutions of colistin are made along the x-axis, and serial two-fold dilutions of the this compound derivative are made along the y-axis.
-
Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
Following incubation, the wells are visually inspected for turbidity to identify the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Materials: Human cell line (e.g., HEK293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives.
-
The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
The exploration of this compound derivatives has unveiled a promising avenue for reviving the utility of colistin against resistant Gram-negative pathogens. The structure-activity relationship studies indicate that the nitro group of this compound, while beneficial for its potentiating activity, can be replaced with other functional groups like methyl esters or azides to significantly reduce cytotoxicity while maintaining efficacy.[4][5] This guide provides a framework for understanding the critical structural features of this compound derivatives and the experimental methodologies required for their evaluation. The continued investigation and optimization of these compounds hold the potential to deliver novel, safe, and effective adjuvants to combat the growing threat of antibiotic resistance.
References
- 1. The Anthelmintic Drug this compound Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anthelmintic Drug this compound Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Structure–Activity Relationships of this compound-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Structure-Activity Relationships of this compound-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
Benchmarking Niclosamide's Anticancer Effects Against Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for cancer therapy presents a promising avenue for accelerating the development of novel treatments. Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties across a spectrum of malignancies. This guide provides an objective comparison of this compound's efficacy against standard-of-care chemotherapy agents, supported by experimental data from in vitro and in vivo studies.
Quantitative Analysis of Anticancer Efficacy
The following tables summarize the quantitative data on the anticancer effects of this compound compared to and in combination with standard chemotherapeutic drugs such as cisplatin, doxorubicin, and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard Chemotherapy | Chemotherapy IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 1.24 | Doxorubicin | 0.64 | [1] |
| Breast Cancer | SKBR3 | 0.44 | Doxorubicin | 0.31 | [1] |
| Breast Cancer | MCF7 | 0.29 | Doxorubicin | 0.48 | [1] |
| Breast Cancer | MDA-MB-468 | 0.877 | - | - | [2] |
| Breast Cancer | MCF-7 | 0.956 | Cisplatin | > Silymarin & this compound | [2][3] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 13.63 (24h) | - | - | [4] |
| Triple-Negative Breast Cancer | Hs578T | 25.32 (24h) | - | - | [4] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | - | Cisplatin | 32.5 (µg/ml) | [5] |
| Lung Cancer (Parental) | A549 | - | Cisplatin | 6.81 (µg/ml) | [5] |
| Esophageal Cancer | CE48T | - | 5-FU, Cisplatin, Paclitaxel | IC50 reduced with this compound | [6] |
| Esophageal Cancer | BE3 | - | 5-FU, Cisplatin, Paclitaxel | IC50 reduced with this compound | [6] |
| Esophageal Cancer | CE81T | - | 5-FU, Paclitaxel | IC50 reduced with this compound | [6] |
| Ovarian Cancer (Chemo-resistant) | A2780cp20 | 0.41 - 1.86 | - | - | [7] |
| Ovarian Cancer (Chemo-resistant) | SKOV3TRip2 | 0.41 - 1.86 | - | - | [7] |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h) | - | - | [8] |
| Hepatocellular Carcinoma | QGY-7703 | 10.24 (48h) | - | - | [8] |
| Hepatocellular Carcinoma | SMMC-7721 | 13.46 (48h) | - | - | [8] |
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| Esophageal Cancer | CE48T | This compound (2.5 µM) | 18.46 ± 3.06 | [6] |
| Esophageal Cancer | CE48T | Cisplatin (10 µM) | 25.57 ± 8.81 | [6] |
| Esophageal Cancer | CE48T | This compound + Cisplatin | 56.68 ± 1.82 | [6] |
| Esophageal Cancer | CE48T | Paclitaxel (10 nM) | 12.54 ± 1.12 | [6] |
| Esophageal Cancer | CE48T | This compound + Paclitaxel | 28.69 ± 1.75 | [6] |
| Esophageal Cancer | BE3 | Paclitaxel | 21.26 ± 3.26 | [6] |
| Esophageal Cancer | BE3 | This compound + Paclitaxel | 39.88 ± 6.83 | [6] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | Control | 8.36 ± 1.05 | [5] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | This compound (1 µM) | 11.0 ± 3.18 | [5] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | Cisplatin (5 µg/ml) | 16.5 ± 5.25 | [5] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | This compound + Cisplatin | 30.36 ± 4.36 | [5] |
| Breast Cancer (HER2+) | BT-CR (Cisplatin-Resistant) | This compound (1 µM) | Increased vs Cisplatin (20 µM) | [9] |
| Breast Cancer (HER2+) | BT-CR (Cisplatin-Resistant) | This compound + Cisplatin | Significantly Increased | [9] |
| Breast Cancer | MDA-MB-468 | This compound (0.5 µM) | 52.1 (Late Apoptosis) | [2] |
| Breast Cancer | MDA-MB-468 | This compound (1.0 µM) | 85.8 (Late Apoptosis) | [2] |
| Breast Cancer | MCF-7 | This compound (0.5 µM) | 67.9 (Late Apoptosis) | [2] |
| Breast Cancer | MCF-7 | This compound (1.0 µM) | 84.7 (Late Apoptosis) | [2] |
Table 3: In Vivo Tumor Growth Inhibition
Xenograft models in immunocompromised mice are frequently used to evaluate the in vivo efficacy of anticancer compounds.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM Xenograft (NOD/SCID mice) | This compound (20 mg/kg) | Significantly attenuated tumor growth, comparable to Dexamethasone (1 mg/kg) | [10][11] |
| Pancreatic Cancer | PANC-1 Xenograft (Nude mice) | This compound | Significant reduction in tumor volume and weight | [12] |
| Breast Cancer (HER2+, Cisplatin-Resistant) | BT474-resistant Xenograft | This compound | Significantly inhibited tumor growth compared to cisplatin alone | [9] |
| Breast Cancer (HER2+, Cisplatin-Resistant) | BT474-resistant Xenograft | This compound + Cisplatin | Significantly inhibited tumor growth compared to cisplatin alone | [9] |
| Hepatocellular Carcinoma | Patient-Derived Xenograft (PDX) | This compound Prodrug (NIC-PS) | Reduced tumor volume by over 75% | [13] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT/ATPlite)
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[14]
-
Drug Treatment: Cells are treated with various concentrations of this compound, standard chemotherapy drugs, or combinations thereof for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment:
-
MTT Assay: After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals. The supernatant is removed, and the crystals are dissolved in DMSO. Absorbance is measured at 550 nm using a microplate reader.[14]
-
ATPlite Assay: Cell viability is assessed by measuring ATP levels using a commercially available kit according to the manufacturer's instructions.[7]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[14]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of drugs for the specified time.[15]
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][15]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.[6]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude, NOD/SCID) are used to prevent rejection of human tumor xenografts.[9][11]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.[9][13]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound and/or standard chemotherapy drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and schedule.[9][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2. Body weight is also monitored as an indicator of toxicity.[17]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[17]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways Targeted by this compound
Caption: this compound inhibits multiple oncogenic signaling pathways.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. A Synergistic Combination of this compound and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses adipocyte induced epithelial-mesenchymal transition in breast cancer cells via suppression of the interleukin-6/STAT3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelminthic this compound inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. ajo.asmepress.com [ajo.asmepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Niclosamide's Inhibitory Action on Wnt/β-catenin, mTOR, and STAT3 Signaling Pathways
Guide for Researchers and Drug Development Professionals
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1][2][3] Its efficacy stems from its ability to modulate multiple critical signaling pathways simultaneously, a characteristic that makes it a compelling candidate for drug repurposing in oncology. This guide provides a comparative study of this compound's inhibitory effects on three key oncogenic pathways: Wnt/β-catenin, mTOR, and STAT3, supported by experimental data and detailed methodologies to aid in research and development.
Mechanisms of Pathway Inhibition
This compound exerts its anti-neoplastic effects by intervening at different points within these crucial signaling cascades.
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[4][5] this compound inhibits this pathway primarily by inducing the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 (Dvl2).[5][6][7] This prevents the accumulation of β-catenin in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of target gene transcription.[6][7][8]
References
- 1. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. This compound suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajo.asmepress.com [ajo.asmepress.com]
Unlocking the Potential of an Old Drug: Niclosamide's Therapeutic Efficacy in Diverse Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
The anthelmintic drug niclosamide, approved by the FDA for treating tapeworm infections, is gaining significant attention for its potent anti-cancer properties. This guide provides a comprehensive comparison of this compound's therapeutic potential across various cancer types, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals exploring the repurposing of this versatile compound.
Quantitative Analysis of this compound's Anti-Cancer Activity
This compound exhibits a broad spectrum of anti-cancer activity by inhibiting cell proliferation and tumor growth in a multitude of cancer types. The following tables summarize its in vitro cytotoxicity and in vivo efficacy.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, demonstrates this compound's effectiveness in inhibiting the proliferation of a wide range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | < 1.0 | [1] |
| T-47D | < 1.0 | [1] | |
| Basal-like Breast Cancer (BLBC) Adherent Cells | 0.33 - 1.9 | [2] | |
| BLBC Non-adherent/Enriched (NAAE) Cells | 0.17 - 0.29 | [2] | |
| Prostate Cancer | PC-3 | < 1.0 | [1] |
| DU145 | < 1.0 | [1] | |
| Ovarian Cancer | A2780ip2 | 0.41 - 1.86 | [3] |
| SKOV3ip1 | 0.41 - 1.86 | [3] | |
| A2780cp20 (Platinum-resistant) | 0.41 - 1.86 | [3] | |
| SKOV3Trip2 (Taxane-resistant) | 0.41 - 1.86 | [3] | |
| Lung Cancer | A549 | 2.60 ± 0.21 | [4] |
| A549/DDP (Cisplatin-resistant) | 1.15 ± 0.18 | [4] | |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h) | [5] |
| QGY-7703 | 10.24 (48h) | [5] | |
| SMMC-7721 | 13.46 (48h) | [5] | |
| Head and Neck Cancer | FaDu (Hypopharyngeal) | 0.40 | [6] |
| H314 (Floor of mouth) | 0.94 | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
Animal models provide crucial insights into the therapeutic potential of anti-cancer agents. The following table summarizes the results of several in vivo studies investigating this compound's ability to inhibit tumor growth.
| Cancer Type | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Breast Cancer | 4T1 subcutaneous tumor model (BALB/c mice) | 20 mg/kg | 28 days | 43% | [2] |
| Breast Cancer (HER2+) | BT474-resistant xenografts (Nude mice) | 20 mg/kg/day (5 days/week) | 42 days | Significant inhibition | [7] |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM xenograft (NOD/SCID mice) | 20 mg/kg (3 times/week) | 26 days | ~67% reduction in tumor volume | [8][9] |
| Ovarian Cancer | Ovarian Tumor-Initiating Cell (OTIC) induced tumors (NOD/SCID mice) | 10 mg/kg/day | 48 days | Complete inhibition of tumor formation | [1] |
Key Signaling Pathways Targeted by this compound
This compound's potent anti-cancer effects stem from its ability to modulate multiple oncogenic signaling pathways simultaneously. This multi-targeted approach is a significant advantage, potentially overcoming the resistance mechanisms often developed against single-target therapies. The primary pathways affected include Wnt/β-catenin, STAT3, NF-κB, and mTOR.
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-cancer effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The existing body of research strongly supports the therapeutic potential of this compound as a multi-targeted agent for various cancer types. Its ability to inhibit key oncogenic signaling pathways, induce apoptosis, and suppress tumor growth, often at concentrations achievable in humans, makes it a compelling candidate for drug repurposing. This guide provides a foundational comparison of its efficacy and the methodologies to further explore its anti-cancer activities. Further preclinical and clinical investigations are warranted to fully elucidate its role in cancer therapy, both as a monotherapy and in combination with existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anthelmintic Drug this compound Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-targeted therapy of cancer by this compound: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anthelminthic this compound inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Variant Efficacy of Niclosamide Against SARS-CoV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of niclosamide, an FDA-approved anthelmintic drug, against various SARS-CoV-2 variants. This compound has emerged as a potent inhibitor of SARS-CoV-2 in preclinical studies, and its host-directed mechanism of action suggests a lower susceptibility to viral mutations. This document summarizes key experimental data, details the methodologies employed in these studies, and compares this compound's performance with other antiviral alternatives.
Multi-Faceted Mechanism of Action
This compound exhibits a complex and multimodal mechanism of action against SARS-CoV-2, targeting host cell processes rather than viral components directly. This host-centric approach is advantageous as it is less likely to be affected by the emergence of new viral variants.[1] The primary mechanisms include:
-
Inhibition of Viral Entry : this compound blocks the acidification of endosomes, a critical step for the entry of pH-dependent viruses like SARS-CoV-2. By acting as a protonophore, it neutralizes the pH of these cellular compartments, thereby inhibiting viral fusion and entry into the host cell.[1][2]
-
Prevention of Viral Replication : The drug has been shown to interfere with host cell autophagy, a process that viruses often hijack for their replication.[1][3] Specifically, this compound can enhance autophagy through the inhibition of S-phase kinase-associated protein 2 (SKP2), which attenuates the replication of coronaviruses like MERS-CoV and SARS-CoV-2.[1][3]
-
Inhibition of Syncytia Formation : this compound is a potent inhibitor of spike protein-driven syncytia formation, which is the fusion of infected cells with neighboring healthy cells. This process contributes to the cytopathic effects of the virus and is mediated by the host cell calcium-dependent scramblase TMEM16F, which this compound inhibits.[4]
-
Modulation of Host Cell Lipid Metabolism : SARS-CoV-2 infection amplifies the total lipid profile in host cells to support virus production. This compound treatment can lead to a reduction in the lipids available for the virus.[1]
Quantitative Data: In Vitro Efficacy Across Variants
This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants, including those of concern. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is noteworthy that while one study indicates conserved potency across several variants[5], another suggests that the efficacy of this compound can be variant-dependent.[4][6] This discrepancy may be due to differences in the cell lines and experimental conditions used.
| SARS-CoV-2 Variant | IC50 (µM) - Study 1[5] | IC50 (µM) - Study 2[6] | Cell Line |
| Wuhan (D614) | 0.13 | - | VeroE6-TMPRSS2 |
| WA1 (Wildtype) | - | 1.664 | VeroE6 |
| Alpha (B.1.1.7) | 0.08 | 0.298 | VeroE6-TMPRSS2 / VeroE6 |
| Beta (B.1.351) | 0.07 | 0.440 | VeroE6-TMPRSS2 / VeroE6 |
| Gamma (P.1) | - | 0.399 | VeroE6 |
| Delta (B.1.617.2) | 0.08 | 0.774 | VeroE6-TMPRSS2 / VeroE6 |
| Omicron (B.1.1.529) | - | - | - |
Note: One report indicated that an inhaled formulation of this compound completely inhibits viral replication of the Delta and Omicron variants in vitro, though specific IC50 values were not provided.[7]
Comparative Efficacy
For context, a study identified this compound as the most potent inhibitor of SARS-CoV-2 in Vero cells, with a 40-fold higher potency than remdesivir in that specific assay.[1][8]
Experimental Protocols
The following is a generalized workflow for the in vitro evaluation of this compound's antiviral efficacy, based on methodologies described in the cited literature.
Key Methodological Details
-
Cell Lines : VeroE6 cells, which are derived from the kidney of an African green monkey, are commonly used due to their high susceptibility to SARS-CoV-2.[1][5] Some studies utilize VeroE6 cells engineered to overexpress TMPRSS2, a host cell protease that facilitates viral entry, which can be crucial for variants like Alpha.[5] Human lung epithelial cells (e.g., A549-ACE2) and human airway models have also been used to validate the antiviral effect in a more physiologically relevant system.[5][9]
-
Virus Strains : Studies have used a variety of SARS-CoV-2 isolates, including early strains like Wuhan D614 and WA1, as well as variants of concern such as Alpha (B.1.1.7), Beta (B.1.351), Delta (B.1.617.2), and Gamma (P.1).[4][5]
-
Antiviral Activity Assay : Cells are typically seeded in multi-well plates and pre-treated with various concentrations of this compound before being infected with the SARS-CoV-2 variant at a specific multiplicity of infection (MOI). After an incubation period, the cells are fixed, and the extent of viral replication is quantified. This is often done through immunofluorescence staining for a viral protein (like the nucleocapsid protein) followed by high-content imaging and analysis to determine the percentage of infected cells. The IC50 is then calculated from the dose-response curve.[4][6]
-
Cytotoxicity Assay : In parallel, the toxicity of this compound on the host cells is measured to determine the therapeutic window. This is crucial as some reports indicate that the antiviral efficacy of this compound can overlap with its cytotoxicity, leading to a poor in vitro selectivity index.[4][10]
In Vivo and Clinical Data
While in vitro data are promising, the translation to clinical efficacy has been challenging, primarily due to this compound's low oral bioavailability.[4][10]
-
Animal Studies : In a murine model of SARS-CoV-2 infection, an inhaled formulation of this compound (0.24 mg·kg−1·day−1, intranasal) improved survival and significantly reduced viral loads, suggesting that direct delivery to the lungs could be a viable strategy.[1]
-
Clinical Trials : A phase 2 randomized clinical trial investigating orally administered this compound in patients with mild to moderate COVID-19 found no significant difference in the oropharyngeal clearance of SARS-CoV-2 or the duration of symptoms compared to a placebo.[8][11] These results highlight the limitations of the oral formulation for treating a respiratory virus.[4]
Comparison with Alternative Antivirals
-
Remdesivir & Molnupiravir : These are direct-acting antivirals that function as ribonucleotide analogue inhibitors of the viral RNA polymerase.[9] Their mechanism is virus-specific, making them potentially more susceptible to resistance through viral mutations.
-
Paxlovid (Nirmatrelvir/Ritonavir) : While highly effective, its potency against newer Omicron subvariants has been reduced.[12] Furthermore, the ritonavir component can cause significant drug-drug interactions, which is a concern for patients on other medications, particularly those who are immunocompromised.[13]
Limitations and Future Outlook
The primary obstacle for the clinical use of this compound as a COVID-19 therapeutic is its low systemic bioavailability when administered orally.[4] Additionally, its high cellular toxicity at antiviral concentrations is a significant concern.[10]
Future research is focused on overcoming these limitations. The development of inhaled formulations that deliver the drug directly to the site of infection in the lungs is a promising approach to bypass the issue of low oral bioavailability and reduce systemic side effects.[1][7] Furthermore, the synthesis and evaluation of this compound analogs with improved potency and reduced cytotoxicity are underway, which may lead to the development of a more suitable clinical candidate.[4][14]
References
- 1. This compound—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation and Mitigation of this compound’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Efficacy of this compound vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing this compound as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficacy of this compound vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paxlovid weaker against current COVID-19 variants | MDedge [mdedge.com]
- 13. A Better COVID Treatment for the Immunocompromised? < Yale School of Medicine [medicine.yale.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Niclosamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Niclosamide, a widely used anthelmintic and molluscicide. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate the environmental impact of this compound, which is known to be highly toxic to aquatic life.[1] Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety Precautions
Before handling this compound waste, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed and may cause cancer by inhalation.[2][3] It can also cause damage to organs, particularly the lungs, through prolonged or repeated exposure.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[5]
Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method for the disposal of this compound waste is through an approved hazardous waste disposal facility.[2][4] Never dispose of this compound or its containers in the regular trash or down the drain.[5][6]
Step-by-Step Disposal Protocol for Solid this compound Waste:
-
Collection: Collect all solid this compound waste, including unused product and contaminated materials, in a clearly labeled, sealed, and suitable container.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.[2]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Decontamination of Empty Containers:
Contaminated packaging should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or as directed by your local regulations.[5]
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4] For liquid spills, use an inert absorbent material to contain the spill.[5]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with soap and water or another suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data on this compound Disposal
The following table summarizes key quantitative data related to the environmental fate and disposal considerations for this compound.
| Parameter | Value | Reference |
| Aquatic Toxicity | Very toxic to aquatic life. | [1] |
| Biodegradability in Soil | Extremely low. | [5] |
| Half-life in Pond Sediment | 1.1 days | [5] |
| Half-life in River Sediment | 3.9 days | [5] |
| Primary Degradation Product | Aminothis compound | [5] |
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound Waste
For laboratory settings, chemical degradation through alkaline hydrolysis can be an effective method to treat small quantities of this compound waste before final disposal. This process breaks down this compound into less toxic compounds.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1M)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate glass reaction vessel
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., ethanol) if it is in solid form.
-
Reaction Setup: Place the this compound solution in the reaction vessel with a stir bar and place it on a stir plate.
-
Alkaline Hydrolysis: Slowly add the 1M NaOH solution to the this compound solution while stirring. A general guideline is to use a 10-fold molar excess of NaOH relative to the amount of this compound.
-
Reaction Time: Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours to ensure complete degradation.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7 by slowly adding a suitable acid (e.g., hydrochloric acid). Monitor the pH carefully.
-
Disposal: The neutralized solution, containing the degradation products (2-chloro-4-nitroaniline and 5-chlorosalicylic acid), should be collected and disposed of as hazardous waste through your institution's EHS program.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Stability study of this compound using spectroscopy and chromatography. [wisdomlib.org]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study and mechanism of this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. openknowledge.fao.org [openknowledge.fao.org]
Essential Safety and Logistical Information for Handling Niclosamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Niclosamide, a potent anthelmintic agent. Adherence to these guidelines is critical to minimize exposure risks and ensure environmental safety.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects eyes from dust particles and potential splashes.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[1] It is recommended to wear two pairs of gloves.[2][3] | Prevents skin contact with the compound. Double-gloving provides an additional layer of protection.[2] |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus (SCBA) for major spills or firefighting.[4][5] | Prevents inhalation of airborne particles, which can cause respiratory irritation and may have other health effects.[6][7] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection. The following step-by-step guidance outlines the key operational procedures.
-
Designated Area: Conduct all handling of this compound in a designated, well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[1][7]
-
Personnel Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the procedures outlined in the Safety Data Sheet (SDS).
-
PPE Donning: Before handling, correctly don all required personal protective equipment as specified in the table above.
-
Avoiding Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
-
Hygiene Practices: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in areas where this compound is handled.[6][7]
-
Container Integrity: Keep this compound in a tightly closed, suitable container.[5]
-
Storage Conditions: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6]
-
Access Control: Store in a locked-up area to restrict access to authorized personnel.[6][7]
-
Evacuation: In case of a significant spill, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as it is very toxic to aquatic life.[5][8]
-
Clean-up: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[5][7] Avoid generating dust during clean-up.
-
Waste Classification: this compound waste is considered hazardous and potentially environmentally hazardous.[5]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, gowns) in a suitable, closed, and clearly labeled container.[1]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant.[6] Methods such as high-temperature incineration are ideal for pharmaceutical waste.[9] Encapsulation or inertization may also be options to prevent scavenging from landfills.[9]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators must ensure complete and accurate classification of the waste.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
